Product packaging for N-(3-hydroxypropyl)acetamide(Cat. No.:CAS No. 10601-73-7)

N-(3-hydroxypropyl)acetamide

Cat. No.: B076491
CAS No.: 10601-73-7
M. Wt: 117.15 g/mol
InChI Key: LEICDYOVJNQLTN-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)acetamide is a valuable chemical intermediate characterized by the presence of both a hydroxyl group and an acetamide functionality on a short propane chain. This bifunctional nature makes it a versatile building block in organic synthesis and medicinal chemistry research. Its primary research applications include serving as a precursor in the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and functionalized polymers. The compound can be utilized to introduce a hydrophilic, hydrogen-bonding propylacetamide spacer arm into molecular structures, which can influence solubility, bioavailability, and binding characteristics. Researchers employ this compound in the study of prodrug synthesis, where its hydroxyl group can be conjugated to active pharmaceutical ingredients to modify their pharmacokinetic profiles. Furthermore, it finds use in materials science as a monomer or cross-linking agent for creating polyamide-like structures with tailored properties. The mechanism of action for this compound is not intrinsic but is derived from its reactivity as a synthetic intermediate; the hydroxyl group can undergo standard reactions such as esterification, etherification, and oxidation, while the acetamide group provides stability and influences the electronic properties of the molecule. This reagent is essential for chemists and biochemists exploring structure-activity relationships, polymer functionalization, and the design of novel chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B076491 N-(3-hydroxypropyl)acetamide CAS No. 10601-73-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-hydroxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-5(8)6-3-2-4-7/h7H,2-4H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEICDYOVJNQLTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381752
Record name N-(3-hydroxypropyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10601-73-7
Record name N-(3-hydroxypropyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-hydroxypropyl)acetamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(3-hydroxypropyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of N-(3-hydroxypropyl)acetamide. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the characteristics and potential applications of this molecule.

Core Chemical Properties

This compound, also known as N-(3-hydroxypropyl)ethanamide, is a chemical compound belonging to the amide and alcohol functional groups. Its fundamental properties are summarized in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 10601-73-7
Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol [1]
Appearance Solid[1]
Melting Point 80.05 °C
Boiling Point 293.24 °C
Density 1.03 g/cm³
Water Solubility 142966 mg/L
SMILES CC(=O)NCCCO[2]
InChI Key LEICDYOVJNQLTN-UHFFFAOYSA-N[1][2]

Synthesis of this compound

While specific literature detailing the synthesis of this compound is not abundant, a standard and reliable method involves the N-acetylation of 3-amino-1-propanol. This reaction is typically carried out using acetic anhydride as the acetylating agent. Below is a plausible and detailed experimental protocol for this synthesis.

Experimental Protocol: Synthesis via N-acetylation

Objective: To synthesize this compound from 3-amino-1-propanol and acetic anhydride.

Materials:

  • 3-Amino-1-propanol

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-1-propanol (1 equivalent) in dichloromethane (DCM).

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add acetic anhydride (1.1 equivalents) to the cooled solution via a dropping funnel over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to quench excess acetic anhydride and neutralize acetic acid) and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectral Data and Characterization

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 1.70Quintet2H-CH₂-CH₂ -CH₂-
~ 2.00Singlet3HCH₃ -C(=O)-
~ 3.30Quartet2H-NH-CH₂ -CH₂-
~ 3.60Triplet2H-CH₂-CH₂ -OH
~ 4.00 (broad)Singlet1H-OH
~ 6.50 (broad)Singlet1H-NH -
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (ppm)Assignment
~ 23CH₃ -C(=O)-
~ 33-CH₂-CH₂ -CH₂-
~ 39-NH-CH₂ -CH₂-
~ 60-CH₂-CH₂ -OH
~ 172-C (=O)-
Predicted FT-IR Spectral Data

The infrared spectrum is useful for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3400 - 3200Broad, StrongO-H (alcohol)Stretching
3350 - 3100MediumN-H (secondary amide)Stretching
2960 - 2850MediumC-H (alkane)Stretching
1680 - 1630StrongC=O (amide I band)Stretching
1560 - 1520StrongN-H bend, C-N stretch(amide II band)
1200 - 1000StrongC-O (alcohol)Stretching

Biological Activity and Potential Applications

Currently, there is a lack of specific information in the public domain regarding the biological activity and potential involvement in signaling pathways of this compound. However, the broader class of acetamide derivatives has been investigated for a range of biological activities.[1] Some acetamide-containing compounds have shown potential as anti-inflammatory, antioxidant, and antimicrobial agents.[1] The presence of both a hydroxyl group and an amide group in this compound makes it a molecule of interest for potential derivatization in drug discovery programs. These functional groups provide handles for further chemical modification to explore structure-activity relationships.

Visualizations

As no specific signaling pathway involving this compound has been identified in the literature, the following diagram illustrates a general experimental workflow for its synthesis and characterization, which is a crucial process in drug development and chemical research.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Product start Reactants (3-Amino-1-propanol, Acetic Anhydride) reaction N-Acetylation Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms purity Purity & Structural Confirmation nmr->purity ir->purity ms->purity final_product Pure this compound purity->final_product

Caption: Experimental workflow for the synthesis and characterization of this compound.

The logical flow from starting materials to the pure, characterized compound is a fundamental process in chemical synthesis and drug discovery.

Conclusion

This compound is a relatively simple bifunctional molecule with potential for further chemical exploration. This guide provides a summary of its known chemical properties, a detailed protocol for its synthesis, and predicted spectral data for its characterization. While specific biological activities remain to be elucidated, its structural features suggest it could serve as a scaffold or intermediate in the development of new chemical entities. The provided experimental workflow and data serve as a valuable resource for researchers initiating studies on this compound.

References

N-(3-hydroxypropyl)acetamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on N-(3-hydroxypropyl)acetamide

This guide provides key physicochemical properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These data are critical for experimental design, analytical method development, and interpretation of biological activity.

PropertyValue
Molecular FormulaC5H11NO2[1][2]
Molecular Weight117.15 g/mol [2] (approx. 117.148 g/mol [1])

Structural and Molecular Relationships

The identity of a chemical compound is defined by its unique combination of atoms (molecular formula) and their total mass (molecular weight). The diagram below illustrates the direct relationship between the compound's name and these two fundamental properties.

A This compound B Molecular Formula C5H11NO2 A->B has C Molecular Weight 117.15 g/mol A->C has

Caption: Relationship between compound name, formula, and molecular weight.

References

N-(3-hydroxypropyl)acetamide: A Technical Overview for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 10601-73-7

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-hydroxypropyl)acetamide, a member of the acetamide class of organic compounds, presents a scaffold of interest for potential applications in medicinal chemistry and drug development. While this specific molecule is not extensively documented in scientific literature, its structural motifs are present in compounds exhibiting a range of biological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, proposed synthetic routes, and potential biological significance based on the activities of structurally related molecules. Detailed experimental protocols and data are presented to facilitate further research and application in drug discovery programs.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol .[1][2] While experimentally determined data is limited, a summary of its known and estimated properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C5H11NO2[1][3]
Molecular Weight 117.15 g/mol [1][2]
Physical Form Solid[1][2]
IUPAC Name This compound[3]
Synonyms N-(3-hydroxypropyl)ethanamide[3]
CAS Number 10601-73-7[3]
SMILES CC(=O)NCCCO[2]
InChI Key LEICDYOVJNQLTN-UHFFFAOYSA-N[1][2]
Estimated Boiling Point 220-293 °CChemchart
Estimated Density 1.03 g/cm³Chemchart
Estimated Water Solubility 1,000,000 mg/LChemchart

Synthesis and Purification

Proposed Experimental Protocol: Acetylation of 3-Amino-1-propanol

Materials:

  • 3-Amino-1-propanol

  • Acetyl chloride

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM, anhydrous)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-1-propanol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer successively with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Workflow Diagram:

G reagents 3-Amino-1-propanol, Acetyl Chloride, Triethylamine solvent Dichloromethane (0 °C to RT) reagents->solvent Dissolve reaction Acylation Reaction (12-24h) solvent->reaction React workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup Quench & Extract purification Column Chromatography workup->purification Dry & Concentrate product This compound purification->product Isolate G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor TNF-α/IL-6 Receptor jak JAK receptor->jak nfkb NF-κB Pathway receptor->nfkb stat STAT jak->stat transcription Gene Transcription stat->transcription nfkb->transcription cytokines Pro-inflammatory Cytokines transcription->cytokines ligand TNF-α / IL-6 ligand->receptor compound This compound (Hypothetical Target) compound->jak Inhibition compound->nfkb Inhibition

References

A Comprehensive Technical Guide to the Physical Properties of N-(3-hydroxypropyl)acetamide Solid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of solid N-(3-hydroxypropyl)acetamide. The information is curated for professionals in research and development, particularly in the pharmaceutical and chemical industries, to support further investigation and application of this compound. This document presents quantitative data in a structured format, outlines detailed experimental protocols for property determination, and includes a visual representation of a key experimental workflow.

Core Physical and Chemical Properties

This compound is a chemical compound with the empirical formula C5H11NO2. It exists as a solid at standard conditions.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound based on available data.

PropertyValueSource
Molecular Weight 117.15 g/mol
Melting Point 80.05 °C[1]
Boiling Point 220.67 °C - 293.24 °C[1]
Density 1.03 g/cm³[1]
Water Solubility 142,966 mg/L to 1,000,000 mg/L[1]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[2] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.[2]

Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point.[3]

Apparatus:

  • Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)[4]

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle (for sample preparation)[5]

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.[3][5] If necessary, gently grind the crystals using a mortar and pestle.

  • Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample to collect a small amount of material. The packed sample height should be between 2-4 mm.[5]

  • Compaction: Compact the sample at the bottom of the sealed tube by tapping the tube gently or by dropping it through a long glass tube.[4]

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.[3]

    • If the approximate melting point is unknown, perform a rapid initial heating (10-20 °C/minute) to get a rough estimate.[4][5]

    • Allow the apparatus to cool to at least 10-15 °C below the estimated melting point.[5]

    • Prepare a new sample and heat it at a slower, controlled rate (approximately 1-2 °C/minute) as the temperature approaches the expected melting point.[4]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[5]

Solubility Determination

Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[6]

Principle: A known volume of solvent is saturated with the solute at a constant temperature. The amount of solute dissolved is then determined by weighing the undissolved solid or by analyzing the concentration of the saturated solution.[6][7]

Apparatus:

  • Analytical balance

  • Test tubes or flasks with stoppers

  • Graduated cylinders or pipettes

  • Thermometer

  • Spatula

  • Shaker or magnetic stirrer

  • Filtration apparatus (optional)

  • Spectrophotometer or other analytical instrument (for concentration analysis)

Procedure (Isothermal Saturation Method):

  • Preparation: Accurately measure a specific volume of the desired solvent (e.g., distilled water) and transfer it to a test tube or flask.[6] Measure and record the initial temperature of the solvent.[6]

  • Addition of Solute: Add a small, pre-weighed amount of this compound to the solvent.[6]

  • Equilibration: Seal the container and agitate the mixture using a shaker or stirrer to facilitate dissolution.[6][8] It is crucial to maintain a constant temperature throughout the experiment.[6]

  • Saturation: Continue adding small, known quantities of the solute until a small amount of undissolved solid remains, indicating that the solution is saturated.[6] Allow the system to equilibrate for a sufficient period to ensure saturation is reached.[8]

  • Quantification:

    • Gravimetric Method: Carefully separate the undissolved solid from the solution by filtration or decantation. Dry and weigh the remaining solid. The mass of the dissolved solute is the initial mass minus the mass of the undissolved solid.[6]

    • Analytical Method: Alternatively, a sample of the clear, saturated solution can be carefully removed, diluted if necessary, and its concentration determined using an appropriate analytical technique, such as UV-Vis spectrophotometry, after establishing a calibration curve.[7]

  • Calculation: Express the solubility as mass of solute per volume or mass of solvent (e.g., g/100 mL or mg/L).[6]

Bulk Density Determination

Bulk density is the mass of a powder sample divided by its volume, including the volume of interparticle voids.[9][10] It is an important property for powder handling, storage, and packaging.[11]

Principle: The mass of a known volume of the powder is measured. This can be done by either measuring the volume of a known mass of powder in a graduated cylinder (Method 1) or measuring the mass of a known volume of powder in a cup or vessel (Method 2).[9]

Apparatus:

  • Graduated cylinder (e.g., 100 mL)[9][10]

  • Analytical balance

  • Funnel (to ensure uniform loading)

  • Spatula

Procedure (Poured or Loose Bulk Density):

  • Preparation: Weigh the empty, dry graduated cylinder and record its mass.[11]

  • Filling: Gently pour the this compound powder into the graduated cylinder using a funnel.[11] Avoid any tapping or vibration that could cause the powder to settle.[9] Fill the cylinder to a predetermined mark (e.g., 100 mL).

  • Leveling: Carefully level the top surface of the powder without compacting it.[11]

  • Measurement: Record the volume of the powder in the cylinder.[10]

  • Weighing: Weigh the graduated cylinder containing the powder.[11]

  • Calculation: Calculate the mass of the powder by subtracting the mass of the empty cylinder. The poured bulk density is calculated using the formula:

    • Bulk Density = Mass of Powder / Volume of Powder[12]

Crystal Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid.[13][14] This information reveals details about bond lengths, bond angles, and intermolecular interactions.[15]

Principle: A beam of monochromatic X-rays is directed at a single crystal of the substance. The regularly spaced atoms in the crystal lattice cause the X-rays to diffract in a specific pattern of spots.[16][17] By analyzing the positions and intensities of these diffracted beams, the electron density map and, subsequently, the atomic structure of the crystal can be determined using Bragg's Law (nλ = 2d sinθ).[15][16]

Apparatus:

  • Single-crystal X-ray diffractometer

  • X-ray source (e.g., cathode ray tube)[15]

  • Goniometer (to orient the crystal)

  • Detector (e.g., CCD or pixel detector)[13]

  • Microscope for crystal mounting

  • Cryo-system (for low-temperature data collection)

Procedure (General Workflow):

  • Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of this compound, typically larger than 0.1 mm in all dimensions, free from significant defects.[13] This is usually achieved by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer and exposed to a focused beam of X-rays. The crystal is rotated, and diffraction data (angles and intensities of reflections) are collected by the detector over a wide range of orientations.[13]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and symmetry. The atomic positions are then determined from the diffraction pattern (structure solution). Finally, this initial model is refined against the experimental data to obtain a precise and accurate final crystal structure.[15]

Visualized Experimental Workflow

The following diagram illustrates the logical steps involved in determining the melting point of a solid compound using the capillary method.

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Pack Sample into Capillary Tube (2-4 mm height) A->B C Compact Sample at Bottom of Tube B->C D Place Tube in Melting Point Apparatus C->D E Heat Rapidly for Approximate MP (Optional) D->E G Heat Slowly (1-2 °C/min) D->G If approx. MP is known F Cool Apparatus Below Approx. MP E->F F->G H Observe Sample G->H I Record T_initial (First Liquid Drop) H->I J Record T_final (All Liquid) I->J K Calculate Melting Point Range (T_final - T_initial) J->K

Caption: Workflow for Melting Point Determination.

References

N-(3-hydroxypropyl)acetamide: A Technical Guide to its Solubility in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(3-hydroxypropyl)acetamide. Due to a notable absence of extensive, publicly available quantitative solubility data for this compound in a wide range of organic solvents, this document synthesizes available information, offers a predictive solubility profile, and presents detailed experimental protocols for the systematic determination of its equilibrium solubility. This guide is intended to equip researchers with the foundational knowledge and methodologies required to generate reliable and reproducible solubility data, a critical parameter in drug discovery, formulation development, and process chemistry.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.

PropertyValueSource
Molecular Formula C₅H₁₁NO₂-
Molecular Weight 117.15 g/mol -
Estimated Water Solubility 1,000,000 mg/L (1000 g/L)[1]
Appearance Solid (predicted)-

Aqueous and Organic Solvent Solubility Profile

Quantitative Solubility Data

An estimated water solubility for this compound is available, suggesting it is highly soluble in water.[1] However, a comprehensive search of scientific literature and chemical databases did not yield experimentally determined quantitative solubility data for this compound in common organic solvents. The following table summarizes the available data and provides a qualitative prediction of solubility based on the principle of "like dissolves like." The presence of both a hydroxyl (-OH) and an amide (-CONH-) group suggests a high degree of polarity and hydrogen bonding capability, which will govern its solubility behavior.

SolventSolvent TypePredicted Qualitative SolubilityRationale
Water Polar ProticVery HighThe hydroxyl and amide groups can readily form hydrogen bonds with water.
Methanol Polar ProticHighMethanol is a polar protic solvent capable of hydrogen bonding with the solute.
Ethanol Polar ProticHighSimilar to methanol, ethanol's polarity and hydrogen bonding capacity should facilitate dissolution.
Acetone Polar AproticModerate to HighThe polar carbonyl group of acetone can interact with the polar functionalities of the solute.
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is a strong polar aprotic solvent known for its ability to dissolve a wide range of polar compounds.
N,N-Dimethylformamide (DMF) Polar AproticHighDMF is another highly effective polar aprotic solvent for polar molecules.
Experimental Workflow for Solubility Determination

The following diagram outlines a general workflow for the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result Compound Weigh excess this compound Slurry Combine compound and solvent to form a slurry Compound->Slurry Solvent Measure precise volume of solvent Solvent->Slurry Equilibrate Agitate at constant temperature (e.g., 24-48h) Slurry->Equilibrate Shake/Stir Separate Separate solid from supernatant (Centrifugation/Filtration) Equilibrate->Separate Dilute Dilute supernatant Separate->Dilute Quantify Quantify concentration (e.g., HPLC, UV-Vis) Dilute->Quantify Solubility Calculate Solubility (mg/mL or mol/L) Quantify->Solubility

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Experimental Protocols

The following are detailed, generalized protocols for determining the equilibrium solubility of this compound. These methods are based on widely accepted practices in the pharmaceutical and chemical industries.

Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a gold-standard technique for determining the thermodynamic (equilibrium) solubility of a compound.[2][3][4]

Objective: To determine the maximum concentration of this compound that can dissolve in a given solvent at a specific temperature to reach equilibrium.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes for dilutions

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately add a known volume of the solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the slurry for a sufficient period to allow the system to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, remove the vial and let it stand to allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter. This step must be performed carefully to avoid transferring any solid particles.

  • Dilution: Accurately dilute a known volume of the clear, saturated supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

HPLC Method for Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for quantifying the concentration of a solute in a saturated solution.[5][6][7]

Objective: To develop a robust HPLC method for the accurate quantification of this compound in solution.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is often a good starting point for polar molecules.

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile). The exact composition should be optimized to achieve good peak shape and retention time.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound. If unknown, a UV scan should be performed.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The curve should exhibit good linearity (R² > 0.999).

  • Sample Analysis: Inject the diluted supernatant sample (from the shake-flask experiment) into the HPLC system and record the peak area.

  • Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Solubility Calculation: Calculate the original solubility in the saturated solution by multiplying the determined concentration by the dilution factor.

Conclusion

This technical guide has summarized the available solubility information for this compound, highlighting its predicted high solubility in water and other polar solvents. In the absence of comprehensive experimentally determined data, particularly in organic solvents, this guide provides robust, generalized experimental protocols based on the shake-flask method and HPLC quantification. By following these methodologies, researchers, scientists, and drug development professionals can generate the precise and reliable solubility data necessary to advance their research and development activities. The provided workflow and protocols serve as a practical resource for the systematic characterization of this and other similar compounds.

References

Technical Guide: Physicochemical Properties of N-(3-hydroxypropyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of N-(3-hydroxypropyl)acetamide. It includes a summary of its physical properties and outlines the standard experimental protocols for their determination, aimed at professionals in research and development.

Core Physical Properties

This compound is a chemical compound with the empirical formula C5H11NO2. The accurate determination of its physical properties, such as melting and boiling points, is crucial for its identification, purity assessment, and handling in a laboratory setting.

Data Summary

The physical properties of this compound are summarized in the table below. These values are estimated based on computational models from the US Environmental Protection Agency (EPA).

PropertyValueSource
Melting Point80.05 °CEPI Suite[1]
Boiling Point220.67 °CEPA T.E.S.T.[1]
Boiling Point293.24 °CEPI Suite[1]

Note: EPI Suite and T.E.S.T. are software suites that predict physical and chemical properties. The variation in boiling point values reflects differences in the calculation models used.

Experimental Protocols for Determination

The following sections detail the standard laboratory methodologies for the empirical determination of the melting and boiling points of a solid organic compound like this compound.

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. A broadened melting point range typically indicates the presence of impurities.

Methodology: Capillary Tube Method

This is the most common technique for determining the melting point of a solid organic compound.

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[2][3]

  • Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) or a digital melting point apparatus (e.g., Mel-Temp).

  • Heating: The apparatus is heated gradually, with the rate of temperature increase slowed to 1-2°C per minute as the expected melting point is approached. For the Thiele tube, the side arm is heated to create a convection current that ensures uniform temperature distribution.

  • Observation and Measurement: The temperature at which the substance first begins to liquefy is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[4]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6] Since this compound is a solid at room temperature, it must first be melted to determine its boiling point.

Methodology: Thiele Tube Method (Micro Scale)

This method is suitable for small quantities of a substance.[7][8]

  • Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.[5]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a heating oil, similar to the melting point setup.[5][7]

  • Heating: The Thiele tube is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and exit as bubbles.[8] Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube.[7]

  • Observation and Measurement: The heat source is then removed. As the apparatus cools, the stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[5][7] This occurs when the external pressure equals the vapor pressure of the substance. The barometric pressure should also be recorded as boiling points are pressure-dependent.[6][7]

Workflow and Visualization

The following diagrams illustrate the logical workflow for the physical characterization of a chemical compound and the specific experimental setup for melting point determination.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Validation and Documentation A Obtain Sample of This compound B Literature Search for Known Properties A->B C Purity Analysis (e.g., NMR, HPLC) B->C D Melting Point Determination (Capillary Method) C->D Proceed if Pure E Boiling Point Determination (Thiele Tube Method) C->E Proceed if Pure F Record Data and Barometric Pressure D->F E->F G Compare Experimental Data with Literature Values F->G H Assess Purity Based on Melting Point Range G->H I Final Documentation and Technical Report H->I

Caption: Workflow for Physical Property Characterization.

Caption: Melting Point Determination Workflow.

References

N-(3-hydroxypropyl)acetamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SMILES String: CC(=O)NCCCO[1]

Executive Summary

N-(3-hydroxypropyl)acetamide is a chemical compound belonging to the acetamide family. While specific research on this particular molecule is limited in publicly available literature, this guide provides a comprehensive overview of its known properties and draws upon data from closely related acetamide derivatives to offer insights into its synthesis, potential biological activities, and safety considerations. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in exploring the potential of this compound and similar chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This data is compiled from various chemical supplier databases.

PropertyValueSource
Molecular Formula C5H11NO2Sigma-Aldrich
Molecular Weight 117.15 g/mol Sigma-Aldrich[2]
SMILES CC(=O)NCCCOChemChart[1]
Physical Form SolidSigma-Aldrich[2]
CAS Number 10601-73-7ChemChart[1]

Synthesis and Experimental Protocols

General Synthesis Protocol for Acetamide Derivatives

This protocol describes a common method for the synthesis of acetamides from a primary amine and an acid chloride.

Materials:

  • 3-Amino-1-propanol

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 3-amino-1-propanol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Diagram of the Proposed Synthesis Workflow:

G reagents 3-Amino-1-propanol + Acetyl Chloride + Triethylamine in DCM reaction Reaction at 0°C to Room Temperature reagents->reaction Acylation workup Aqueous Workup (NaHCO3, Brine) reaction->workup Quenching & Extraction purification Purification (Column Chromatography/Recrystallization) workup->purification product This compound purification->product

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and mechanism of action of this compound are not extensively documented. However, the broader class of acetamide derivatives has been investigated for a range of biological effects, including antioxidant and anti-inflammatory activities.

One study on various acetamide derivatives demonstrated their potential to act as antioxidants by scavenging free radicals and reducing the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophages.[3] The underlying mechanism is hypothesized to involve the modulation of inflammatory pathways.

Hypothetical Signaling Pathway for Anti-Inflammatory Action of Acetamide Derivatives:

The diagram below illustrates a potential mechanism by which acetamide derivatives might exert anti-inflammatory effects, based on studies of related compounds. This is a generalized pathway and has not been specifically validated for this compound.

G LPS Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage LPS->Macrophage Acetamide Acetamide Derivative NFkB NF-κB Pathway Acetamide->NFkB Inhibition Macrophage->NFkB Activation iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation PGs Prostaglandin Production COX2->PGs PGs->Inflammation

Caption: Hypothetical anti-inflammatory signaling pathway for acetamide derivatives.

Safety and Toxicology

Specific toxicological data for this compound is limited. A chemical safety label indicates that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation, and may cause respiratory irritation.[4] For the broader class of acetamides, safety profiles can vary significantly based on their specific structures. General safety precautions for handling acetamide compounds are outlined in the table below.

Hazard CategoryPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[4]
Skin Corrosion/Irritation Causes skin irritation.[4]
Serious Eye Damage/Irritation Causes serious eye irritation.[4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[4]

It is imperative for researchers to consult the specific Safety Data Sheet (SDS) for this compound and to handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a simple acetamide derivative with potential for further investigation. While specific data on this compound is scarce, this guide provides a starting point for research by summarizing its known properties and presenting data from related compounds. Further experimental work is necessary to fully characterize its synthesis, biological activity, and safety profile. The information presented here should be used as a foundation for designing future studies to unlock the potential of this compound in various scientific and drug development applications.

References

An In-Depth Technical Guide to N-(3-hydroxypropyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of the chemical and physical properties of N-(3-hydroxypropyl)acetamide, a valuable building block in organic synthesis. This document includes its key identifier, the InChIKey, along with a summary of its physicochemical data. Furthermore, this guide outlines detailed experimental protocols for its synthesis and discusses the current understanding of its biological significance by drawing parallels with related acetamide derivatives. Diagrams illustrating synthetic pathways and a proposed logical workflow for its investigation are also presented to facilitate further research and application in drug development and materials science.

Chemical Identity and Properties

This compound is a chemical compound with the standard InChIKey: LEICDYOVJNQLTN-UHFFFAOYSA-N .

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1. These properties are essential for its handling, application in experimental settings, and for computational modeling.

PropertyValueSource
Molecular Formula C₅H₁₁NO₂Sigma-Aldrich[1]
Molecular Weight 117.15 g/mol Sigma-Aldrich[1]
Physical Form SolidSigma-Aldrich[1]
Melting Point 80.05 °CEPA T.E.S.T.[2]
Boiling Point 220.67 °CEPA T.E.S.T.[2]
293.24 °CEPI Suite[2]
Density 1.03 g/cm³EPA T.E.S.T.[2]
Water Solubility 1.43 x 10⁵ mg/LEPA T.E.S.T.[2]
1 x 10⁶ mg/LEPI Suite[2]
InChI 1S/C5H11NO2/c1-5(8)6-3-2-4-7/h7H,2-4H2,1H3,(H,6,8)Sigma-Aldrich[1]
SMILES CC(=O)NCCCOChemchart[2]

Synthesis and Experimental Protocols

Synthesis via Acetylation of 3-Amino-1-propanol with Acetic Anhydride

This method involves the direct acylation of the primary amine in 3-amino-1-propanol using acetic anhydride. The hydroxyl group may also be acetylated under these conditions, necessitating a subsequent selective deacetylation of the O-acetyl group.

Materials:

  • 3-Amino-1-propanol

  • Acetic Anhydride

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl) (1M)

  • Methanol

  • Sodium Methoxide (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-amino-1-propanol (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Acetylation: Slowly add acetic anhydride (2.2 eq) to the cooled solution. Then, add pyridine (2.5 eq) dropwise. The reaction is exothermic. Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude di-acetylated product.

  • Selective Deacetylation: Dissolve the crude product in methanol. Add a catalytic amount of sodium methoxide. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed and a more polar spot, corresponding to the desired this compound, appears.

  • Purification: Neutralize the reaction with a weak acid (e.g., ammonium chloride). Concentrate the mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the pure this compound.

Synthesis via Schotten-Baumann Reaction

This protocol utilizes the reaction between 3-amino-1-propanol and acetyl chloride under basic conditions, which is a classic method for amide synthesis.

Materials:

  • 3-Amino-1-propanol

  • Acetyl Chloride

  • Sodium Hydroxide (NaOH) solution (10%)

  • Dichloromethane (DCM) or Diethyl Ether

  • Hydrochloric Acid (HCl) (dilute)

  • Brine

Procedure:

  • Reaction Setup: Dissolve 3-amino-1-propanol (1.0 eq) in a 10% aqueous sodium hydroxide solution in a flask and cool to 0-5 °C in an ice bath with vigorous stirring.

  • Addition of Acetyl Chloride: Add acetyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C. A precipitate of the product should form.

  • Reaction Completion: Continue stirring vigorously for an additional 30 minutes at room temperature after the addition is complete.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash with cold water. If the product is soluble, extract the aqueous layer with dichloromethane or diethyl ether.

  • Work-up (for extraction): Combine the organic extracts and wash with dilute HCl followed by brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be recrystallized or purified by column chromatography to yield pure this compound.

Biological Activity and Signaling Pathways (Inferred)

Direct experimental data on the biological activity and involvement in signaling pathways of this compound is currently limited in published literature. However, the broader class of acetamide derivatives has been the subject of extensive research, revealing a range of biological functions.

Notably, various substituted acetamides have demonstrated:

  • Anti-inflammatory and Antioxidant Properties: Certain acetamide derivatives have been shown to possess anti-inflammatory and antioxidant activities.

  • Ion Channel Modulation: Some N-substituted acetamides have been investigated as modulators of transient receptor potential (TRP) channels.

  • Cytokine Inhibition: Analogs of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide have been synthesized and shown to act as dual inhibitors of TNF-α and IL-6 induced cell adhesion, suggesting potential applications in inflammatory diseases.

Based on the activities of structurally related molecules, a logical workflow for investigating the biological profile of this compound is proposed below.

logical_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of This compound purification Purification & Characterization (NMR, MS, etc.) synthesis->purification cell_viability Cell Viability Assays (e.g., MTT) purification->cell_viability antioxidant_assays Antioxidant Activity (e.g., DPPH, ABTS) cell_viability->antioxidant_assays anti_inflammatory Anti-inflammatory Screening (e.g., LPS-stimulated macrophages) cell_viability->anti_inflammatory cytokine_profiling Cytokine Profiling (e.g., ELISA, Luminex) anti_inflammatory->cytokine_profiling ion_channel Ion Channel Activity (e.g., Patch Clamp) anti_inflammatory->ion_channel pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) cytokine_profiling->pathway_analysis

Caption: Proposed workflow for the synthesis, characterization, and biological evaluation of this compound.

Synthetic Pathways Diagram

The two primary proposed synthetic routes for this compound are illustrated below.

synthesis_pathways cluster_pathway1 Pathway 1: Acetylation of 3-Amino-1-propanol cluster_pathway2 Pathway 2: Schotten-Baumann Reaction a1 3-Amino-1-propanol intermediate1 Di-acetylated Intermediate a1->intermediate1 Acetylation 1 reagent1 Acetic Anhydride / Pyridine product This compound intermediate1->product Selective Deacetylation 2 reagent2 NaOMe (cat.) / MeOH b1 3-Amino-1-propanol product2 This compound b1->product2 Amidation 3 reagent3 Acetyl Chloride / NaOH(aq)

Caption: Proposed synthetic routes to this compound.

Conclusion

This compound is a compound with well-defined physicochemical properties and accessible synthetic routes. While direct biological data is sparse, its structural relationship to other bioactive acetamides suggests it may be a valuable candidate for further investigation in drug discovery and development, particularly in the areas of inflammation and oxidative stress. The experimental protocols and investigative workflow provided in this guide offer a solid foundation for researchers to explore the potential of this compound.

References

An In-depth Technical Guide to N-(3-hydroxypropyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(3-hydroxypropyl)acetamide, an organic compound with the chemical formula C5H11NO2, belongs to the acetamide class of molecules.[1] Acetamides are derived from acetic acid and have garnered significant interest in medicinal chemistry and drug development.[2] While this compound itself is not a therapeutic agent, its structural motifs and those of its derivatives are explored for various pharmacological applications.[2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and relevance in drug development for researchers, scientists, and professionals in the field.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its key chemical and physical properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C5H11NO2[1]
Molecular Weight 117.15 g/mol [1]
IUPAC Name This compound
SMILES String N(CCCO)C(=O)C[1]
InChI Key LEICDYOVJNQLTN-UHFFFAOYSA-N[1]
CAS Number 10601-73-7[4]
Boiling Point 220.67 °C (Estimated)[4]
Density 1.03 g/cm³ (Estimated)[4]
Water Solubility 1,000,000 mg/L (Estimated)[4]
Physical Form Solid[1]
Structural Formula

The structural formula of this compound features a propyl chain with a terminal hydroxyl group and an acetamide group at the other end.

Caption: 2D structural formula of this compound.

Synthesis of this compound

There are established methods for the synthesis of this compound. Two common laboratory-scale protocols are detailed below.

Experimental Protocols

1. Alkylation of Primary Amine:

This method involves the reaction of acetamide with 3-chloro-1-propanol.[4]

  • Reactants: Acetamide, 3-chloro-1-propanol

  • Reaction Type: Alkylation of a primary amine.

  • Procedure:

    • Dissolve acetamide in a suitable solvent.

    • Add 3-chloro-1-propanol to the solution.

    • The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

    • The mixture is stirred, often with heating, to drive the reaction to completion.

    • The product, this compound, is then isolated and purified using standard techniques such as distillation or chromatography.

2. Schotten-Baumann Reaction:

This protocol utilizes the reaction of 3-aminopropanol with acetyl chloride.[4]

  • Reactants: 3-Aminopropanol, Acetyl Chloride

  • Reaction Type: Schotten-Baumann amide synthesis from an acid chloride.

  • Procedure:

    • Dissolve 3-aminopropanol in a suitable solvent, often in the presence of a base (like aqueous sodium hydroxide) to act as an acid scavenger.

    • Cool the solution in an ice bath.

    • Slowly add acetyl chloride to the cooled solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete.

    • The this compound product is then extracted and purified.

synthesis_workflow cluster_alkylation Alkylation of Primary Amine cluster_schotten_baumann Schotten-Baumann Reaction acetamide Acetamide product1 This compound acetamide->product1 + chloropropanol 3-Chloro-1-propanol chloropropanol->product1 aminopropanol 3-Aminopropanol product2 This compound aminopropanol->product2 + acetyl_chloride Acetyl Chloride acetyl_chloride->product2

Caption: Synthesis pathways for this compound.

Applications in Drug Development

Acetamide and its derivatives serve as important scaffolds in medicinal chemistry due to their ability to form hydrogen bonds and interact with biological targets.[2] Research has highlighted the potential of acetamide-containing compounds in various therapeutic areas.

  • Anti-inflammatory and Antioxidant Activity: Certain acetamide derivatives have been synthesized and evaluated for their antioxidant and potential anti-inflammatory properties.[5] These compounds are often tested for their ability to scavenge free radicals and reduce oxidative stress in cellular models.[5]

  • Enzyme Inhibition: N-substituted acetamides have demonstrated the ability to inhibit certain enzymes implicated in disease.[2] For instance, derivatives have been investigated as cyclooxygenase-II (COX-II) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[3]

  • Prodrug Development: The acetamide moiety can be incorporated into prodrugs to enhance the pharmacokinetic properties of a parent drug, such as improving solubility or altering its release profile.[3]

  • Inhibition of Cytokine Signaling: In the context of inflammatory bowel disease (IBD), acetamide analogues have been synthesized and shown to inhibit the signaling pathways of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6] One such analogue demonstrated greater efficacy in a rat colitis model than the commonly prescribed drug sulfasalazine.[6]

  • Antimicrobial and Antiviral Potential: The broader class of acetamide analogs has been a subject of investigation for their potential antimicrobial, antifungal, and antiviral activities.[2]

Conclusion

This compound is a valuable chemical entity, not as an end-product therapeutic, but as a structural component and a subject of study in the broader field of drug discovery and development. Its straightforward synthesis and the versatile nature of the acetamide group make it and its derivatives attractive candidates for creating novel compounds with a range of biological activities. The ongoing research into acetamide-based molecules continues to open new avenues for the development of effective treatments for a variety of diseases.

References

Harnessing the Versatility of the Acetamide Scaffold: A Technical Guide to Research Applications of its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acetamide scaffold is a fundamental building block in organic chemistry, and its derivatives have emerged as a versatile and highly significant class of compounds in a multitude of research and industrial applications.[1][2] The inherent chemical properties of the acetamide group, including its ability to form hydrogen bonds and its polarity, allow for extensive structural modifications.[2][3] This adaptability has led to the development of a vast library of derivatives with a broad spectrum of biological activities and material properties, making them crucial in medicinal chemistry, agriculture, and materials science.[1][4] This technical guide provides an in-depth exploration of the current and potential research applications of acetamide derivatives, focusing on their therapeutic potential, role in crop protection, and use in advanced materials. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and development.

Medicinal Chemistry: A Scaffold for Therapeutic Innovation

The acetamide moiety is a key pharmacophore in numerous approved drugs and is a central focus in the design of novel therapeutic agents.[3][5] Its ability to modulate physicochemical properties such as aqueous solubility and membrane permeability is crucial for improving the ADME (absorption, distribution, metabolism, and excretion) profiles of drug candidates.[3]

Anticancer Activity

Acetamide derivatives have demonstrated significant potential as anticancer agents, with various classes showing potent cytotoxicity against a range of cancer cell lines.[4][6]

  • Thiazole Acetamide Derivatives: These compounds have been identified as a promising scaffold for new anticancer agents.[7] For instance, N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide (Compound 8a) has shown potent cytotoxic activity against HeLa (cervical cancer) and U87 (glioblastoma) cell lines.[7] The mechanism of action for some of these derivatives involves the induction of apoptosis, a form of programmed cell death, mediated through the activation of key executioner enzymes like Caspase-3.[7]

  • Triazole Acetamide Derivatives: A series of triazole acetamide derivatives linked with phenyl piperazine has been synthesized and evaluated for activity against breast cancer.[8] Several of these compounds exhibited significant inhibition of the MCF-7 breast cancer cell line.[8]

  • Other Derivatives: Phenoxy acetamide derivatives and 2-(pyridin-4-ylimino)acetamide derivatives have also shown promising antiproliferative activity against various cancer cell lines, including liver (HepG2), breast (MCF-7), lung (A549), and colon (HCT116) cancers.[6][9]

Table 1: Anticancer Activity of Representative Acetamide Derivatives

Derivative Class Compound Cancer Cell Line IC50 (µM) Reference
Thiazole Acetamide Compound 8a HeLa 1.3 ± 0.14 [7]
U87 2.1 ± 0.23 [7]
Triazole Acetamide Compound 8h MCF-7 18.62 ± 1.41 [8]
Compound 8g MCF-7 50.19 ± 2.28 [8]
Pyridin-4-ylimino Acetamide Compound 3e HepG2 & MCF-7 More potent than doxorubicin [9]
Compound 4c HL-60 < 12 µg/ml [9]

| | Compound 4e | HL-60 | < 12 µg/ml |[9] |

Anticonvulsant Activity

The α-substituted amide group is considered a key pharmacophore for anticonvulsant activity.[10] Research has focused on designing acetamide derivatives as potential new antiepileptic drugs (AEDs).

  • N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives: A library of these compounds has been synthesized and evaluated in animal models of epilepsy, showing protection exclusively in the maximal electroshock (MES) seizure test.[11] The anticonvulsant activity was found to be closely linked to the type of substituent at the 3-position of the anilide moiety.[11]

  • N-arylazole Acetamide Derivatives: Prepared by reacting alpha-bromo-N-arylacetamide with imidazole, pyrazole, and 1,2,4-triazole, these compounds have shown anticonvulsant activity in both MES and subcutaneous pentylenetetrazol (scPTZ) tests with low neurotoxicity.[12]

  • Benzofuran-Acetamide Derivatives: A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives exhibited significant anticonvulsant activity at low doses in the MES model in mice.[13]

Table 2: Anticonvulsant Activity of Representative Acetamide Derivatives

Derivative Class Compound Test ED50 (mg/kg) TD50 (mg/kg) Reference
N-arylazole Acetamide Compound 6 MES 64.9 221.0 [12]

| Benzofuran-Acetamide | Various | MES | 23.4 to 127.6 | >300 |[13] |

Antimicrobial Activity

The structural versatility of acetamide derivatives has been exploited to develop novel agents against a wide range of bacterial and fungal pathogens.[2][14]

  • 2-Mercaptobenzothiazole Acetamide Derivatives: These hybrid compounds have exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.[15][16] Some derivatives showed Minimum Inhibitory Concentration (MIC) values comparable to the standard drug levofloxacin and also demonstrated promising antibiofilm potential.[15][16]

  • Benzimidazole-Based Acetamides: New derivatives based on the benzimidazole scaffold have shown promising antibacterial activity against Pseudomonas aeruginosa and potent antifungal activity against Candida krusei.[17]

  • 2-Benzimidazolamine-Acetamide Derivatives: These compounds have been evaluated against five bacterial strains, with the N-(2-fluorophenyl)-substituted derivative showing the best MIC. Molecular docking studies suggest these compounds may act by inhibiting E. coli methionine aminopeptidase (METAP).[18]

Table 3: Antimicrobial Activity (MIC) of Acetamide Derivatives

Derivative Class Compound(s) Microorganism MIC (µg/mL) Reference
Benzimidazole-based 2b-2g Pseudomonas aeruginosa 125 [17]
Benzimidazole-based 2p, 2s, 2t, 2u Candida krusei 125 [17]
2-Mercaptobenzothiazole 2b Bacillus subtilis Lower than levofloxacin [15]
2-Mercaptobenzothiazole 2i Bacillus subtilis Equal to levofloxacin [15]

| N-arylazole Acetamide | 8, 10 | Various Candida species | < 32 |[12] |

Anti-inflammatory Activity: COX-2 Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) contain an acetamide structure.[3] A significant area of research is the development of selective cyclooxygenase-2 (COX-2) inhibitors to reduce the gastrointestinal side effects associated with traditional NSAIDs.[19] Acetamide derivatives, particularly those incorporating heterocyclic rings like pyrazole and triazole, have been designed as potent and selective COX-2 inhibitors.[4][19] These inhibitors function by blocking the COX-2 enzyme, a key player in the inflammatory pathway responsible for the production of prostaglandins that mediate inflammation, pain, and fever.[3]

COX2_Pathway stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) pla2 Phospholipase A2 (cPLA2) activates stimuli->pla2 membrane Cell Membrane arachidonic Arachidonic Acid releases membrane->arachidonic substrate for pla2->membrane cox2 COX-2 Enzyme arachidonic->cox2 converts to pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 converted to prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins mediate inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor Acetamide-Containing COX-2 Inhibitor inhibitor->cox2 inhibits

Caption: COX-2 signaling pathway and inhibition by acetamide drugs.

Other Therapeutic Applications

The versatility of the acetamide scaffold extends to other therapeutic areas:

  • Anti-HIV Agents: Novel acetamide-substituted derivatives of doravirine have been designed and synthesized as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[20]

  • P2Y14 Receptor Antagonists: N-substituted-acetamide derivatives have been identified as novel and potent antagonists for the P2Y14 receptor, which is implicated in inflammatory responses.[1][21]

  • Butyrylcholinesterase (BChE) Inhibitors: As inhibition of BChE is an effective therapeutic target for Alzheimer's disease, new substituted acetamide derivatives have been developed, with some showing high BChE inhibition.[22]

  • Wakefulness-Promoting Agents: Based on the structure-activity relationships of modafinil, diphenyl methane sulfinyl and diphenylthio-acetamide derivatives have been synthesized, with some showing considerable central stimulatory effects.[23]

Applications in Agriculture

Acetamide derivatives are crucial in the agricultural sector, primarily as active ingredients in pesticides.[2][]

  • Herbicides: Oxyacetamide derivatives have been developed as herbicides for controlling weeds like barnyard grass.[25] Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate and predict the herbicidal efficacy (EC50 values) of new derivatives, guiding the design of more potent compounds.[25]

  • Insecticides and Fungicides: Thienylpyridyl- and thioether-containing acetamide derivatives have been evaluated for their insecticidal activities against pests like Mythimna separata and Plutella xylostella.[26] Some of these compounds also exhibit favorable fungicidal activities against pathogens such as Physalospora piricola and Rhizoctonia cerealis.[26] Acetamiprid is another example of an acetamide-containing insecticide used to control a wide variety of pests on crops.[27]

Applications in Materials Science

Beyond biological applications, acetamide and its derivatives serve important roles in materials science and industrial processes.[28]

  • Solvents and Plasticizers: Acetamide is used as an industrial solvent and a plasticizer for leather, textiles, paper, and certain plastics.[2][28][29] Molten acetamide is a particularly good solvent due to its high dielectric constant, which allows it to dissolve a range of inorganic compounds.[28]

  • Polymer Production: It is applied as a stabilizer in polymer production, affecting the flexibility and durability of the final product.[2][29]

  • Synthesis Intermediate: Acetamide serves as a crucial intermediate in the large-scale synthesis of various organic compounds, including pharmaceuticals, dyes, and antioxidants for plastics.[]

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and evaluation of acetamide derivatives based on common practices cited in the literature.

General Synthesis of Acetamide Derivatives

A common method for synthesizing acetamide derivatives is through an amide bond formation reaction between a carboxylic acid (or its activated form, like an acid chloride) and an amine.[4][19]

Protocol: Synthesis via Acid Chlorides

  • Activation of Carboxylic Acid: Convert the desired carboxylic acid to its corresponding acid chloride using a chlorinating agent (e.g., thionyl chloride (SOCl₂) or oxalyl chloride) in an appropriate solvent (e.g., dichloromethane (DCM)).

  • Amidation: Slowly add the acid chloride solution to a cooled (0 °C) solution of the desired amine and a base (e.g., triethylamine or pyridine) in an inert solvent like DCM.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the final acetamide derivative.[3]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[8][16]

Synthesis_Workflow start Starting Materials (Carboxylic Acid & Amine) amide_formation Amide Bond Formation (Acetylation) start->amide_formation purification Purification (Chromatography/Recrystallization) amide_formation->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization evaluation Biological Evaluation (e.g., IC50 Determination) characterization->evaluation sar Structure-Activity Relationship Analysis evaluation->sar optimization Lead Optimization sar->optimization

Caption: General experimental workflow for synthesis and evaluation.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized acetamide derivatives (typically in DMSO, with the final concentration of DMSO kept below 0.5%) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and use a sigmoidal dose-response curve to determine the IC₅₀ value.[3]

Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for compounds that can prevent the spread of seizures.

  • Animal Preparation: Use mice or rats, allowing them to acclimatize to the laboratory conditions.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally at various doses. A control group receives the vehicle.

  • Induction of Seizure: At a predetermined time after administration (e.g., 30 minutes and 4 hours), induce a seizure by applying an electrical stimulus (e.g., 50 mA for 0.2 s) through corneal or ear-clip electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Endpoint: The absence of the tonic hind limb extension is considered the endpoint, indicating that the compound has protected the animal from the induced seizure.[11][12]

  • Neurotoxicity: Assess neurotoxicity using methods like the rotarod test, where motor impairment is evaluated.[13] The dose at which 50% of animals fall off the rotating rod is the TD₅₀.[12]

Antibacterial Screening: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12][17]

Conclusion

Acetamide and its derivatives represent a cornerstone in modern chemical and pharmaceutical research.[1] Their structural simplicity and synthetic accessibility, combined with the profound impact of the acetamide moiety on physicochemical and biological properties, have established them as a privileged scaffold. The extensive research into their anticancer, anticonvulsant, antimicrobial, and anti-inflammatory activities continues to yield promising therapeutic candidates.[4] Concurrently, their application in agriculture as pesticides and in materials science as versatile solvents and polymer additives underscores their broad utility.[26][29] The continued exploration of new synthetic methodologies, coupled with advanced computational tools like QSAR, will undoubtedly unlock further potential of the acetamide scaffold, paving the way for the development of novel drugs, more effective agrochemicals, and advanced materials.

References

N-(3-hydroxypropyl)acetamide: A Technical Safety and Hazard Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and hazard information for N-(3-hydroxypropyl)acetamide. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation, detailed experimental context, and visual representations of key processes.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for safe handling, storage, and use in experimental settings.

PropertyValueSource
Molecular Formula C5H11NO2[1]
Molecular Weight 117.15 g/mol
Appearance Solid
Boiling Point 293.24 °C (Predicted)[2]
Density 1.03 g/cm³ (Predicted)[2]
Flash Point 143.49 °C (Predicted)[2]
Water Solubility Information not available
CAS Number 10601-73-7[3]
InChIKey LEICDYOVJNQLTN-UHFFFAOYSA-N[2]

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in Table 2.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Acute Toxicity, Dermal 4H312: Harmful in contact with skin
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation
Acute Toxicity, Inhalation 4H332: Harmful if inhaled
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) 3H335: May cause respiratory irritation

Source:[3]

Signal Word: Danger[3]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the Safety Data Sheet (SDS) for this compound and should be consulted before use. Key statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling.[4]

Toxicological Information

While specific quantitative toxicological data for this compound is limited in the public domain, the GHS classification indicates known hazards. The following sections describe the standard experimental protocols used to assess these endpoints.

Acute Oral Toxicity

Experimental Protocol: OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance.[5]

  • Test Animals: Typically, rats are used. Animals are fasted before administration of the test substance.[6][7]

  • Dosage: The substance is administered orally in a single dose via gavage.[5][7] Dosing is performed in a stepwise manner using a defined set of dose levels (e.g., 2000, 300, 50, and 5 mg/kg body weight).[6][8]

  • Procedure: A small group of animals (typically 3) of a single sex is dosed at a starting level.[6][8] The outcome (mortality or survival) determines the next dosing step. If mortality is observed, the next lower dose is used; if no mortality, a higher dose may be tested.[8]

  • Observations: Animals are observed for signs of toxicity and mortality for up to 14 days.[5] Body weight is recorded at the beginning and end of the observation period.[6]

  • Endpoint: The result allows for the classification of the substance into a GHS acute toxicity category.[9]

Dermal Irritation

Experimental Protocol: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion)

This in vivo test assesses the potential of a substance to cause skin irritation or corrosion.[10][11]

  • Test Animal: The albino rabbit is the preferred species.[10]

  • Application: A single dose (0.5 g for solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²) under a semi-occlusive patch.[10][12] Untreated skin serves as a control.

  • Exposure: The exposure duration is typically 4 hours.[10]

  • Observation: After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and up to 14 days to assess reversibility.[10]

  • Scoring: The severity of erythema and edema is scored using a standardized grading system. The persistence of skin reactions determines the irritant classification.[10]

Eye Irritation

Experimental Protocol: OECD Test Guideline 492 (Reconstructed human Cornea-like Epithelium (RhCE) Test Method)

This in vitro method is an alternative to the traditional in vivo rabbit eye test and is used to identify chemicals not requiring classification for eye irritation or serious eye damage.[13][14]

  • Test System: The assay utilizes a three-dimensional reconstructed human corneal epithelium model.[13][14]

  • Procedure: The test substance is applied directly to the surface of the corneal tissue. After a defined exposure period, the substance is rinsed off.

  • Endpoint: Cell viability is measured, typically using the MTT assay, which assesses mitochondrial activity. A reduction in cell viability below a certain threshold indicates potential eye irritation.[14][15]

  • Classification: Based on the level of cytotoxicity, the substance can be classified for its eye irritation potential according to GHS.[14]

Skin Sensitization

Experimental Protocol: OECD Test Guideline 429 (Skin Sensitisation: Local Lymph Node Assay - LLNA)

The LLNA is a murine model used to determine the potential of a substance to cause skin sensitization.[16][17]

  • Test Animal: Mice are used for this assay.[16]

  • Procedure: The test substance is applied to the dorsal surface of the mouse's ear for three consecutive days.[16]

  • Mechanism: The principle is that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.[16][18]

  • Endpoint: On day 6, the proliferation of lymphocytes in the draining auricular lymph nodes is measured, typically by incorporating a radiolabeled substance (e.g., 3H-methyl thymidine).[16]

  • Analysis: The results are expressed as a Stimulation Index (SI), which is the ratio of proliferation in treated animals to that in control animals. An SI of 3 or greater is indicative of a sensitizing potential.[16]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of this compound.

  • Handling: Use in a well-ventilated area or under a fume hood.[19] Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4][19] Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a dry and cool place.[19]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

FirstAidMeasures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[20][21]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][19]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][21]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][20]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[5]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Wear appropriate personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[20]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust.[19]

Stability and Reactivity

  • Chemical Stability: Stable under normal conditions.[22]

  • Conditions to Avoid: Incompatible products.[22]

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[19]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[22]

Genotoxicity

While specific genotoxicity studies for this compound were not found, haloacetamides, a related class of compounds, are known to be cytotoxic and genotoxic.[23] The primary mechanism of their toxicity is through covalent bonding with thiol groups in cysteine residues.[23] Standard in vitro genotoxicity assays include the Ames test (OECD 471) to assess mutagenicity in bacteria and in vitro micronucleus assays to evaluate chromosomal damage in mammalian cells.

ExperimentalWorkflow

This technical guide provides a summary of the available safety and hazard information for this compound. It is crucial to consult the full Safety Data Sheet (SDS) and relevant literature before handling or using this chemical. All experimental work should be conducted in a controlled laboratory setting by trained professionals, adhering to all institutional and regulatory safety protocols.

References

N-(3-hydroxypropyl)acetamide: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-hydroxypropyl)acetamide (CAS No. 10601-73-7) is a chemical compound belonging to the amide family. This document provides a detailed technical guide on its known properties, synthesis, and safety information, compiled from various chemical data sources. Due to the limited publicly available information on the biological activity of this specific compound, this guide focuses on its chemical and physical characteristics and provides a generalized experimental workflow for its synthesis. All quantitative data has been aggregated and is presented in standardized tables.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its core structure consists of an acetamide group linked to a propanol moiety. The following tables summarize the key identifiers and physicochemical properties of the compound.

Table 1: Compound Identifiers
IdentifierValueSource
CAS Number 10601-73-7Chemchart, Sigma-Aldrich
Molecular Formula C₅H₁₁NO₂Sigma-Aldrich
Molecular Weight 117.15 g/mol Sigma-Aldrich
IUPAC Name This compoundChemchart
Canonical SMILES CC(=O)NCCCOChemchart[2]
InChI Key LEICDYOVJNQLTN-UHFFFAOYSA-NChemchart[2]
PubChem Substance ID 329819271Sigma-Aldrich
MDL Number MFCD00178451Sigma-Aldrich
Table 2: Estimated Physicochemical Properties

The following data are estimated properties sourced from chemical databases. Experimental validation is recommended.

PropertyValueUnitSource
Boiling Point 220.67°CEPA T.E.S.T.[2]
Melting Point 80.05°CEPI Suite[2]
Density 1.03g/cm³EPA T.E.S.T.[2]
Flash Point 143.49°CEPA T.E.S.T.[2]
Water Solubility 1,000,000mg/LEPI Suite[2]

Synthesis of this compound

General Experimental Protocol: N-acetylation of 3-amino-1-propanol

This protocol is a generalized procedure and may require optimization.

Materials:

  • 3-amino-1-propanol

  • Acetic anhydride

  • An appropriate solvent (e.g., dichloromethane, ethyl acetate, or a polar aprotic solvent)

  • A base (e.g., triethylamine or pyridine, if using acetyl chloride)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-amino-1-propanol in the chosen solvent. Cool the mixture in an ice bath.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.0 to 1.2 equivalents) dropwise to the cooled solution while stirring. If using acetyl chloride, a non-nucleophilic base (1.1 equivalents) should be added to neutralize the HCl byproduct.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding deionized water. If an organic solvent was used, separate the organic layer. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Biological Activity and Signaling Pathways

As of the date of this document, no specific biological activities, pharmacological effects, or signaling pathway involvements for this compound have been reported in the reviewed scientific literature. Research on various other acetamide derivatives has shown a wide range of biological effects, including antioxidant and anti-inflammatory properties.[3] However, such activities cannot be extrapolated to this compound without direct experimental evidence.

Safety and Handling

Based on available safety data, this compound is considered hazardous.

Table 3: GHS Hazard Statements
Hazard CodeDescription
H302Harmful if swallowed.
H312Harmful in contact with skin.
H315Causes skin irritation.
H319Causes serious eye irritation.
H332Harmful if inhaled.
H335May cause respiratory irritation.

Handling Recommendations:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry and well-ventilated place.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound as described in the experimental protocol.

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_process Reaction & Work-up cluster_purification Purification & Analysis Reactant1 3-Amino-1-propanol Setup Reaction Flask (Ice Bath, N2 atm) Reactant2 Acetic Anhydride Solvent Solvent (e.g., DCM) Addition Slow Addition & Stirring Setup->Addition Combine Reaction Reaction at RT (TLC Monitoring) Addition->Reaction Allow to warm Workup Aqueous Work-up (Wash with NaHCO3, H2O, Brine) Reaction->Workup Quench Drying Drying (Na2SO4) & Concentration Workup->Drying Separate organic layer Purification Silica Gel Chromatography Drying->Purification Crude Product Analysis Characterization (NMR, MS, IR) Purification->Analysis Purified Fractions FinalProduct Pure this compound Analysis->FinalProduct Confirm Structure

Caption: General workflow for the synthesis of this compound.

References

Methodological & Application

Application Note and Protocol for the Synthesis of N-(3-hydroxypropyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-hydroxypropyl)acetamide is a valuable bifunctional molecule characterized by the presence of both a hydroxyl and an acetamide group. This structure makes it a useful building block in the synthesis of various pharmaceutical compounds and specialty polymers. The selective synthesis of this compound from 3-aminopropanol is a key reaction that demonstrates the differential reactivity of amino and hydroxyl groups. The primary challenge in this synthesis is to achieve selective N-acylation over O-acylation. This application note provides a detailed protocol for the efficient and selective synthesis of this compound from 3-aminopropanol using acetic anhydride as the acylating agent. The methodology is designed to be robust and scalable for research and development purposes.

Reaction Principle

The synthesis of this compound from 3-aminopropanol involves the nucleophilic acyl substitution reaction with acetic anhydride. The amino group (-NH2) of 3-aminopropanol is a stronger nucleophile than the hydroxyl group (-OH), particularly under neutral to slightly basic conditions. This difference in nucleophilicity allows for the selective acylation of the amino group to form the corresponding amide. The reaction is typically carried out in an aqueous medium or a polar aprotic solvent. The presence of a mild base can be used to neutralize the acetic acid byproduct, driving the reaction to completion.

Experimental Protocols

Materials and Equipment
  • Reagents:

    • 3-Aminopropanol (≥99%)

    • Acetic anhydride (≥99%)

    • Sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM, ACS grade)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Deionized water

  • Equipment:

    • Round-bottom flask (250 mL)

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • pH meter or pH paper

    • Analytical balance

    • NMR spectrometer

    • FTIR spectrometer

Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopropanol (7.51 g, 0.1 mol) in 50 mL of deionized water.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (10.2 g, 0.1 mol) dropwise to the cooled solution of 3-aminopropanol using a dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Neutralization: After the complete addition of acetic anhydride, slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture to neutralize the acetic acid formed. Monitor the pH and continue adding the sodium bicarbonate solution until the pH is approximately 7-8.

  • Reaction Completion: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

  • Work-up and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers.

  • Drying and Solvent Removal:

    • Dry the combined organic extracts over anhydrous magnesium sulfate.

    • Filter the drying agent.

    • Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane or by column chromatography on silica gel using a mobile phase of dichloromethane/methanol (e.g., 95:5 v/v).

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
3-Aminopropanol7.51 g (0.1 mol)
Acetic Anhydride10.2 g (0.1 mol)
Reaction Conditions
SolventDeionized Water
Reaction Temperature0-10 °C (during addition), then Room Temp.
Reaction Time2.5 hours
Product Information
Product NameThis compound
Molecular FormulaC₅H₁₁NO₂
Molecular Weight117.15 g/mol
Theoretical Yield11.72 g
Expected Yield85-95%
AppearanceWhite to off-white solid or viscous oil
Characterization Data
¹H NMR (CDCl₃, 400 MHz) δ~1.70 (quint, 2H), 2.00 (s, 3H), 3.35 (t, 2H), 3.65 (t, 2H), ~6.5 (br s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ~23.2, 32.5, 38.0, 60.5, 171.0
IR (KBr, cm⁻¹)~3300 (O-H, N-H), ~2940 (C-H), ~1640 (C=O, Amide I), ~1550 (N-H bend, Amide II)

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Aminopropanol 3-Aminopropanol Reaction_Vessel Aqueous Solution (0-10 °C) 3-Aminopropanol->Reaction_Vessel Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Reaction_Vessel Extraction Extraction (DCM) Reaction_Vessel->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Recrystallization or Column Chromatography Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathway Reactant1 3-Aminopropanol (HO-CH2CH2CH2-NH2) Product This compound (HO-CH2CH2CH2-NH-COCH3) Reactant1->Product  + Reactant2 Acetic Anhydride ((CH3CO)2O) Byproduct Acetic Acid (CH3COOH) Product->Byproduct  +

Caption: Chemical reaction for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • 3-Aminopropanol is corrosive and can cause burns. Avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle only in a fume hood.

Synthesis of N-(3-hydroxypropyl)acetamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(3-hydroxypropyl)acetamide, a valuable intermediate in pharmaceutical and materials science. The primary synthesis route involves the N-acetylation of 3-amino-1-propanol. This application note outlines two common methods for this transformation: one employing acetic anhydride and another utilizing acetyl chloride. The protocols include information on reaction setup, purification, and characterization of the final product. All quantitative data is summarized for clarity, and a visual representation of the synthesis workflow is provided.

Introduction

This compound is a bifunctional molecule containing both a hydroxyl and an acetamide group. This structure makes it a useful building block in the synthesis of various more complex molecules, including polymers and pharmaceutical agents. The presence of the hydrophilic hydroxyl and amide functionalities can impart desirable solubility and hydrogen-bonding properties to the target molecules. The straightforward synthesis of this compound via the acylation of 3-amino-1-propanol makes it an accessible intermediate for a wide range of research and development applications.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
3-Amino-1-propanolC₃H₉NO75.11Colorless liquid
Acetic AnhydrideC₄H₆O₃102.09Colorless liquid
Acetyl ChlorideC₂H₃ClO78.50Colorless fuming liquid
This compoundC₅H₁₁NO₂117.15White solid

Table 2: Typical Reaction Parameters

ParameterMethod A: Acetic AnhydrideMethod B: Acetyl Chloride
Starting Material 3-Amino-1-propanol3-Amino-1-propanol
Acylating Agent Acetic AnhydrideAcetyl Chloride
Solvent Dichloromethane (DCM) or neatDichloromethane (DCM)
Base None (or mild base like NaHCO₃)Triethylamine (Et₃N) or Pyridine
Stoichiometry (Amine:Acylating Agent:Base) 1 : 1.1 : (optional)1 : 1.1 : 1.2
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 1 - 3 hours1 - 3 hours
Purification Method Recrystallization or Column ChromatographyColumn Chromatography or Recrystallization

Experimental Protocols

Method A: Synthesis of this compound using Acetic Anhydride

This protocol is adapted from standard procedures for the acetylation of primary amines and is analogous to the synthesis of paracetamol from p-aminophenol.[1][2]

Materials:

  • 3-Amino-1-propanol

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and hexanes (for recrystallization or chromatography)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-1-propanol (1.0 eq) in dichloromethane (DCM) at a concentration of approximately 0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Method B: Synthesis of this compound using Acetyl Chloride

This protocol is based on general methods for the acylation of amines with highly reactive acyl chlorides.[3]

Materials:

  • 3-Amino-1-propanol

  • Acetyl Chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N) or Pyridine, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and hexanes (for chromatography or recrystallization)

  • Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-amino-1-propanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of about 0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. A precipitate of triethylamine hydrochloride will form.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product 3_Amino_1_propanol 3-Amino-1-propanol Reaction_Vessel N-Acetylation (0°C to RT) 3_Amino_1_propanol->Reaction_Vessel Acylating_Agent Acetic Anhydride or Acetyl Chloride Acylating_Agent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification_Method Recrystallization or Column Chromatography Concentration->Purification_Method Final_Product This compound Purification_Method->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Handle with extreme care.

  • Triethylamine and pyridine are flammable and have strong odors.

  • Dichloromethane is a volatile solvent and a suspected carcinogen.

Characterization

The final product, this compound, should be a white solid.[4] The identity and purity of the synthesized compound can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified solid can also be determined and compared to literature values.

Conclusion

The protocols described provide reliable methods for the synthesis of this compound. The choice between acetic anhydride and acetyl chloride will depend on the scale of the reaction, the desired purity, and the available laboratory facilities. Both methods offer a straightforward route to this versatile chemical intermediate. Proper purification and characterization are essential to ensure the quality of the final product for its intended application.

References

Synthesis of N-(3-hydroxypropyl)acetamide via Acylation of 3-aminopropanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-(3-hydroxypropyl)acetamide through the acylation of 3-aminopropanol. This compound serves as a valuable building block in medicinal chemistry and drug development, finding applications as a polar modifier and a precursor for more complex molecular architectures.

Introduction

The acylation of amines is a fundamental transformation in organic synthesis, crucial for the formation of amide bonds. This application note focuses on the selective N-acylation of 3-aminopropanol using acetic anhydride to yield this compound. The presence of both a primary amine and a primary alcohol in 3-aminopropanol necessitates chemoselective acylation of the more nucleophilic amine group. This protocol outlines a straightforward and efficient method to achieve this transformation, providing a foundation for its application in research and development.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis and purification of this compound.

Materials and Equipment

Reagents:

  • 3-Aminopropanol (≥99%)

  • Acetic Anhydride (≥99%)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Synthesis of this compound
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopropanol (1.0 eq).

  • Dissolve the 3-aminopropanol in anhydrous dichloromethane (DCM) at a concentration of approximately 0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • While stirring vigorously, add acetic anhydride (1.1 eq) dropwise to the solution via a dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained at or below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol, 9:1).

Work-up and Purification
  • Upon completion of the reaction, quench the excess acetic anhydride by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid byproduct) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis of this compound.

Table 1: Reaction Parameters and Yield

ParameterValue
Molar Ratio (3-Aminopropanol:Acetic Anhydride)1 : 1.1
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Typical Yield85 - 95%

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₅H₁₁NO₂
Molecular Weight117.15 g/mol
AppearanceColorless to pale yellow oil/solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm)6.25 (br s, 1H, NH), 3.65 (t, 2H, CH₂-OH), 3.35 (q, 2H, NH-CH₂), 2.00 (s, 3H, CO-CH₃), 1.70 (p, 2H, CH₂-CH₂-CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)171.5 (C=O), 60.0 (CH₂-OH), 38.5 (NH-CH₂), 32.0 (CH₂-CH₂-CH₂), 23.0 (CO-CH₃)

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification start Start dissolve Dissolve 3-Aminopropanol in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_anhydride Add Acetic Anhydride (dropwise) cool->add_anhydride react Stir at RT (2-4 hours) add_anhydride->react quench Quench with Water react->quench extract Wash with NaHCO₃ and Brine quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation or Chromatography) concentrate->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship reagents Starting Materials (3-Aminopropanol, Acetic Anhydride) reaction Acylation Reaction (Chemoselective N-acylation) reagents->reaction intermediate Crude Product Mixture (this compound, Acetic Acid, unreacted starting materials) reaction->intermediate purification Purification (Extraction, Distillation/Chromatography) intermediate->purification product Pure this compound purification->product

Caption: Logical relationship of the synthesis process.

Conclusion

The protocol described provides a reliable and high-yielding method for the synthesis of this compound. The straightforward procedure and purification process make it suitable for both small-scale research and larger-scale production. The characterization data provided will aid researchers in confirming the identity and purity of the synthesized compound, facilitating its use in subsequent drug development and scientific investigations.

Application Note: NMR Characterization of N-(3-hydroxypropyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(3-hydroxypropyl)acetamide is a chemical compound of interest in various research and development sectors, including its potential use as a monomer in polymer synthesis and as a building block in medicinal chemistry. Accurate structural elucidation and purity assessment are critical for its application. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous characterization of such molecules. This document provides a detailed protocol for the characterization of this compound using ¹H and ¹³C NMR spectroscopy.

Experimental Protocols

Sample Preparation

A carefully prepared sample is crucial for obtaining a high-quality NMR spectrum. The following steps outline the standard procedure for preparing an NMR sample of this compound:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) are common choices for this compound. The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -OH and -NH).

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently swirl the vial to ensure complete dissolution.

  • Filtration: To remove any particulate matter that could adversely affect the spectral resolution, filter the solution. This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Transfer to NMR Tube: The final volume of the solution in the NMR tube should result in a column height of about 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 12-16 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096 scans, or more, may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): 200-240 ppm.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually or automatically phase correct the spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference. For D₂O, the residual water peak (around 4.79 ppm) can be used, or an external standard like DSS.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different protons.

Data Presentation

The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These values are based on predictions and data from structurally similar compounds. The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
CH₃-C=O~2.0Singlet (s)-3H
-NH-~6.0-7.0Broad Singlet (br s)-1H
-CH₂-NH-~3.3Quartet (q)~6.52H
-CH₂-CH₂-CH₂-~1.7Quintet (quin)~6.52H
-CH₂-OH~3.6Triplet (t)~6.02H
-OHVariableBroad Singlet (br s)-1H

Table 2: Predicted ¹³C NMR Data for this compound

AssignmentChemical Shift (δ, ppm)
C H₃-C=O~23
-C H₂-NH-~37
-C H₂-CH₂-CH₂-~32
-C H₂-OH~60
C=O~172

Mandatory Visualization

The following diagrams illustrate the molecular structure of this compound and the general workflow for its NMR characterization.

molecular_structure This compound Structure C1 CH₃ C2 C=O C1->C2 N NH C2->N C3 CH₂ N->C3 C4 CH₂ C3->C4 C5 CH₂ C4->C5 O OH C5->O

Caption: Molecular structure of this compound.

workflow NMR Characterization Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load acquire Acquire ¹H and ¹³C NMR Spectra load->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process reference Reference Spectra process->reference analyze Peak Assignment, Integration reference->analyze report Final Report analyze->report

Caption: General workflow for NMR characterization.

Application Notes and Protocols: ¹H and ¹³C NMR Spectral Analysis of N-(3-hydroxypropyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of N-(3-hydroxypropyl)acetamide. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted spectral data. The protocols outlined below are designed to enable researchers to acquire and interpret high-quality NMR data for this compound and analogous compounds.

Predicted Spectral Data

The following ¹H and ¹³C NMR spectral data have been predicted using advanced computational algorithms. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Predicted ¹H NMR Spectral Data

Solvent: Deuterated Chloroform (CDCl₃) Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.5 - 7.5Broad Singlet1HNH
~3.65Triplet2HH-3
~3.30Quartet2HH-1
~2.50Broad Singlet1HOH
~1.98Singlet3HH-5
~1.70Quintet2HH-2

Note: The chemical shifts for NH and OH protons are highly dependent on solvent and concentration and may exchange with deuterium in certain solvents.

Predicted ¹³C NMR Spectral Data

Solvent: Deuterated Chloroform (CDCl₃) Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~171.5C-4
~60.0C-3
~38.0C-1
~32.0C-2
~23.0C-5

Experimental Protocols

The following are detailed protocols for the acquisition of ¹H and ¹³C NMR spectra.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound.

  • Dissolving the Sample: Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to set the reference to 0.00 ppm.

¹H NMR Spectroscopy Acquisition

Instrument: 400 MHz NMR Spectrometer

ParameterRecommended Value
Pulse ProgramStandard single pulse (e.g., zg30)
Spectral Width0 - 12 ppm
Acquisition Time2 - 4 seconds
Relaxation Delay (d1)1 - 5 seconds
Number of Scans16 - 64 scans
Temperature298 K (25 °C)
¹³C NMR Spectroscopy Acquisition

Instrument: 100 MHz NMR Spectrometer

ParameterRecommended Value
Pulse ProgramProton-decoupled single pulse (e.g., zgpg30)
Spectral Width0 - 220 ppm
Acquisition Time1 - 2 seconds
Relaxation Delay (d1)2 seconds
Number of Scans1024 - 4096 scans (due to the low natural abundance of ¹³C)
Temperature298 K (25 °C)
Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Peak Picking and Integration: Identify and list the chemical shifts of the peaks. For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for acquiring and processing NMR spectral data.

experimental_workflow start Start sample_prep Sample Preparation (Weighing, Dissolving, Transfer) start->sample_prep nmr_acquisition NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Peak Picking, Integration, Assignment) data_processing->spectral_analysis end End spectral_analysis->end

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Application Note: Analysis of N-(3-hydroxypropyl)acetamide using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(3-hydroxypropyl)acetamide. Due to the limited availability of specific validated methods for this compound, the protocol is adapted from established methods for the analysis of acetamide and other related short-chain amides. This method utilizes a reverse-phase C18 column with UV detection, providing a robust and accessible approach for researchers, scientists, and drug development professionals. The described methodology is intended to serve as a strong starting point for method development and validation.

Introduction

This compound is a chemical compound of interest in various research and development sectors. Accurate and reliable quantification of this analyte is crucial for process monitoring, quality control, and stability studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such polar compounds. This document presents a comprehensive protocol for the analysis of this compound, including instrumentation, reagent preparation, and a detailed experimental workflow.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or deionized)

    • Phosphoric acid (analytical grade)

    • This compound reference standard

Preparation of Mobile Phase and Standards
  • Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer and an organic modifier is proposed. For example, a mixture of 30 mM phosphate buffer with 5 mM heptane sulfonic acid and methanol (98:2 ratio) has been shown to be effective for similar compounds.[1][2] Alternatively, a simpler mobile phase of water and acetonitrile could be investigated. For mass spectrometry compatibility, phosphoric acid should be replaced with formic acid.[3][4][5]

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent like methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point for method development:

ParameterRecommended Setting
Column Reverse-Phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 98:2 mixture of 30 mM phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and Methanol
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 200 nm
Run Time 10 minutes

Note: The low UV wavelength of 200 nm is suggested based on methods for similar amides that lack strong chromophores.[1][2]

Data Presentation

The following tables illustrate the expected data from a successful analysis.

Table 1: Calibration Curve Data

Concentration (µg/mL)Peak Area (mAU*s)
115000
575000
10150000
25375000
50750000
1001500000
Correlation Coefficient (r²) > 0.999

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates > 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6) < 2.0%0.8%

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage A Prepare Mobile Phase E Equilibrate HPLC System A->E B Prepare Standard Stock Solution C Prepare Working Standards B->C F Inject Standards & Sample C->F D Prepare Sample D->F E->F G Acquire Chromatographic Data F->G H Integrate Peaks G->H I Generate Calibration Curve H->I J Quantify Analyte I->J

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The proposed HPLC method provides a solid foundation for the analysis of this compound. The use of a C18 column with a phosphate buffer and methanol mobile phase, coupled with UV detection at 200 nm, is a scientifically sound approach based on methodologies for similar compounds. It is recommended that users perform method validation according to ICH guidelines to ensure the suitability of this method for their specific application. This includes, but is not limited to, assessing specificity, linearity, accuracy, precision, and robustness.

References

Application Note: Gas Chromatography for the Analysis of N-(3-hydroxypropyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(3-hydroxypropyl)acetamide is a polar compound of interest in various chemical and pharmaceutical contexts. Due to its polarity, which stems from the hydroxyl and amide functional groups, its analysis by gas chromatography (GC) can be challenging. This application note outlines proposed GC methods for the determination of this compound, addressing potential challenges through both direct analysis and a derivatization-based approach. The protocols provided are based on established methods for similar polar analytes and serve as a starting point for method development and validation.

Challenges in GC Analysis

The direct analysis of polar compounds like this compound can be problematic, leading to poor peak shape, low sensitivity, and potential thermal degradation in the injector. The presence of active hydrogen atoms in the hydroxyl and amide groups can lead to strong interactions with the stationary phase and active sites in the GC system, resulting in tailing peaks.

Analytical Approaches

To address these challenges, two primary approaches are proposed:

  • Direct Analysis: This method involves the direct injection of the sample after dissolution in a suitable solvent. Optimization of the GC column and parameters is crucial for acceptable chromatographic performance. A polar stationary phase is recommended to provide better interaction and retention of the analyte.

  • Analysis with Derivatization: To improve volatility and reduce polarity, a derivatization step can be employed. Silylation is a common technique where the active hydrogens on the hydroxyl and amide groups are replaced with a nonpolar trimethylsilyl (TMS) group. This typically results in sharper peaks, improved sensitivity, and better resolution.

Experimental Protocols

Direct GC Analysis of this compound

This protocol outlines the conditions for the direct analysis of this compound. A wax-type or a mid-polarity column is recommended. A Nitrogen-Phosphorous Detector (NPD) is suggested for enhanced sensitivity for this nitrogen-containing compound.

Instrumentation and Consumables:

  • Gas Chromatograph with a Nitrogen-Phosphorous Detector (NPD) or Flame Ionization Detector (FID)

  • GC Capillary Column (e.g., DB-WAX, ZB-WAXplus, or equivalent)

  • Autosampler vials and caps

  • Syringes

  • Methanol or Acetonitrile (GC grade)

  • This compound standard

Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Create a series of calibration standards by serially diluting the stock solution to the desired concentration range.

  • For unknown samples, dissolve a known weight of the sample in the chosen solvent to achieve a concentration within the calibration range.

GC Operating Conditions:

The following table summarizes the proposed starting conditions for the direct GC analysis. These parameters should be optimized for the specific instrument and application.

ParameterProposed Condition
Column
Stationary PhasePolyethylene glycol (e.g., DB-WAX)
Length30 m
Internal Diameter0.25 mm
Film Thickness0.25 µm
Injector
TypeSplit/Splitless
Temperature250 °C
Injection Volume1 µL
Split Ratio20:1 (can be adjusted based on concentration)
Oven Temperature Program
Initial Temperature100 °C, hold for 2 minutes
Ramp Rate10 °C/min
Final Temperature240 °C, hold for 5 minutes
Detector (NPD)
Temperature300 °C
Bead VoltageAs per manufacturer's recommendation
Hydrogen Flow3 mL/min
Air Flow60 mL/min
Makeup Gas (Nitrogen)10 mL/min
Carrier Gas
GasHelium or Hydrogen
Flow Rate1.0 mL/min (Constant Flow)
GC Analysis of this compound with Silylation Derivatization

This protocol involves a derivatization step using N,O-Bis(trimethylsilyl)acetamide (BSA) to improve the chromatographic properties of this compound.

Instrumentation and Consumables:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • GC Capillary Column (e.g., DB-5ms, HP-5ms, or equivalent)

  • Autosampler vials with inserts and caps

  • Heating block or oven

  • Syringes

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • This compound standard

Derivatization Procedure:

  • Accurately weigh a small amount of the this compound standard or sample into a reaction vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSA to the vial.

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before injection.

GC Operating Conditions:

The following table provides the proposed starting conditions for the analysis of the derivatized analyte.

ParameterProposed Condition
Column
Stationary Phase5% Phenyl Polysiloxane (e.g., DB-5ms)
Length30 m
Internal Diameter0.25 mm
Film Thickness0.25 µm
Injector
TypeSplit/Splitless
Temperature260 °C
Injection Volume1 µL
Split Ratio50:1
Oven Temperature Program
Initial Temperature80 °C, hold for 2 minutes
Ramp Rate15 °C/min
Final Temperature280 °C, hold for 5 minutes
Detector (FID)
Temperature300 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (Nitrogen)25 mL/min
Carrier Gas
GasHelium or Hydrogen
Flow Rate1.2 mL/min (Constant Flow)

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the GC analysis of this compound, encompassing both the direct and derivatization-based methods.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Path cluster_data Data Processing start Start: Obtain Sample & This compound Standard dissolve Dissolve in appropriate solvent (e.g., Methanol) start->dissolve direct_analysis Direct GC Analysis dissolve->direct_analysis Path 1 derivatization Derivatization with Silylating Agent (e.g., BSA) dissolve->derivatization Path 2 data_acq Data Acquisition direct_analysis->data_acq gc_analysis_deriv GC Analysis of Derivatized Sample derivatization->gc_analysis_deriv gc_analysis_deriv->data_acq peak_integration Peak Integration & Quantification data_acq->peak_integration report Generate Report peak_integration->report

Caption: Workflow for GC analysis of this compound.

Conclusion

The successful gas chromatographic analysis of this compound is achievable through careful method development. For rapid screening, a direct injection on a polar column with NPD detection can be optimized. For more robust and sensitive quantification, a derivatization step using a silylating agent is recommended to improve the compound's chromatographic behavior. The provided protocols and conditions serve as a solid foundation for researchers, scientists, and drug development professionals to establish a validated analytical method for this compound. It is important to note that method validation according to the relevant guidelines should be performed to ensure the accuracy and reliability of the results.

Application Note: Quantitative Analysis of N-(3-hydroxypropyl)acetamide using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a detailed protocol for the sensitive and selective quantitative analysis of N-(3-hydroxypropyl)acetamide using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This compound is a small molecule of interest in various chemical and pharmaceutical research areas. The methodology presented here provides a comprehensive workflow from sample preparation to data acquisition and analysis, suitable for applications in metabolic studies, quality control, and pharmacokinetic assessments. The method is designed to be robust, reproducible, and offers high selectivity and sensitivity for the reliable quantification of this compound.

Introduction

This compound (C5H11NO2, Molar Mass: 117.15 g/mol ) is a chemical compound with potential applications in various fields of research and development.[1][2] Accurate quantification of this and related small molecules is crucial for understanding their biological activity, metabolic fate, and for ensuring the quality of pharmaceutical preparations. Mass spectrometry, particularly when coupled with liquid chromatography, provides a powerful analytical tool for the selective and sensitive detection of such compounds in complex matrices. This document outlines a detailed protocol for the analysis of this compound by LC-MS/MS, including predicted fragmentation patterns and a quantitative workflow.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound, which are crucial for method development in mass spectrometry.[3]

Adductm/zPredicted Collision Cross Section (Ų)
[M+H]+118.08626124.3
[M+Na]+140.06820130.7
[M-H]-116.07170123.4
[M+NH4]+135.11280145.9
[M+K]+156.04214130.6
[M+H-H2O]+100.07624119.7

Data sourced from PubChem. Predicted using CCSbase.[3]

Proposed Fragmentation Pathway

Understanding the fragmentation of a molecule in the mass spectrometer is key to developing a selective Multiple Reaction Monitoring (MRM) method for quantification. For amides, alpha-cleavage is a dominant fragmentation pathway.[4] The proposed fragmentation for this compound is outlined below.

fragmentation_pathway parent parent fragment1 fragment1 fragment2 fragment2 fragment3 fragment3 parent_ion [M+H]+ this compound m/z = 118.08 frag1 Loss of H2O m/z = 100.07 parent_ion->frag1 - H2O frag2 Loss of CH2=CHOH m/z = 74.06 parent_ion->frag2 - C2H4O frag3 Loss of C3H7NO m/z = 43.02 parent_ion->frag3 - C3H7NO

Caption: Proposed ESI+ fragmentation pathway for this compound.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to remove interfering matrix components and to ensure accurate quantification. Solid-Phase Extraction (SPE) is a recommended technique.

Materials:

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Nitrogen gas evaporator

Protocol:

  • Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Loading: Load 1 mL of the sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to eliminate polar interferences.

  • Elution: Elute the analyte with 2 mL of methanol.

  • Drying: Dry the eluate under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried sample in 200 µL of the mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Method:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS Method:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound118.1100.1 (Quantifier)0.12010
This compound118.174.1 (Qualifier)0.12015
Internal Standard (e.g., Acetamide-d3)63.145.10.12010

Note: The use of a deuterated internal standard, such as acetamide-d3, is recommended for accurate quantification to compensate for matrix effects and variations in instrument response.[5]

Workflow for Quantitative Analysis

The following diagram illustrates the overall workflow for the quantitative analysis of this compound.

quantitative_workflow start_end start_end process process data data analysis analysis start Start: Sample Collection prep Sample Preparation (SPE) start->prep lcms LC-MS/MS Analysis prep->lcms acquisition Data Acquisition (MRM) lcms->acquisition integration Peak Integration acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification end End: Report Generation quantification->end

Caption: Workflow for the quantitative analysis of this compound.

Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards of known concentrations of this compound and a constant concentration of the internal standard.

  • Peak Integration: Integrate the peak areas of the quantifier MRM transition for the analyte and the internal standard.

  • Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Regression Analysis: Plot the peak area ratio against the concentration of the calibration standards and perform a linear regression to generate a calibration curve.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by LC-MS/MS. The described method, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to be sensitive, selective, and robust for various research and development applications. The provided workflow and predicted fragmentation data serve as a strong foundation for method development and validation.

References

Application Notes and Protocols: N-(3-hydroxypropyl)acetamide as a Novel Plasticizer in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and experimental protocols for evaluating N-(3-hydroxypropyl)acetamide as a potential plasticizer for polymeric materials. Due to the limited availability of published data on this specific application, this document outlines a series of standardized procedures to characterize its plasticizing effects. The protocols are designed to be adaptable for various polymers, with a focus on Polylactic Acid (PLA) as a representative biodegradable polymer.

Introduction to this compound as a Plasticizer

This compound is a small molecule with hydrophilic properties, containing both hydroxyl (-OH) and amide (-CONH-) functional groups. These groups can form hydrogen bonds with polymer chains, potentially disrupting intermolecular forces and increasing polymer chain mobility. This mechanism is the basis of plasticization, which leads to a decrease in the glass transition temperature (Tg), reduced brittleness, and increased flexibility of the material. Its potential application is of interest in fields requiring biocompatible and biodegradable materials, such as in drug delivery systems and biomedical devices.

Hypothetical Performance Data

The following tables present hypothetical data illustrating the expected effects of this compound on the thermal and mechanical properties of Polylactic Acid (PLA). These tables are intended to serve as a template for presenting experimental results.

Table 1: Thermal Properties of PLA Films Plasticized with this compound

Sample IDThis compound Conc. (wt%)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
PLA-0060.5175.2
PLA-5552.1173.8
PLA-101045.8172.5
PLA-151538.2171.9
PLA-202031.5170.4

Table 2: Mechanical Properties of PLA Films Plasticized with this compound

Sample IDThis compound Conc. (wt%)Tensile Strength (MPa)Elongation at Break (%)
PLA-0055.23.5
PLA-5548.68.2
PLA-101041.315.7
PLA-151535.125.4
PLA-202028.940.1

Experimental Protocols

The following are detailed protocols for the preparation and characterization of polymer films plasticized with this compound.

3.1. Protocol for Preparation of Plasticized PLA Films

This protocol describes the solvent casting method for preparing PLA films with varying concentrations of this compound.

Materials:

  • Polylactic Acid (PLA) pellets or powder

  • This compound

  • Dichloromethane (DCM) or a suitable solvent for PLA

  • Glass petri dishes

  • Magnetic stirrer and stir bars

  • Desiccator

Procedure:

  • Prepare a stock solution of PLA in DCM (e.g., 10% w/v). Stir until the PLA is completely dissolved.

  • For each desired concentration of plasticizer, weigh the appropriate amount of this compound.

  • Add the weighed this compound to a specific volume of the PLA stock solution to achieve the target weight percentage (e.g., 5, 10, 15, 20 wt% relative to the PLA mass).

  • Stir the mixture thoroughly until the plasticizer is fully dissolved.

  • Pour a consistent volume of the resulting solution into a level glass petri dish.

  • Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours.

  • Once a solid film has formed, transfer the petri dish to a vacuum oven or desiccator at a slightly elevated temperature (e.g., 40°C) to remove any residual solvent.

  • Carefully peel the film from the petri dish for subsequent characterization.

3.2. Protocol for Thermal Characterization using Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of the glass transition temperature (Tg) of the plasticized films.[1][2][3]

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Cut a small sample (5-10 mg) from the prepared polymer film.

  • Seal the sample in an aluminum DSC pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical cycle would be:

    • Heat from room temperature to 200°C at a rate of 10°C/min.

    • Hold at 200°C for 5 minutes.

    • Cool to -20°C at a rate of 10°C/min.

    • Hold at -20°C for 5 minutes.

    • Heat from -20°C to 200°C at a rate of 10°C/min.

  • The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step-like transition in the heat flow curve.[1]

3.3. Protocol for Mechanical Testing

This protocol details the measurement of tensile strength and elongation at break according to standards similar to ASTM D882.[4][5][6]

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Film grips

Procedure:

  • Cut rectangular or dog-bone shaped specimens from the prepared films with precise dimensions (e.g., 10 mm width, 50 mm gauge length).

  • Measure the thickness of each specimen at multiple points along the gauge length and calculate the average.

  • Mount the specimen securely in the film grips of the UTM.

  • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen breaks.

  • Record the load and displacement data throughout the test.

  • Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen.

  • Calculate the elongation at break as the percentage change in length at the point of fracture relative to the initial gauge length.

Visualizations

The following diagrams illustrate the experimental workflow and the theoretical relationship between the plasticizer and polymer properties.

experimental_workflow cluster_prep Film Preparation cluster_char Characterization cluster_results Data Analysis prep1 Dissolve PLA in Solvent prep2 Add this compound prep1->prep2 prep3 Solvent Casting prep2->prep3 prep4 Drying and Film Formation prep3->prep4 char1 Thermal Analysis (DSC) prep4->char1 char2 Mechanical Testing (UTM) prep4->char2 res1 Determine Tg char1->res1 res2 Calculate Tensile Strength char2->res2 res3 Calculate Elongation at Break char2->res3

Caption: Experimental workflow for evaluating this compound as a plasticizer.

logical_relationship cluster_effects Effects on Polymer Properties plasticizer Increase this compound Concentration tg Decrease in Glass Transition Temperature (Tg) plasticizer->tg increases chain mobility strength Decrease in Tensile Strength plasticizer->strength weakens intermolecular forces elongation Increase in Elongation at Break plasticizer->elongation allows for greater deformation

Caption: Logical relationship of plasticizer concentration and its effects on polymer properties.

References

N-(3-hydroxypropyl)acetamide: A Versatile Polar Protic Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

N-(3-hydroxypropyl)acetamide is a functionalized amide exhibiting characteristics of a polar protic solvent. Its unique structure, featuring both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (amide group), suggests its potential utility in a variety of organic reactions. This document provides a comprehensive overview of the physicochemical properties of this compound, a detailed protocol for its synthesis, and explores its potential applications as a reaction solvent. A hypothetical protocol for its use in a representative organic transformation is also presented to guide researchers in its practical implementation.

Introduction

The selection of an appropriate solvent is crucial for the success of an organic reaction, influencing reaction rates, selectivity, and the stability of intermediates.[1] Polar protic solvents, characterized by the presence of O-H or N-H bonds, are capable of hydrogen bonding and are effective at solvating ions.[2][3][4] this compound, with its hydroxyl and secondary amide functionalities, falls into this category, making it an intriguing candidate for reactions that proceed through ionic intermediates or require the stabilization of charged transition states.[5][6] This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound and to facilitate its exploration as a novel solvent in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior as a solvent and for designing appropriate experimental conditions.

PropertyValueReference
Molecular Formula C₅H₁₁NO₂[6]
Molecular Weight 117.15 g/mol [6]
Appearance Solid[6]
Boiling Point 220.67 °C (Estimated)[5]
Melting Point 80.05 °C (Estimated)[5]
Density 1.03 g/cm³ (Estimated)[5]
Water Solubility 1,000,000 mg/L (Estimated)[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bonds 3[5]

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound is the acylation of 3-amino-1-propanol. Two common procedures are provided below.

Protocol 1: Acylation using Acetic Anhydride

This protocol describes the synthesis of this compound via the reaction of 3-amino-1-propanol with acetic anhydride.

Materials:

  • 3-Amino-1-propanol

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-1-propanol (1.0 eq) in dichloromethane (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution using a dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 5 volumes) to neutralize any excess acetic acid.

  • Wash the organic layer with brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Synthesis_Workflow_1 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 3-Amino-1-propanol in DCM B Cool to 0 °C A->B C Add Acetic Anhydride Dropwise B->C D Warm to RT and Stir C->D E Wash with NaHCO3 (aq) D->E F Wash with Brine E->F G Dry with MgSO4 F->G H Concentrate G->H I Recrystallization/ Column Chromatography H->I

Synthesis of this compound via Acetic Anhydride.

Protocol 2: Acylation using Ethyl Acetate (Amidation)

This protocol offers a milder alternative for the synthesis, using ethyl acetate as the acylating agent.

Materials:

  • 3-Amino-1-propanol

  • Ethyl acetate

  • Sodium methoxide (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 3-amino-1-propanol (1.0 eq) and ethyl acetate (5-10 volumes).

  • Add a catalytic amount of sodium methoxide to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess ethyl acetate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by distillation under reduced pressure or column chromatography.

Applications in Organic Synthesis: A Protic Solvent Perspective

The molecular structure of this compound suggests its potential as a polar protic solvent. The presence of both hydroxyl and amide groups allows for effective solvation of both cations and anions through hydrogen bonding. This characteristic is particularly advantageous in reactions that involve charged intermediates, such as in nucleophilic substitution reactions (SN1 and E1).[2]

Hypothetical Application: Solvolysis of tert-Butyl Chloride (SN1 Reaction)

To illustrate its potential, a hypothetical protocol for the use of this compound as a solvent in the solvolysis of tert-butyl chloride is presented below. In this SN1 reaction, the polar protic nature of the solvent is expected to stabilize the intermediate carbocation, facilitating the reaction.

Reaction: (CH₃)₃CCl + HO(CH₂)₃NHC(O)CH₃ → (CH₃)₃CO(CH₂)₃NHC(O)CH₃ + HCl

Materials:

  • tert-Butyl chloride

  • This compound

  • Sodium bicarbonate

  • Reaction vial or round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermostated heating block or oil bath

  • Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer for analysis

Procedure:

  • Place this compound in a reaction vial and heat it to a temperature slightly above its melting point (e.g., 85-90 °C) to create a liquid solvent medium.

  • Add tert-butyl chloride (1.0 eq) to the molten this compound.

  • Stir the reaction mixture at a constant temperature.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or NMR to determine the consumption of the starting material and the formation of the product.

  • Upon completion, cool the reaction mixture.

  • Neutralize the generated HCl by adding sodium bicarbonate.

  • The product can be isolated by extraction with a suitable organic solvent followed by purification.

SN1_Reaction_Workflow cluster_reaction_conditions Reaction Conditions cluster_process Reaction Process cluster_monitoring Monitoring & Work-up Solvent This compound (molten) Initiation Heterolysis of C-Cl bond (Carbocation formation) Solvent->Initiation stabilizes carbocation Reactant tert-Butyl Chloride Reactant->Initiation Temperature 85-90 °C Nucleophilic_Attack Nucleophilic attack by This compound Initiation->Nucleophilic_Attack Deprotonation Deprotonation to form product Nucleophilic_Attack->Deprotonation Analysis GC or NMR Analysis Deprotonation->Analysis Neutralization Neutralization with NaHCO3 Analysis->Neutralization Isolation Product Isolation Neutralization->Isolation

Hypothetical workflow for an SN1 reaction using this compound.

Conclusion

This compound presents itself as a promising, yet underexplored, polar protic solvent for organic synthesis. Its straightforward synthesis and favorable physicochemical properties warrant further investigation into its applications. The provided protocols for its synthesis and a hypothetical application are intended to serve as a starting point for researchers to explore the potential of this versatile solvent in a range of organic transformations. Further studies are encouraged to fully characterize its solvent parameters and to evaluate its performance in comparison to conventional polar protic solvents.

References

Application Notes and Protocols for the Chloroacetylation of Aminophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the chloroacetylation of aminophenols, a crucial reaction in the synthesis of various pharmaceutical intermediates and biologically active compounds. The protocols emphasize selective N-acylation of the amino group in the presence of the phenolic hydroxyl group.

Introduction

Chloroacetylation of aminophenols introduces the chloroacetyl group, a versatile functional handle for further molecular modifications. The primary challenge in this synthesis is achieving selective N-acylation over O-acylation. The reaction conditions, including the solvent and the presence of a base, play a critical role in directing the chemoselectivity of this transformation. This document outlines two key protocols for the chloroacetylation of p-aminophenol and provides a general framework for the chloroacetylation of o- and m-aminophenols, which may require further optimization.

Data Presentation

The following tables summarize the quantitative data for the chloroacetylation of aminophenols based on established protocols.

Table 1: Reaction Conditions and Yields for Chloroacetylation of p-Aminophenol

ParameterProtocol 1: Acetic AcidProtocol 2: Phosphate Buffer
Reactants
p-Aminophenol1 mmol1 mmol
Chloroacetyl Chloride1.2 mmol1.1 mmol
Solvent Acetic Acid (30 ml)Phosphate Buffer (0.1 M, pH 7.4)
Temperature Ice-bath, then Room Temp.Room Temperature
Reaction Time 30 min (stirring)15 min
Work-up Addition of Sodium Acetate solutionFiltration
Yield 89%92% (General aniline reaction)
Selectivity High N-selectivityHigh N-selectivity

Table 2: Comparison of Chloroacetylation for Aminophenol Isomers (o-, m-, p-)

IsomerProtocolYield (%)Reaction TimeNotes
o-Aminophenol General Protocol (requires optimization)Data not availableRequires optimizationProne to side reactions; steric hindrance may influence reactivity.
m-Aminophenol General Protocol (requires optimization)Data not availableRequires optimizationReactivity may differ due to electronic effects of the hydroxyl group position.
p-Aminophenol Acetic Acid8930 minWell-established, high-yield procedure.
Phosphate Buffer~92 (expected)15 minGreen, rapid, and efficient method.

Note: Specific yield and reaction time for o- and m-aminophenol chloroacetylation require experimental optimization.

Experimental Protocols

Protocol 1: Chloroacetylation of 4-Aminophenol in Acetic Acid

This protocol details a robust method for the synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide.

Materials:

  • 4-Aminophenol

  • Chloroacetyl chloride

  • Glacial Acetic Acid

  • Sodium Acetate

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Ice bath

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of 4-aminophenol in 30 ml of pure acetic acid.

  • Place the flask in an ice-bath to cool the solution.

  • Under continuous stirring, add 1.2 mmol of chloroacetyl chloride portion-wise to the cooled solution.

  • After the addition is complete, remove the flask from the ice bath and allow the reaction to proceed at room temperature.

  • After 30 minutes of stirring at room temperature, add a solution of sodium acetate (25 ml) to the reaction mixture. A solid precipitate will form.

  • Filter the resulting solid and wash it with cold water.

  • Dry the solid product.

  • For further purification, recrystallize the crude product from an ethanol solution to obtain colorless crystals of 2-chloro-N-(4-hydroxyphenyl)acetamide.

Protocol 2: Green Synthesis of N-Chloroacetylated Anilines in Phosphate Buffer

This protocol presents an environmentally friendly and rapid method for the N-chloroacetylation of anilines, which can be adapted for aminophenols. This method avoids the use of hazardous organic solvents.

Materials:

  • p-Aminophenol

  • Chloroacetyl chloride

  • Phosphate buffer (0.1 M, pH 7.4)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve 1 mmol of the aminophenol in the phosphate buffer in a round-bottom flask.

  • Stir the solution at room temperature.

  • Add 1.1 mmol of chloroacetyl chloride dropwise to the stirring solution.

  • Continue to stir the reaction mixture at room temperature. The reaction is typically complete within 15-20 minutes.

  • The product can be isolated by simple filtration if it precipitates, or by extraction with an organic solvent like ethyl acetate if it is soluble in the aqueous medium.

General Protocol for o- and m-Aminophenols

The chloroacetylation of o- and m-aminophenols can be attempted using the conditions outlined in Protocol 1 or 2. However, optimization of reaction parameters such as temperature, reaction time, and the choice of base (if any) may be necessary to achieve high yields and selectivity. It has been noted that using a base like pyridine or triethylamine (TEA) in a solvent like dichloromethane (CH2Cl2) can lead to a mixture of both N- and O-chloroacylated products. Therefore, acidic or buffered neutral conditions are recommended as a starting point for selective N-acylation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Aminophenol in Solvent add_reagent Add Chloroacetyl Chloride start->add_reagent stir Stir at Controlled Temperature add_reagent->stir precipitate Precipitate/Extract Product stir->precipitate filter Filter Solid precipitate->filter wash Wash with Cold Water filter->wash dry Dry Product wash->dry recrystallize Recrystallize (optional) dry->recrystallize final_product Pure N-(Hydroxyphenyl) -2-chloroacetamide dry->final_product recrystallize->final_product

Caption: Experimental workflow for chloroacetylation of aminophenols.

reaction_pathway cluster_products Potential Products aminophenol Aminophenol (o-, m-, or p-) n_acylation N-acylated Product (Desired) aminophenol->n_acylation Selective Conditions (e.g., Acetic Acid, Phosphate Buffer) o_acylation O-acylated Product (Side-product) aminophenol->o_acylation Non-selective Conditions (e.g., Pyridine/TEA in CH2Cl2) chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->n_acylation chloroacetyl_chloride->o_acylation

Caption: Selectivity in the chloroacetylation of aminophenols.

Troubleshooting & Optimization

Technical Support Center: N-(3-hydroxypropyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of N-(3-hydroxypropyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common and straightforward methods for synthesizing this compound involve the N-acylation of 3-aminopropanol. The two primary approaches are:

  • Reaction with Acetic Anhydride: This method involves the direct acylation of 3-aminopropanol with acetic anhydride. It is a rapid and often high-yielding reaction.

  • Reaction with Ethyl Acetate: This serves as a milder and more environmentally friendly approach, where ethyl acetate acts as both the acetylating agent and the solvent. This method typically requires a catalyst, such as an alkali base, and may necessitate longer reaction times.

Q2: I am getting a low yield. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Side Reactions: The most common side reaction is the O-acylation of the hydroxyl group of 3-aminopropanol, leading to the formation of 3-acetamido-1-propyl acetate. Di-acylation, where both the amino and hydroxyl groups are acetylated, can also occur.

  • Reaction Conditions: Non-optimal reaction conditions, such as incorrect temperature, reaction time, or stoichiometry of reagents, can significantly impact the yield.

  • Purification Losses: The product may be lost during workup and purification steps, especially if the extraction and separation techniques are not optimized.

  • Reagent Quality: The purity of starting materials, particularly 3-aminopropanol and the acylating agent, is crucial. Impurities can lead to unwanted side reactions.

Q3: How can I minimize the formation of the O-acylated byproduct?

A3: The selectivity between N-acylation and O-acylation is highly dependent on the reaction pH. Generally, basic or neutral conditions favor N-acylation, while acidic conditions promote O-acylation. Under acidic conditions, the amine group is protonated, reducing its nucleophilicity and making the hydroxyl group more likely to attack the acylating agent.[1] Therefore, to favor the desired N-acylation, it is recommended to perform the reaction under neutral or slightly basic conditions. The use of a non-acidic solvent and, if necessary, the addition of a non-nucleophilic base can help maintain these conditions.

Q4: What is a suitable workup and purification procedure for this compound?

A4: A typical workup procedure involves quenching the reaction, followed by extraction and purification. For instance, after the reaction with acetic anhydride, any excess anhydride can be decomposed by the addition of water. The product can then be extracted from the aqueous layer using a suitable organic solvent like dichloromethane or ethyl acetate. The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents.Ensure the purity and reactivity of 3-aminopropanol and the acylating agent. Use freshly opened or properly stored reagents.
Incorrect reaction temperature.For the reaction with acetic anhydride, cooling the reaction mixture initially can help control the exothermic reaction. For the reaction with ethyl acetate, gentle heating may be required to drive the reaction to completion.
Insufficient reaction time.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). Ensure the reaction is allowed to proceed to completion.
Presence of a Major Byproduct O-acylation of the hydroxyl group.Perform the reaction under neutral or slightly basic conditions to favor N-acylation. Avoid acidic catalysts or conditions.
Di-acylation of both amino and hydroxyl groups.Use a controlled stoichiometry of the acylating agent (e.g., 1.0-1.1 equivalents relative to 3-aminopropanol). Add the acylating agent dropwise at a low temperature to improve selectivity.
Difficult Purification Product is highly water-soluble.During aqueous workup, saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of the product and improve extraction efficiency into the organic phase.
Co-elution of product and byproducts during chromatography.Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation.

Experimental Protocols

Method 1: Synthesis via Acylation with Acetic Anhydride

This protocol is adapted from general procedures for the N-acylation of amino alcohols.

Materials:

  • 3-Aminopropanol

  • Acetic Anhydride

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-aminopropanol (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

  • Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a mobile phase of DCM:Methanol, 95:5 v/v) to yield pure this compound.

Method 2: Synthesis using Ethyl Acetate as the Acylating Agent

This protocol is based on the use of ethyl acetate as a green acetylating agent.

Materials:

  • 3-Aminopropanol

  • Ethyl Acetate

  • Potassium Hydroxide (KOH)

Procedure:

  • To a solution of 3-aminopropanol (1.0 eq) in ethyl acetate, add a catalytic amount of powdered KOH (e.g., 0.1-0.5 eq).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, filter off the catalyst.

  • Remove the excess ethyl acetate under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization as described in Method 1.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Parameter Method 1: Acetic Anhydride Method 2: Ethyl Acetate
Acylating Agent Acetic AnhydrideEthyl Acetate
Solvent Dichloromethane (or other inert solvent)Ethyl Acetate
Catalyst None (or a non-nucleophilic base)Potassium Hydroxide (or other base)
Temperature 0 °C to Room TemperatureRoom Temperature to 50 °C
Reaction Time 2-4 hours24-48 hours
Typical Yield Generally high (can exceed 90%)Moderate to high (dependent on catalyst and conditions)
Byproducts Acetic acid, potential for O-acylationEthanol

Visualizations

Synthesis_Workflow cluster_method1 Method 1: Acetic Anhydride cluster_method2 Method 2: Ethyl Acetate A1 3-Aminopropanol in DCM B1 Add Acetic Anhydride (0 °C) A1->B1 C1 React at RT (2-4h) B1->C1 D1 Workup & Purification C1->D1 E1 This compound D1->E1 A2 3-Aminopropanol in Ethyl Acetate B2 Add KOH catalyst A2->B2 C2 React at RT-50°C (24-48h) B2->C2 D2 Workup & Purification C2->D2 E2 This compound D2->E2

Caption: Comparative workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield Observed Check_Byproducts Analyze crude product for byproducts (TLC, NMR, MS) Start->Check_Byproducts O_Acylation O-acylation product detected? Check_Byproducts->O_Acylation Di_Acylation Di-acylation product detected? O_Acylation->Di_Acylation No Sol_O_Acylation Use neutral/basic conditions. Avoid acidic catalysts. O_Acylation->Sol_O_Acylation Yes No_Product Mainly starting material? Di_Acylation->No_Product No Sol_Di_Acylation Use 1.0-1.1 eq. acylating agent. Add dropwise at low temp. Di_Acylation->Sol_Di_Acylation Yes Sol_No_Product Check reagent quality. Optimize temp/time. No_Product->Sol_No_Product Yes Optimize_Purification Optimize purification protocol. No_Product->Optimize_Purification No

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Selectivity_Pathway cluster_main Selectivity in Acylation of 3-Aminopropanol cluster_N N-Acylation (Favored in Basic/Neutral pH) cluster_O O-Acylation (Favored in Acidic pH) Reactants 3-Aminopropanol + Acylating Agent N_Product This compound (Desired Product) Reactants->N_Product Amine is more nucleophilic O_Product 3-Amino-1-propyl acetate (Side Product) Reactants->O_Product Amine is protonated, -OH attacks

Caption: N- vs. O-acylation selectivity based on reaction pH.

References

Technical Support Center: Purification of Crude N-(3-hydroxypropyl)acetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying crude N-(3-hydroxypropyl)acetamide via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: Common impurities depend on the synthetic route. If synthesized from 3-amino-1-propanol and an acetylating agent (e.g., acetic anhydride or acetyl chloride), impurities may include:

  • Unreacted 3-amino-1-propanol: A basic and highly polar starting material.

  • Acetic acid or its salt: An acidic byproduct.

  • Diacetamide derivative: Formed by the acylation of the hydroxyl group in the product, resulting in O,N-diacetylated propanolamine. This impurity is less polar than the desired product.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: The ideal solvent should dissolve the crude product sparingly or not at all at room temperature but completely at an elevated temperature. Given that this compound is a polar molecule, polar solvents are a good starting point. However, its high water solubility (approximately 1000 g/L) makes water a poor choice as a single recrystallization solvent, as significant product loss would occur.[1] A mixed solvent system is often more effective. Good starting points for solvent screening include mixtures of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble). Examples include:

  • Ethanol/diethyl ether

  • Methanol/diethyl ether

  • Acetone/hexane

  • Ethyl acetate/hexane

For acetamides in general, solvents like acetone, benzene, ethyl acetate, and methyl acetate have been found to be effective.[]

Q3: What is the expected melting point of pure this compound?

A3: The expected melting point of pure this compound is approximately 80.05 °C.[1] A broad melting range or a melting point significantly lower than this value indicates the presence of impurities.

Troubleshooting Guide

Problem Potential Cause Solution
No crystals form upon cooling. The solution is not supersaturated; too much solvent was used.- Induce crystallization: Scratch the inner wall of the flask with a glass rod at the air-liquid interface. - Add a seed crystal: Introduce a tiny crystal of pure this compound to the solution. - Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and re-cool. - Cool to a lower temperature: Use an ice-salt bath for more effective cooling.
The product "oils out" instead of crystallizing. The boiling point of the solvent may be higher than the melting point of the compound (80.05 °C), or the solution is too concentrated.[1][3]- Re-heat and add more solvent: Heat the solution until the oil redissolves, add a small amount of additional "good" solvent, and cool slowly. - Change the solvent system: Select a solvent or solvent mixture with a lower boiling point.
The recovered crystals are colored or still appear impure. Impurities are co-crystallizing with the product, or the cooling was too rapid, trapping impurities.- Slow down the cooling process: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. - Perform a hot filtration: If insoluble impurities are present, filter the hot solution before cooling. - Use activated charcoal: If colored impurities are present, add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.
Low recovery of the purified product. Too much solvent was used, and a significant amount of the product remains in the mother liquor.- Cool the filtrate further: Place the mother liquor in a colder bath (e.g., freezer) to see if more crystals form. - Reduce the volume of the mother liquor: Evaporate some of the solvent from the filtrate and cool again to recover a second crop of crystals. Note that the purity of subsequent crops may be lower.

Experimental Data

Table 1: Physical and Solubility Properties of this compound

PropertyValueSource
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
Appearance Solid
Melting Point ~80.05 °C[1]
Water Solubility ~1,000,000 mg/L (Highly soluble)[1]
General Solubility Profile Expected to be soluble in polar organic solvents like ethanol, methanol, and acetone. Sparingly soluble in non-polar solvents like hexane and diethyl ether.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent system and volumes should be determined experimentally on a small scale first.

  • Solvent Selection:

    • Place a small amount of the crude this compound (e.g., 20-30 mg) into several test tubes.

    • Add a few drops of different potential "good" solvents (e.g., ethanol, acetone, ethyl acetate) to each tube at room temperature to assess solubility.

    • To the tubes where the compound is soluble, add a "poor" solvent (e.g., hexane, diethyl ether) dropwise until turbidity is observed.

    • Heat the turbid mixtures to see if they become clear. A suitable mixed solvent system is one where the compound is soluble in the hot mixture and precipitates upon cooling.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen "good" solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid dissolves completely.

    • If using a mixed solvent system, dissolve the crude product in a minimal amount of the hot "good" solvent, and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

    • Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities.

  • Crystallization:

    • Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent (or the "poor" solvent if using a mixed system) to remove any remaining soluble impurities.

    • Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry. The purity of the final product can be assessed by melting point determination and spectroscopic methods.

Troubleshooting Workflow

G Troubleshooting Recrystallization of this compound start Crude Product Dissolved in Hot Solvent cool Cool Solution start->cool crystals_form Crystals Form cool->crystals_form Success no_crystals No Crystals Form cool->no_crystals Problem oiling_out Product Oils Out cool->oiling_out Problem filter_dry Filter and Dry Crystals crystals_form->filter_dry induce_crystallization Induce Crystallization (Scratch, Seed Crystal) no_crystals->induce_crystallization reduce_volume Reduce Solvent Volume (Evaporate) no_crystals->reduce_volume reheat_add_solvent Re-heat and Add More 'Good' Solvent oiling_out->reheat_add_solvent change_solvent Change to Lower Boiling Point Solvent oiling_out->change_solvent induce_crystallization->cool re_cool Re-cool reduce_volume->re_cool re_cool->cool reheat_add_solvent->cool change_solvent->start check_purity Check Purity (e.g., Melting Point) filter_dry->check_purity pure Product is Pure check_purity->pure Meets Specs impure Product is Impure check_purity->impure Does Not Meet Specs redo_recrystallization Repeat Recrystallization (Slower Cooling, Charcoal) impure->redo_recrystallization redo_recrystallization->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of N-(3-hydroxypropyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-hydroxypropyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and straightforward method for synthesizing this compound is the N-acylation of 3-amino-1-propanol with an acetylating agent, such as acetic anhydride. This reaction can often be performed under catalyst-free conditions.[1]

Q2: What are the primary impurities I should be aware of during the synthesis?

The primary impurities in the synthesis of this compound typically include:

  • Unreacted Starting Materials: Residual 3-amino-1-propanol and the acetylating agent (or its hydrolysis product, acetic acid).

  • Di-acylated Byproduct: 3-acetoxypropyl)acetamide, which results from the O-acylation of the hydroxyl group in either the starting material or the final product.

  • Residual Solvents: Any solvents used during the reaction or workup.

Q3: How can I minimize the formation of the di-acylated byproduct?

To minimize the formation of the di-acylated byproduct, (3-acetoxypropyl)acetamide, you can control the reaction conditions. Using a stoichiometric amount of the acetylating agent (e.g., acetic anhydride) relative to 3-amino-1-propanol is crucial. Additionally, conducting the reaction at a controlled temperature, for instance by adding the acetylating agent dropwise to a cooled solution of the amino alcohol, can favor the more nucleophilic amine's reaction over the less nucleophilic alcohol.

Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the starting materials, product, and impurities. A reversed-phase C18 column is often suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying impurities.

  • Mass Spectrometry (MS): Useful for confirming the molecular weight of the product and potential byproducts.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the characteristic amide and hydroxyl functional groups.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete ReactionMonitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Loss of Product During WorkupThis compound is water-soluble. Avoid excessive washing with aqueous solutions if the product is in an organic phase. If performing a liquid-liquid extraction, ensure the pH is controlled to minimize the product partitioning into the aqueous layer.
Suboptimal Reaction ConditionsEnsure the stoichiometry of the reactants is correct. The reaction of amines with acetic anhydride is often fast, but the specific solvent and temperature can influence the rate and yield.[2]
Issue 2: Presence of Unreacted 3-Amino-1-propanol in the Final Product
Potential Cause Troubleshooting Step
Insufficient Acetylating AgentEnsure that at least a stoichiometric equivalent of the acetylating agent is used.
Inefficient PurificationUnreacted 3-amino-1-propanol can be removed by an acidic wash during liquid-liquid extraction, which will protonate the amine and move it to the aqueous layer. Column chromatography can also be effective.
Issue 3: Significant Amount of Di-acylated Byproduct Detected
Potential Cause Troubleshooting Step
Excess Acetylating AgentUse a 1:1 molar ratio of 3-amino-1-propanol to acetic anhydride.
High Reaction TemperaturePerform the addition of the acetylating agent at a lower temperature (e.g., 0-5 °C) to favor N-acylation.
Prolonged Reaction Time at Elevated TemperatureMonitor the reaction closely and stop it once the starting amine is consumed to prevent further reaction on the hydroxyl group.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound using acetic anhydride.

Materials:

  • 3-Amino-1-propanol

  • Acetic Anhydride

  • Dichloromethane (or another suitable solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-amino-1-propanol (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath.

  • Slowly add acetic anhydride (1 equivalent) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of a hot solvent in which the compound is soluble at elevated temperatures but less soluble at room temperature (e.g., ethyl acetate, isopropanol, or a mixture of solvents).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of crystals.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 3: Purification by Column Chromatography

Procedure:

  • Prepare a slurry of silica gel in a suitable eluent (e.g., a mixture of dichloromethane and methanol).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol in dichloromethane).

  • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
3-Amino-1-propanolC₃H₉NO75.11184-187
Acetic AnhydrideC₄H₆O₃102.09138-140
This compoundC₅H₁₁NO₂117.15Not readily available

Table 2: Representative Analytical Data

CompoundTechniqueExpected Chemical Shifts / Retention Time
This compound¹H NMR (CDCl₃)δ ~1.7 ppm (quintet, 2H, -CH₂-), ~2.0 ppm (singlet, 3H, -COCH₃), ~3.3 ppm (quartet, 2H, -NH-CH₂-), ~3.6 ppm (triplet, 2H, -CH₂-OH)
3-Amino-1-propanol¹H NMR (CDCl₃)δ ~1.6 ppm (quintet, 2H, -CH₂-), ~2.8 ppm (triplet, 2H, -NH₂-CH₂-), ~3.6 ppm (triplet, 2H, -CH₂-OH)
(3-acetoxypropyl)acetamide¹H NMR (CDCl₃)A second acetyl singlet (~2.1 ppm) and a downfield shift of the -CH₂-O- protons (~4.1 ppm) would be expected.
3-Amino-1-propanolHPLCRetention time will be shorter than the product on a reversed-phase column due to higher polarity.
This compoundHPLCRetention time will be longer than 3-amino-1-propanol on a reversed-phase column.

Visualizations

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products & Byproducts 3-Amino-1-propanol 3-Amino-1-propanol N-Acetylation N-Acetylation 3-Amino-1-propanol->N-Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-Acetylation This compound This compound N-Acetylation->this compound Desired Product Di-acylated Product Di-acylated Product N-Acetylation->Di-acylated Product Side Reaction Unreacted Starting Materials Unreacted Starting Materials N-Acetylation->Unreacted Starting Materials Incomplete Reaction

Caption: Synthesis pathway of this compound and potential byproducts.

G Crude Product Crude Product Liquid-Liquid Extraction Liquid-Liquid Extraction Crude Product->Liquid-Liquid Extraction Remove acidic/basic impurities Column Chromatography Column Chromatography Liquid-Liquid Extraction->Column Chromatography Separate polar compounds Recrystallization Recrystallization Liquid-Liquid Extraction->Recrystallization Column Chromatography->Recrystallization Final polishing Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Synthesis of N-(3-hydroxypropyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-hydroxypropyl)acetamide.

Troubleshooting Guide & FAQs

Q1: My reaction is producing a significant amount of impurities. What are the likely side products in the synthesis of this compound?

A1: The most common side reactions in the synthesis of this compound from 3-amino-1-propanol and an acetylating agent (e.g., acetic anhydride) involve the acetylation of the hydroxyl group. The primary side products are:

  • O-acetylated product: 3-Acetoxypropylamine

  • Di-acetylated product: N-(3-acetoxypropyl)acetamide

These arise because the starting material, 3-amino-1-propanol, possesses two nucleophilic sites: the primary amine and the primary hydroxyl group.

Q2: How can I minimize the formation of these side products and improve the selectivity for N-acetylation?

A2: Achieving high selectivity for N-acetylation over O-acetylation is critical. The key parameter to control is the reactivity of the nucleophiles, which can be modulated by the reaction conditions. The amine group is generally more nucleophilic than the hydroxyl group under neutral or slightly basic conditions.

  • pH Control: Maintaining a neutral or slightly basic pH is crucial. Under acidic conditions, the amine is protonated (-NH3+), reducing its nucleophilicity and making the hydroxyl group a more competitive nucleophile.

  • Choice of Acetylating Agent: Acetic anhydride is a common and effective acetylating agent. The use of more reactive acylating agents like acetyl chloride may lead to lower selectivity.

  • Temperature: Running the reaction at a lower temperature can enhance selectivity, as the more reactive amine group will react preferentially.

  • Stoichiometry: Using a slight excess of the amine relative to the acetylating agent can help to ensure that the acetylating agent is consumed before significant O-acetylation can occur.

Q3: I suspect my product is contaminated with O-acetylated impurities. How can I detect these side products?

A3: A combination of chromatographic and spectroscopic techniques can be used to identify the main product and the common impurities.

  • Thin Layer Chromatography (TLC): The different polarity of the products allows for separation on a TLC plate. The di-acetylated product will be the least polar, followed by the desired N-acetylated product, and finally the O-acetylated product will be the most polar of the acetylated species. Unreacted 3-amino-1-propanol will be the most polar spot.

  • Infrared (IR) Spectroscopy: The presence of an ester functional group in the O-acetylated and di-acetylated products can be identified by a characteristic C=O stretching vibration around 1735-1750 cm⁻¹. This is distinct from the amide C=O stretch of the desired product, which appears around 1640-1680 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on the carbon adjacent to the oxygen will show a downfield shift upon acetylation. For instance, the -CH₂-O- protons in this compound will shift further downfield in N-(3-acetoxypropyl)acetamide. A new acetyl methyl singlet will also appear for the O-acetyl group.

    • ¹³C NMR: The carbon of the -CH₂-O- group will also experience a downfield shift upon acetylation.

Q4: What is a reliable method for purifying this compound?

A4: Column chromatography is a highly effective method for purifying this compound from its O-acetylated side products and any unreacted starting material. A silica gel stationary phase is typically used, with a mobile phase gradient of ethyl acetate in hexane or dichloromethane in methanol. The separation is based on the polarity differences mentioned in the TLC analysis.

Data Presentation: Product Distribution Under Various Conditions

The following table summarizes the expected product distribution in the acetylation of 3-amino-1-propanol with acetic anhydride under different reaction conditions. Note: These are representative values to illustrate the effect of reaction conditions on selectivity and are not from a single cited experiment.

Condition This compound (Desired Product) 3-Acetoxypropylamine (O-acetylated) N-(3-acetoxypropyl)acetamide (Di-acetylated) Unreacted 3-amino-1-propanol
Neutral pH, 0-25 °C ~85-95%~2-5%~1-3%~2-5%
Acidic pH (e.g., with acid catalyst) ~20-40%~40-60%~5-15%Low
Basic pH (e.g., with pyridine) ~70-85%~5-10%~5-15%Low
High Temperature (>50 °C) ~60-75%~10-20%~10-20%Low

Experimental Protocols

Key Experiment: Selective N-Acetylation of 3-amino-1-propanol

Objective: To synthesize this compound with high selectivity by controlling the reaction conditions.

Materials:

  • 3-amino-1-propanol

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • In a round-bottom flask, dissolve 3-amino-1-propanol (1.0 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic anhydride and acetic acid.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Visualizations

Reaction Pathways

reaction_pathways start 3-amino-1-propanol + Acetic Anhydride main_product This compound (Desired Product) start->main_product N-Acetylation (Favored at neutral pH) side_product_1 3-Acetoxypropylamine (O-acetylated) start->side_product_1 O-Acetylation (Favored at acidic pH) side_product_2 N-(3-acetoxypropyl)acetamide (Di-acetylated) main_product->side_product_2 O-Acetylation side_product_1->side_product_2 N-Acetylation

Caption: Main and side reaction pathways in the synthesis of this compound.

Experimental Workflow

experimental_workflow step1 1. Dissolve 3-amino-1-propanol in DCM step2 2. Cool to 0°C step1->step2 step3 3. Add Acetic Anhydride step2->step3 step4 4. Reaction Stirring step3->step4 step5 5. Quench with NaHCO3 step4->step5 step6 6. Extraction with DCM step5->step6 step7 7. Drying and Concentration step6->step7 step8 8. Column Chromatography (Purification) step7->step8 product Pure this compound step8->product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Logical Relationship of Troubleshooting

troubleshooting_logic problem Problem: Low Yield / High Impurity cause1 Cause: O-Acetylation problem->cause1 cause2 Cause: Di-Acetylation problem->cause2 solution1 Solution: Control pH (Neutral) cause1->solution1 solution2 Solution: Lower Reaction Temperature cause1->solution2 cause2->solution1 solution3 Solution: Adjust Stoichiometry cause2->solution3 verification Verification: TLC, IR, NMR solution1->verification solution2->verification solution3->verification

Caption: A logical diagram for troubleshooting common issues in the synthesis.

Technical Support Center: N-(hydroxymethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(hydroxymethyl)acetamide. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with challenges encountered during your experiments, with a focus on the proper drying of this hygroscopic compound.

Frequently Asked Questions (FAQs)

Q1: Why is my N-(hydroxymethyl)acetamide sample appearing wet or oily?

N-(hydroxymethyl)acetamide is hygroscopic, meaning it readily absorbs moisture from the atmosphere. If not stored and handled under dry conditions, it will appear as a wet solid or a colorless to pale yellow oil.[1][2]

Q2: What is the recommended storage condition for N-(hydroxymethyl)acetamide?

To prevent moisture absorption, N-(hydroxymethyl)acetamide should be stored in a tightly sealed container in a cool, dry place.[3] For long-term storage, keeping it in a desiccator is recommended.

Q3: How can I determine the water content of my N-(hydroxymethyl)acetamide sample?

Several methods are available to determine water content. The most specific and accurate method for quantifying water is Karl Fischer titration.[4][5][6] Thermogravimetric Analysis (TGA) is another effective method that measures weight loss upon heating to determine moisture content.[6][7]

Q4: Can I use any desiccant to dry N-(hydroxymethyl)acetamide?

While various desiccants can be used, their efficiency varies. Phosphorus pentoxide (P₂O₅) is a very effective but strong drying agent.[1] Molecular sieves (3Å or 4Å) are also a good option for drying organic compounds.[8] The choice of desiccant may depend on the required level of dryness and the scale of your experiment.

Troubleshooting Guide: Drying N-(hydroxymethyl)acetamide

This guide addresses common issues encountered when drying hygroscopic N-(hydroxymethyl)acetamide.

Problem Possible Cause(s) Troubleshooting Steps & Recommendations
Sample remains oily/wet after drying in a desiccator. 1. Ineffective Desiccant: The desiccant may be saturated with moisture. 2. Insufficient Drying Time: The sample may not have been in the desiccator long enough. 3. Improper Seal: The desiccator may not be properly sealed, allowing ambient moisture to enter.1. Regenerate or Replace Desiccant: Check the desiccant's indicator (if present) and regenerate or replace it. For example, silica gel can often be regenerated by heating. 2. Increase Drying Time: Allow the sample to dry for a longer period (e.g., 24-72 hours).[9] 3. Ensure Proper Seal: Check the desiccator's seal and apply vacuum grease if necessary for a vacuum desiccator.
Sample shows signs of decomposition after vacuum oven drying. 1. Excessive Temperature: The oven temperature may be too high, causing thermal degradation of the compound. N-(hydroxymethyl)acetamide has a relatively low melting point (48-52°C).[10] 2. Presence of Impurities: Impurities in the sample could lower its decomposition temperature.1. Lower the Temperature: Dry the sample at a temperature below its melting point. For heat-sensitive materials, drying at a lower temperature under a higher vacuum is recommended.[11] 2. Purify the Sample: If impurities are suspected, consider recrystallization from a suitable solvent like acetone before drying.[7]
Water content remains high after drying, as determined by Karl Fischer titration. 1. Incomplete Drying: The chosen drying method may not be sufficient to remove all absorbed water. 2. Reabsorption of Moisture: The sample may have been exposed to the atmosphere between drying and analysis. 3. Interfering Side Reactions: The sample may react with the Karl Fischer reagent.1. Optimize Drying Method: Consider using a more rigorous drying method, such as a high vacuum over a strong desiccant like P₂O₅.[1] 2. Minimize Exposure: Handle the dried sample in a glove box or other controlled atmosphere to prevent rehydration before and during the titration.[5] 3. Use Specialized Reagents: If side reactions are suspected, specialized Karl Fischer reagents for aldehydes and ketones might be necessary, as N-(hydroxymethyl)acetamide contains a hydroxymethyl group.[12]

Experimental Protocols

Protocol 1: Drying N-(hydroxymethyl)acetamide using a Vacuum Oven

This method is suitable for removing significant amounts of water.

Materials:

  • Hygroscopic N-(hydroxymethyl)acetamide

  • Vacuum oven with a vacuum pump

  • Schlenk flask or other suitable glassware

  • Nitrogen or Argon gas (dry)

Procedure:

  • Place the N-(hydroxymethyl)acetamide sample in a clean, dry Schlenk flask.

  • Connect the flask to the vacuum oven.

  • Begin to apply a vacuum, gradually decreasing the pressure to prevent bumping if the sample is very wet.

  • Set the oven temperature to a point below the compound's melting point (e.g., 35-40°C).

  • Dry the sample under vacuum for several hours (e.g., 12-24 hours). The optimal time will depend on the initial water content and the vacuum level.

  • Once drying is complete, allow the oven to cool to room temperature while still under vacuum.

  • Gently break the vacuum by introducing a dry, inert gas like nitrogen or argon.

  • Immediately transfer the dried sample to a desiccator for storage or use.

Protocol 2: Drying N-(hydroxymethyl)acetamide using a Desiccator with a High-Efficiency Desiccant

This is a gentler method suitable for smaller quantities or for achieving a very low water content.

Materials:

  • Hygroscopic N-(hydroxymethyl)acetamide

  • Glass desiccator

  • Phosphorus pentoxide (P₂O₅) or freshly activated molecular sieves (3Å or 4Å)

  • Crystallizing dish or watch glass

Procedure:

  • Ensure the desiccator is clean and dry.

  • Carefully place a layer of the chosen desiccant at the bottom of the desiccator.

  • Spread the N-(hydroxymethyl)acetamide sample in a thin layer in a crystallizing dish or on a watch glass to maximize the surface area.

  • Place the dish containing the sample on the desiccator plate.

  • If using a vacuum desiccator, seal the lid and carefully apply a vacuum.

  • Allow the sample to dry for an extended period (e.g., 24-72 hours). A procedure for drying the oily product at high vacuum over phosphorus pentoxide for several days has been reported.[1]

  • The dried sample can be stored in the sealed desiccator until needed.

Protocol 3: Determination of Water Content by Karl Fischer Titration

This protocol outlines the general steps for determining the water content of N-(hydroxymethyl)acetamide.

Materials:

  • Dried N-(hydroxymethyl)acetamide sample

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagents (e.g., one-component or two-component systems)

  • Anhydrous methanol or other suitable solvent

  • Airtight syringe or weighing boat for sample introduction

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a dry state.

  • Sample Preparation: Accurately weigh a suitable amount of the dried N-(hydroxymethyl)acetamide sample. Due to its hygroscopic nature, this should be done quickly, and the sample should be protected from atmospheric moisture.[5]

  • Sample Introduction: Introduce the weighed sample into the conditioned titration cell. For solid samples, direct addition or dissolution in a suitable anhydrous solvent prior to injection may be necessary.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.

  • Calculation: The instrument's software will calculate the water content based on the amount of reagent consumed. The result is typically expressed as a percentage or in parts per million (ppm).

  • Blank Determination: Perform a blank titration with the solvent to account for any residual moisture.

Data Presentation

The following table provides a qualitative comparison of different drying methods. The efficiency and time are relative and can vary based on the initial water content and specific experimental conditions.

Drying Method Relative Efficiency Typical Drying Time Temperature Range Key Considerations
Vacuum Oven High12-24 hours35-45°CBest for larger quantities and removing significant moisture. Temperature control is crucial to avoid melting or decomposition.
Desiccator (P₂O₅) Very High24-72+ hoursRoom TemperatureExcellent for achieving very low water content. P₂O₅ is a hazardous material and should be handled with care.
Desiccator (Molecular Sieves) Moderate to High24-72 hoursRoom TemperatureA safer alternative to P₂O₅. Sieves must be activated (heated) before use to ensure maximum efficiency.
Desiccator (Silica Gel) Moderate48-72 hoursRoom TemperatureGood for general-purpose drying and storage. Less efficient than P₂O₅ or molecular sieves for achieving very low moisture levels.

Visualizations

Experimental Workflow: Enzyme Inhibition Assay

N-(hydroxymethyl)acetamide and similar small molecules are often screened for their biological activity, such as enzyme inhibition. The following diagram illustrates a typical workflow for an in vitro enzyme inhibition assay.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate) plate_setup Plate Setup (96-well) - Inhibitor Dilutions - Enzyme Solution prep_reagents->plate_setup prep_enzyme Prepare Enzyme Solution prep_enzyme->plate_setup prep_inhibitor Prepare Inhibitor Stock (e.g., N-(hydroxymethyl)acetamide in DMSO) serial_dilution Perform Serial Dilutions of Inhibitor prep_inhibitor->serial_dilution serial_dilution->plate_setup pre_incubation Pre-incubation (Allow inhibitor-enzyme binding) plate_setup->pre_incubation reaction_start Initiate Reaction (Add Substrate) pre_incubation->reaction_start incubation Incubation at Optimal Temp. reaction_start->incubation measurement Measure Signal (e.g., Absorbance, Fluorescence) incubation->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition dose_response Plot Dose-Response Curve calc_inhibition->dose_response ic50 Determine IC50 Value dose_response->ic50

Caption: Workflow for determining the IC50 of an enzyme inhibitor.

Logical Relationship: Drying Method Selection

The choice of a drying method often depends on the initial moisture content of the sample and the desired final dryness. This diagram illustrates the logical flow for selecting an appropriate method.

Drying_Method_Selection start Start: Hygroscopic Sample initial_state Assess Initial Moisture Content start->initial_state high_moisture High Moisture (Visibly Wet/Oily) initial_state->high_moisture High low_moisture Low Moisture (Slightly Clumped) initial_state->low_moisture Low vacuum_oven Use Vacuum Oven high_moisture->vacuum_oven desired_dryness Assess Desired Final Dryness low_moisture->desired_dryness vacuum_oven->desired_dryness moderate_dry Moderate Dryness (General Use) desired_dryness->moderate_dry Moderate high_dry High Dryness (Anhydrous Conditions) desired_dryness->high_dry High desiccator_silica Desiccator (Silica Gel / Mol. Sieves) moderate_dry->desiccator_silica desiccator_p2o5 High-Vacuum Desiccator (P2O5) high_dry->desiccator_p2o5 verify Verify Dryness (e.g., Karl Fischer) desiccator_silica->verify desiccator_p2o5->verify end Dried Sample verify->end

Caption: Decision tree for selecting a suitable drying method.

References

N-(3-hydroxypropyl)acetamide stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-(3-hydroxypropyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield acetic acid and 3-amino-1-propanol. This is generally the most common degradation pathway for acetamide-containing compounds.[1][2][3]

  • Oxidation: The terminal hydroxyl group (-OH) is susceptible to oxidation, which could lead to the formation of an aldehyde or a carboxylic acid.

Below is a diagram illustrating the potential degradation pathways.

G cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound Acetic Acid Acetic Acid This compound->Acetic Acid Acid/Base 3-Amino-1-propanol 3-Amino-1-propanol This compound->3-Amino-1-propanol Acid/Base N-(3-oxopropyl)acetamide N-(3-oxopropyl)acetamide (Aldehyde) This compound->N-(3-oxopropyl)acetamide Mild Oxidation N-(2-carboxyethyl)acetamide N-(2-carboxyethyl)acetamide (Carboxylic Acid) N-(3-oxopropyl)acetamide->N-(2-carboxyethyl)acetamide Further Oxidation G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1 M HCl, 60°C, 24h) prep->acid base Base Hydrolysis (1 M NaOH, 60°C, 8h) prep->base oxidation Oxidation (3% H2O2, RT, 24h) prep->oxidation thermal Thermal (80°C, 48h) prep->thermal photo Photolytic (UV 254nm, 48h) prep->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute to 100 µg/mL oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc

References

Technical Support Center: Optimizing Aminopropanol Acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for aminopropanol acylation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during aminopropanol acylation experiments.

Issue: Low Yield of N-Acylated Product

  • Question: My reaction is resulting in a low yield of the desired N-acylated aminopropanol. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:

    • Incomplete Reaction: The reaction time may be too short. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[1]

    • Reagent Stoichiometry: An insufficient amount of the acylating agent can limit the yield. It is common practice to use a slight excess (e.g., 1.1 equivalents) of the acylating agent to drive the reaction forward.[1]

    • Reagent Reactivity: The reactivity of both the aminopropanol and the acylating agent is crucial. If you are using a less reactive acylating agent like an acid anhydride, consider switching to a more reactive one, such as an acyl chloride.[1] The addition of a catalyst can also enhance the reaction rate.

    • Reaction Temperature: The reaction temperature may be too low, leading to a sluggish reaction. Conversely, a temperature that is too high can cause degradation of reactants or products. The optimal temperature is dependent on the specific substrates and reagents and may require empirical optimization.[1]

    • Catalyst Deactivation: If using a catalyst, ensure it is active and has not been poisoned by impurities in the starting materials or solvent.

Issue: Poor Selectivity (O-Acylation vs. N-Acylation)

  • Question: I am observing significant formation of the O-acylated byproduct instead of the desired N-acylated product. How can I improve the selectivity for N-acylation?

  • Answer: Achieving high selectivity for N-acylation over O-acylation is a common challenge due to the presence of both a nucleophilic amino group and a hydroxyl group. Here are strategies to enhance N-acylation selectivity:

    • Control of Reaction pH: The chemoselectivity of acylation is highly dependent on the pH of the reaction medium. Generally, alkaline conditions favor N-acylation, while acidic conditions favor O-acylation.[2] By maintaining a basic environment, the more nucleophilic amino group is readily acylated.

    • Choice of Acylating Agent and Catalyst: The combination of the acylating agent and catalyst can significantly influence selectivity. For selective N-acylation, methods using mixed anhydrides have been shown to be effective.[3][4]

    • Solvent Selection: The solvent can play a role in modulating the reactivity of the functional groups. Aprotic solvents like Dichloromethane (DCM), Chloroform, Acetonitrile, or Tetrahydrofuran (THF) are commonly used.[1] Experimenting with different solvents may improve selectivity.

    • Temperature Control: Reaction temperature can affect the relative rates of N- and O-acylation. Running the reaction at a lower temperature may favor the more kinetically controlled N-acylation.

Issue: Formation of Side Products

  • Question: Besides O-acylation, I am observing other unexpected side products in my reaction mixture. What could be the cause and how can I minimize them?

  • Answer: The formation of side products can be attributed to several factors:

    • Di-acylation: If the reaction conditions are too harsh (e.g., large excess of acylating agent, high temperature), di-acylation of both the amino and hydroxyl groups can occur. To avoid this, carefully control the stoichiometry of the acylating agent and the reaction temperature.

    • Instability of Reagents or Products: The starting materials or the desired product may be unstable under the reaction conditions, leading to degradation. Ensure the purity of your starting materials and consider milder reaction conditions.

    • Use of a Base: When using acyl halides or anhydrides, an acid byproduct is formed. A base is typically added to neutralize this acid.[1] However, the choice of base can be critical, as some bases can promote side reactions. Common bases include pyridine and triethylamine.[1]

Issue: Difficult Product Purification

  • Question: I am having trouble purifying my N-acylated aminopropanol from the reaction mixture. What purification strategies can I employ?

  • Answer: Purification challenges often arise from the properties of the product and the presence of unreacted starting materials or byproducts.

    • Removal of Unreacted Amine: If you have excess starting aminopropanol, you can wash the organic layer with a dilute acid (e.g., 1M HCl) during the workup. This will convert the basic amine into its water-soluble salt, which can then be removed in the aqueous phase.[1]

    • Chromatography: If the product co-elutes with impurities during column chromatography, try using a different solvent system or consider recrystallization as an alternative purification method.[1]

    • Aqueous Workup for Water-Soluble Products: If your product has some water solubility, minimize the number of aqueous washes to prevent product loss.

Frequently Asked Questions (FAQs)

Q1: What are the most common acylating agents used for aminopropanol acylation?

A1: The most frequently used acylating agents are acyl halides (like acetyl chloride and benzoyl chloride) and acid anhydrides (such as acetic anhydride).[1] Carboxylic acids can also be utilized, but they generally require activation with a coupling agent.[1]

Q2: Is a catalyst always necessary for aminopropanol acylation?

A2: Not always. There are protocols for catalyst-free N-acylation, which can be advantageous for simplifying the reaction and purification process.[5][6][7] However, in many cases, a catalyst is employed to increase the reaction rate and improve yield. Both acid and base catalysts can be used.[6]

Q3: How does the choice of solvent affect the reaction?

A3: The solvent is a critical parameter. Aprotic solvents such as Dichloromethane (DCM), Chloroform, Acetonitrile, and Tetrahydrofuran (THF) are commonly employed.[1] The solvent can influence the solubility of reactants, the reaction rate, and even the chemoselectivity of the acylation. In some "green chemistry" approaches, water has been used as a solvent for N-acylation.[8]

Q4: Can I selectively acylate the hydroxyl group in the presence of the amino group?

A4: Yes, selective O-acylation is possible. This is typically achieved under acidic reaction conditions.[2] The acidic environment protonates the amino group, making it less nucleophilic and thereby favoring the acylation of the hydroxyl group.[2]

Data Presentation

Table 1: Summary of Reaction Conditions for Aminopropanol Acylation

ParameterConditionPurpose/EffectReference
Acylating Agent Acyl Halides (e.g., Acetyl Chloride)High reactivity[1]
Acid Anhydrides (e.g., Acetic Anhydride)Common, less reactive than acyl halides[1]
Carboxylic AcidsRequire activation (e.g., with coupling agents)[1]
Catalyst None (Catalyst-free)Simpler workup, greener approach[5][6][7]
Acid Catalysts (e.g., Lewis acids)Increase reaction rate[6]
Base Catalysts (e.g., Pyridine, DMAP)Neutralize acid byproduct, increase rate[1][6]
Solvent Aprotic (DCM, THF, Acetonitrile)Common for acylation reactions[1]
Water"Green" solvent option[8]
Solvent-freeEnvironmentally friendly, may require heating[5][6]
Temperature 0 °C to Room TemperatureCommon for reactions with reactive acylating agents[1]
Elevated Temperatures (e.g., 80-85 °C)May be required for less reactive substrates or solvent-free conditions[6]
Base Pyridine, TriethylamineNeutralize acid byproduct from acyl halides/anhydrides[1]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of an Aminopropanol using an Acyl Chloride

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the aminopropanol (1.0 equivalent) in anhydrous Dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add a suitable base, such as pyridine (1.2 equivalents), to the stirred solution.

  • Acylating Agent Addition: Add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction using TLC.

  • Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer.

  • Purification: Wash the organic layer with a suitable aqueous solution if necessary (e.g., dilute HCl to remove unreacted amine). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by recrystallization or column chromatography on silica gel.[1]

Protocol 2: Catalyst-Free N-Acylation of an Aminopropanol

  • Mixing: In a reaction vessel, mix the aminopropanol and the acid anhydride.

  • Heating: Heat the neat mixture to a suitable temperature (e.g., 80-85 °C).[6]

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: After completion, dissolve the reaction mixture in a suitable solvent like ether.[5]

  • Isolation: Allow the product to crystallize, then collect the crystals by filtration.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Dissolve Aminopropanol in Anhydrous Solvent inert_atm Establish Inert Atmosphere (N2/Ar) prep_reactants->inert_atm cool Cool to 0 °C inert_atm->cool add_base Add Base (e.g., Pyridine) cool->add_base add_acyl Add Acylating Agent (e.g., Acyl Chloride) add_base->add_acyl react Stir at Room Temperature (2-4 hours) add_acyl->react monitor Monitor Reaction (TLC/LC-MS) react->monitor quench Quench Reaction (add Water) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify Product (Chromatography/Recrystallization) dry->purify

Caption: Workflow for N-Acylation of Aminopropanol.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_selectivity Poor Selectivity Troubleshooting start Low Yield or Selectivity Issue check_time Increase Reaction Time? start->check_time check_reagents Increase Acylating Agent Equivalents? start->check_reagents check_reactivity Use More Reactive Acylating Agent? start->check_reactivity check_temp Optimize Temperature? start->check_temp check_ph Adjust pH to be more Basic? start->check_ph check_catalyst Change Catalyst? start->check_catalyst check_solvent Try a Different Solvent? start->check_solvent monitor_tlc Monitor by TLC check_time->monitor_tlc Yes check_reagents->monitor_tlc Yes check_reactivity->monitor_tlc Yes check_temp->monitor_tlc Yes check_ph->monitor_tlc Yes check_catalyst->monitor_tlc Yes check_solvent->monitor_tlc Yes

Caption: Troubleshooting Logic for Aminopropanol Acylation.

References

Technical Support Center: Troubleshooting Low Yield in Acetamide Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of acetamide derivatives, with a focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My acetamide synthesis is resulting in a very low yield. What are the common causes?

Low yields in acetamide synthesis can be attributed to several factors, ranging from reaction conditions to the stability of reagents and products. The most common culprits include:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or an inadequate catalyst.[1]

  • Reagent Degradation: Acetic anhydride, a common acetylating agent, is highly sensitive to moisture and can hydrolyze to acetic acid, reducing its effectiveness.[1][2] Using old or improperly stored reagents is a frequent cause of low yields.

  • Product Hydrolysis: The acetamide product itself might be susceptible to hydrolysis, especially during the aqueous work-up phase, reverting to the starting amine and acetic acid.[1][3] This is more likely to occur under strongly acidic or basic conditions.[1]

  • Side Reactions: Competing reactions can consume the starting materials, leading to a lower yield of the desired product. Common side reactions include the formation of di-acetylated byproducts, especially if the amine has multiple reactive sites, or C-acylation instead of the desired N-acylation.[4][]

Q2: How can I optimize the reaction conditions to improve the yield?

Optimizing reaction parameters is crucial for maximizing yield. Consider the following adjustments:

  • Temperature: The reaction temperature significantly impacts the reaction rate. For sluggish reactions, a moderate increase in temperature can improve conversion.[6][7] However, excessively high temperatures can promote side reactions and decomposition.[1][4][7] It is essential to find a balance that favors the desired product formation.

  • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[1][8] Insufficient time will lead to incomplete conversion, while excessively long times can promote the formation of byproducts.[9]

  • Stoichiometry of Reagents: The molar ratio of the amine to the acetylating agent is a critical factor. While a slight excess of the acetylating agent can help drive the reaction to completion, a large excess can lead to the formation of di-acetylated byproducts.[4] For amines with multiple acetylation sites, using a stoichiometric amount or a slight excess of the acetylating agent is recommended.[4]

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents 1. Verify Reagent Quality Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions Start->Check_Conditions Check_Workup 3. Evaluate Work-up & Purification Start->Check_Workup Use_Fresh_Reagents Use fresh/anhydrous acetic anhydride and solvents. Check_Reagents->Use_Fresh_Reagents Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Side_Reactions Side Reactions Observed? Check_Conditions->Side_Reactions Product_Loss Product Loss During Work-up? Check_Workup->Product_Loss Incomplete_Reaction->Side_Reactions No Optimize_Temp_Time Optimize temperature and reaction time. Monitor with TLC/GC-MS. Incomplete_Reaction->Optimize_Temp_Time Yes Side_Reactions->Product_Loss No Adjust_Stoichiometry Adjust stoichiometry. Avoid large excess of acetylating agent. Side_Reactions->Adjust_Stoichiometry Yes Modify_Workup Use cold, dilute aqueous solutions for washing. Avoid strong acids/bases. Product_Loss->Modify_Workup Yes Optimize_Purification Optimize purification (recrystallization solvent, chromatography conditions). Product_Loss->Optimize_Purification Yes Successful_Yield Improved Yield Use_Fresh_Reagents->Successful_Yield Optimize_Temp_Time->Successful_Yield Adjust_Stoichiometry->Successful_Yield Modify_Workup->Successful_Yield Optimize_Purification->Successful_Yield

Caption: A logical workflow for troubleshooting low yields in acetamide synthesis.

Q3: I suspect my starting materials or reagents are compromised. How can I confirm this and what are the best practices for handling them?

The quality of your starting materials is paramount for a successful synthesis.

  • Purity of the Amine: Impurities in the starting amine can lead to side reactions and lower the yield of the desired acetamide. If you suspect impurities, consider purifying the amine by distillation or recrystallization before use.

  • Quality of Acetic Anhydride: Acetic anhydride is susceptible to hydrolysis, reacting with moisture to form acetic acid.[2][10][11][12] This reduces the amount of active acetylating agent available for the reaction.

    • Best Practices: Always use freshly opened bottles of acetic anhydride or distill it before use. Store it in a tightly sealed container in a dry environment.

  • Solvent Purity: If the reaction is performed in a solvent, ensure it is anhydrous, as water can react with the acetic anhydride.

Q4: I am observing multiple spots on my TLC plate, indicating the presence of byproducts. What are the likely side reactions and how can I minimize them?

The formation of byproducts is a common reason for low yields. Here are some possibilities:

  • Di-acetylation: If your amine has more than one reactive N-H bond, di-acetylation can occur, especially with an excess of acetic anhydride or harsh reaction conditions.[4] To minimize this, use a controlled stoichiometry of the acetylating agent (e.g., 1.1 equivalents).[4]

  • C-Acylation: In some cases, acetylation can occur on a carbon atom (C-acylation) instead of the nitrogen atom, leading to the formation of a β-diketone.[1] This is more likely under conditions that favor enolate formation. Using kinetic control (e.g., very low temperatures) or an acid-catalyzed pathway can favor O- or N-acylation.[1]

  • Polymerization: Highly reactive starting materials can sometimes polymerize under strong acidic conditions, leading to the formation of tar-like substances.[7] Using milder catalysts can help to avoid this.[7]

Data on Reaction Condition Optimization

The following table summarizes the effect of different reaction conditions on the yield of acetamide derivatives from various studies.

Amine SubstrateAcetylating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Aniline DerivativesAcetonitrileAluminum(III) oxideAcetonitrile2000.45up to 94%[13]
BenzylamineAcetonitrileAluminum(III) oxideAcetonitrile2002894%[13]
11-Dodecyn-4-oneAcetic AnhydridePyridinePyridineRoom Temp4-12-[1]
Substituted Phenylacetic Acid & Heterocyclic Amine-EDC.HCl/HOBt/TEADCMRoom Temp12-24-[8]
Benzyl alcoholAcetic AnhydrideNoneSolvent-free607100% (conversion)[6]
p-NitroanilineAcetic AnhydrideNoneSolvent-freeRoom Temp8 min91%[14]
ThymolAcetic AnhydrideVOSO₄ (1%)Solvent-freeRoom Temp2480%[15]

Q5: My reaction seems to be complete, but I'm losing a significant amount of product during the work-up and purification steps. What can I do to minimize this loss?

Product loss during isolation and purification is a frequent challenge. Here are some tips:

  • Aqueous Work-up: The enol acetate or acetamide product may be sensitive to hydrolysis during the aqueous wash.[1] To mitigate this, perform washes quickly with cold, dilute solutions of acid or base (e.g., cold 1M HCl, saturated NaHCO₃ solution).[1]

  • Extraction: Ensure efficient extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions.

  • Drying and Solvent Removal: After extraction, the organic layer should be thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before removing the solvent under reduced pressure.[8] When removing the solvent, use a low temperature to avoid decomposition of the product.[1]

  • Purification:

    • Recrystallization: If the product is a solid, recrystallization is an effective purification method. Choosing the right solvent is key to maximizing recovery. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Column Chromatography: For separating mixtures of compounds with similar polarities, column chromatography is highly effective.[4] Optimizing the solvent system (eluent) is crucial for good separation and to avoid product loss on the column.

Experimental Protocols

Protocol 1: General Acetylation of an Amine with Acetic Anhydride and Pyridine

This protocol is a general method for the N-acetylation of primary and secondary amines.

  • Dissolution: Dissolve the amine (1.0 equivalent) in anhydrous pyridine under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acetic Anhydride: Add acetic anhydride (1.1 - 1.5 equivalents) dropwise to the stirred solution.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.[1]

  • Quenching: Upon completion, cool the mixture back to 0 °C and slowly quench by adding cold water.[1]

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.[1]

  • Washing: Combine the organic layers and wash sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[8]

  • Purification: Purify the crude product by column chromatography or recrystallization.[8]

Acetylation_Workflow Start Start: Amine in Pyridine Cooling Cool to 0 °C Start->Cooling Addition Add Acetic Anhydride dropwise Cooling->Addition Reaction Stir at RT for 4-12h (Monitor by TLC) Addition->Reaction Quench Quench with cold water Reaction->Quench Extract Extract with organic solvent Quench->Extract Wash Wash with 1M HCl, NaHCO3, Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography/ Recrystallization) Concentrate->Purify End Final Product Purify->End

Caption: A general experimental workflow for the acetylation of an amine.

Protocol 2: Amide Synthesis using a Coupling Reagent (EDC/HOBt)

This method is suitable for coupling a carboxylic acid with an amine to form an acetamide derivative under mild conditions.[8]

  • Dissolution: Dissolve the carboxylic acid (1.0 equivalent) and the amine (1.0 equivalent) in a dry aprotic solvent like dichloromethane (DCM).[8]

  • Addition of HOBt and Base: Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution and stir.[8]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.[8]

  • Addition of EDC: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) (1.2 equivalents) portion-wise.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[8]

  • Work-up: Dilute the reaction mixture with DCM and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by column chromatography on silica gel.[8]

References

Technical Support Center: Scaling Up N-(3-hydroxypropyl)acetamide Production in the Lab

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the laboratory-scale production of N-(3-hydroxypropyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for the synthesis and purification of this compound. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in your research and development endeavors.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering systematic solutions to overcome these challenges.

Issue 1: Low or No Product Yield

  • Question: My reaction is complete according to TLC, but the isolated yield of this compound is significantly lower than expected. What are the potential causes and solutions?

  • Answer: Low isolated yields can arise from several factors, even with complete consumption of the starting material.

    • Inadequate Quenching: Ensure the reaction is properly quenched to neutralize any remaining reagents that could interfere with workup and purification.

    • Product Loss During Extraction: this compound has some water solubility. To minimize loss during aqueous workup, saturate the aqueous layer with sodium chloride (brine) before extracting with an organic solvent like ethyl acetate. Perform multiple extractions with smaller volumes of the organic solvent for better recovery.

    • Suboptimal Purification: The choice of purification method is critical. If using column chromatography, ensure the silica gel is not too acidic, which can lead to product degradation. A neutral silica gel is recommended. For recrystallization, the solvent system must be carefully selected to ensure high recovery.

    • Product Volatility: While not highly volatile, some product may be lost if solvent is removed under high vacuum at elevated temperatures for extended periods.

Issue 2: Presence of a Major Side Product

  • Question: My TLC and NMR analysis show a significant amount of a less polar side product in my crude this compound. What is this impurity and how can I minimize its formation?

  • Answer: The most common side product in the N-acetylation of 3-aminopropanol is the diacylated product, N-(3-acetoxypropyl)acetamide. This occurs when both the amino and hydroxyl groups are acetylated.

    • Control of Stoichiometry (Acetic Anhydride Method): Use of a large excess of acetic anhydride can favor diacylation. To minimize this, use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of acetic anhydride relative to 3-aminopropanol.

    • Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can improve the selectivity for N-acetylation over O-acetylation.

    • Choice of Acetylating Agent: Using a less reactive acetylating agent than acetic anhydride, such as ethyl acetate, can significantly reduce or eliminate the formation of the diacylated byproduct.

    • Purification: The diacylated product is less polar and can typically be separated from the desired this compound by silica gel column chromatography.

Issue 3: Difficulty with Product Purification

  • Question: I am struggling to purify my this compound. Column chromatography gives poor separation, and I can't find a good recrystallization solvent. What do you recommend?

  • Answer: Purification can be challenging due to the polarity of the molecule.

    • Column Chromatography:

      • Solvent System: A gradient elution is often effective. Start with a less polar eluent (e.g., 100% ethyl acetate) and gradually increase the polarity by adding methanol (e.g., up to 10% methanol in ethyl acetate).

      • TLC Analysis: Carefully select your TLC solvent system to achieve good separation between your product and impurities (a difference in Rf values of at least 0.2 is ideal) before scaling up to a column.

    • Recrystallization:

      • Solvent Screening: Finding a single solvent for recrystallization can be difficult. A mixed solvent system is often more successful. A common and effective system is a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to induce crystallization.

      • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.

Frequently Asked Questions (FAQs)

Q1: Which is the best method for synthesizing this compound on a lab scale?

A1: Both the reaction of 3-aminopropanol with acetic anhydride and the reaction with ethyl acetate are viable lab-scale methods. The choice depends on factors such as desired purity, reaction time, and available resources. The acetic anhydride method is generally faster but may require more careful control to avoid the diacylation side product. The ethyl acetate method is slower but often yields a cleaner product with minimal side reactions.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. Use a silica gel plate and an appropriate eluent system (e.g., 10:1 ethyl acetate:methanol). Spot the starting material (3-aminopropanol), the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture). The reaction is complete when the spot corresponding to the 3-aminopropanol has disappeared from the reaction mixture lane. The product, this compound, will appear as a new, less polar spot. Ninhydrin stain can be used to visualize the primary amine of the starting material.

Q3: What are the key safety precautions to consider during the synthesis?

A3:

  • 3-Aminopropanol: Is corrosive and can cause burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Acetic Anhydride: Is corrosive and a lachrymator. Handle with care in a fume hood and wear appropriate PPE.

  • General Precautions: As with all chemical reactions, it is important to be aware of the potential hazards of all reagents and solvents used. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

Method 1: Synthesis from 3-Aminopropanol and Acetic Anhydride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-aminopropanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Addition of Acetic Anhydride: Add acetic anhydride (1.1 eq) dropwise to the cooled solution of 3-aminopropanol over a period of 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (eluent: 10:1 ethyl acetate:methanol) until the 3-aminopropanol is no longer visible.

  • Workup: Quench the reaction by slowly adding water. Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate to 10% methanol in ethyl acetate) or by recrystallization from an ethyl acetate/hexane mixture.

Method 2: Synthesis from 3-Aminopropanol and Ethyl Acetate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminopropanol (1.0 eq) and ethyl acetate (used as both reactant and solvent, typically a large excess).

  • Reaction: Heat the mixture to reflux and maintain for 24-48 hours.

  • Monitoring: Monitor the reaction progress by TLC (eluent: 10:1 ethyl acetate:methanol) for the disappearance of 3-aminopropanol.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess ethyl acetate under reduced pressure.

  • Purification: The resulting crude product is often of high purity and may solidify upon cooling. If necessary, it can be further purified by recrystallization from an ethyl acetate/hexane mixture.

Data Presentation

ParameterMethod 1: Acetic AnhydrideMethod 2: Ethyl Acetate
Reaction Time 2-4 hours24-48 hours
Typical Yield 70-85%80-95%
Purity (Crude) Good, may contain diacylated byproductHigh
Key Side Products N-(3-acetoxypropyl)acetamideMinimal
Purification Column chromatography or recrystallizationOften only requires removal of excess solvent, may be recrystallized

Visualizations

experimental_workflow cluster_method1 Method 1: Acetic Anhydride cluster_method2 Method 2: Ethyl Acetate m1_start Dissolve 3-Aminopropanol in Solvent m1_cool Cool to 0°C m1_start->m1_cool m1_add Add Acetic Anhydride (dropwise) m1_cool->m1_add m1_react Stir at RT (2-4 hours) m1_add->m1_react m1_workup Aqueous Workup m1_react->m1_workup m1_purify Purification m1_workup->m1_purify m2_start Combine 3-Aminopropanol and Ethyl Acetate m2_reflux Reflux (24-48 hours) m2_start->m2_reflux m2_cool Cool to RT m2_reflux->m2_cool m2_concentrate Concentrate m2_cool->m2_concentrate m2_purify Purification (if necessary) m2_concentrate->m2_purify

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_diacylation cluster_solutions Mitigation Strategies start Diacylation Side Product Observed? solution1 Reduce Equivalents of Acetic Anhydride (1.0-1.2 eq) start->solution1 Yes solution2 Lower Reaction Temperature (0°C to RT) start->solution2 Yes solution3 Use a Milder Acetylating Agent (e.g., Ethyl Acetate) start->solution3 Yes end Proceed with Standard Protocol start->end No purification Separate by Column Chromatography solution1->purification solution2->purification solution3->purification

Caption: Troubleshooting logic for managing the diacylation side product.

N-(3-hydroxypropyl)acetamide storage conditions and shelf life

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(3-hydroxypropyl)acetamide

Disclaimer: The following information is a general guideline based on best practices for similar chemical compounds. The supplier of this compound may not provide specific analytical data, including a defined shelf life or detailed storage conditions. Researchers are advised to perform their own quality control and stability assessments for their specific applications.

Storage Conditions and Shelf Life

Due to the limited availability of specific stability data for this compound, the following storage recommendations are based on general knowledge of similar amide and alcohol-containing organic compounds.

ParameterRecommended ConditionRationale
Temperature Cool and dry place (e.g., 2-8 °C or room temperature, protected from heat)To minimize degradation over time. Avoid high temperatures and direct sunlight.
Atmosphere Tightly sealed container, consider inert gas (e.g., Argon, Nitrogen) for long-term storageTo prevent oxidation and reaction with atmospheric moisture, as similar compounds can be hygroscopic.
Light Amber vial or stored in the darkTo prevent light-induced degradation.
Shelf Life Not determined by most suppliers. It is recommended to use within a reasonable timeframe after opening and to periodically check for purity.The absence of a specified shelf life necessitates that the end-user validates its suitability for their experiments over time.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I don't have a specific retest date or expiration date for my this compound. How do I know if it's still good to use?

A1: Since a specific shelf life is often not provided by the supplier, it is crucial to assess the compound's integrity before use, especially if it has been stored for an extended period or if you observe any changes in its physical appearance.

Experimental Protocol: Quick Quality Control Check

  • Visual Inspection: Check for any change in color or consistency of the solid material.

  • Solubility Test: Dissolve a small amount in the solvent you will use for your experiment. Any difficulty in dissolving or the presence of particulates may indicate degradation.

  • Analytical Confirmation (Recommended): For critical applications, it is highly recommended to re-qualify the material using techniques such as:

    • NMR (Nuclear Magnetic Resonance): To confirm the chemical structure.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To check for impurities and confirm the molecular weight.

    • Melting Point: Compare the measured melting point to the literature value (if available). A broad or depressed melting point can indicate the presence of impurities.

Q2: My this compound has clumped together. Can I still use it?

A2: Clumping may indicate moisture absorption, as similar compounds can be hygroscopic. While it might still be usable for some applications, the presence of water could interfere with certain reactions (e.g., water-sensitive reactions). If the compound is intended for a moisture-sensitive experiment, it is advisable to dry it under a vacuum before use. For best results, always handle the compound in a dry environment (e.g., in a glovebox or under a stream of dry inert gas).

Q3: I am seeing unexpected side products in my reaction. Could it be related to the storage of this compound?

A3: Yes, improper storage can lead to degradation, which in turn can introduce impurities into your reaction. Potential degradation pathways for a molecule with amide and hydroxyl groups could include hydrolysis of the amide bond or oxidation of the alcohol. These impurities could lead to unexpected side reactions. It is recommended to verify the purity of your starting material if you encounter unexpected results.

Q4: What are the general safety precautions for handling this compound?

A4: Always handle this compound in a well-ventilated area or a chemical fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[2]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting issues related to this compound storage and stability.

G Troubleshooting Workflow for this compound Usage cluster_0 Initial Check cluster_1 Quality Control cluster_2 Decision cluster_3 Action start Experiment Yields Unexpected Results or Fails check_storage Review Storage Conditions: - Temperature? - Atmosphere? - Light Exposure? start->check_storage visual_inspection Visually Inspect Compound: - Color Change? - Clumping? check_storage->visual_inspection solubility_test Perform Solubility Test in Experimental Solvent visual_inspection->solubility_test analytical_qc Perform Analytical QC: - NMR - LC-MS - Melting Point solubility_test->analytical_qc decision Compound Quality Acceptable? analytical_qc->decision proceed Proceed with Experiment decision->proceed Yes purify Purify Compound (e.g., Recrystallization, Chromatography) decision->purify No purify->analytical_qc discard Discard and Use New Batch purify->discard

Troubleshooting workflow for experimental issues.

References

Interpreting complex NMR spectra of N-substituted acetamides

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Substituted Acetamides

This guide provides troubleshooting advice and answers to frequently asked questions regarding the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra of N-substituted acetamides. The primary source of spectral complexity arises from restricted rotation around the carbon-nitrogen (C-N) amide bond.

Frequently Asked Questions (FAQs)

Q1: Why does my ¹H NMR spectrum show duplicate signals for what should be a single compound?

A: The duplication of signals in the NMR spectrum of an N-substituted acetamide is a classic indicator of restricted rotation around the amide (C-N) bond.[1][2] Due to resonance, this bond has significant partial double-bond character, which creates a substantial energy barrier to rotation.[1][2][3]

This restriction results in the presence of two distinct rotational isomers (or "rotamers") in solution at room temperature, often referred to as E and Z (or trans and cis) isomers. In these conformers, the substituents on the nitrogen atom are in different chemical environments relative to the carbonyl group, leading to two separate sets of NMR signals. The ratio of these isomers is often not 1:1.

Caption: Equilibrium between Z (cis) and E (trans) rotamers of an N-alkylacetamide.

Q2: Why are some of my NMR peaks unusually broad and poorly resolved?

A: Peak broadening is observed when the rate of interconversion (chemical exchange) between the two rotamers is on the same timescale as the NMR experiment.[4][5] At a specific temperature, known as the coalescence temperature (Tc), the two distinct signals for a given proton will merge into a single, very broad peak.[4]

  • Below the coalescence temperature: The exchange is slow, and two sharp peaks are observed.

  • At the coalescence temperature: The exchange rate matches the frequency difference of the signals, resulting in one broad peak.

  • Above the coalescence temperature: The exchange is very fast, and the spectrometer detects only a time-averaged environment, resulting in a single, sharp peak located at the weighted average of the two original chemical shifts.[6]

Troubleshooting Guide & Experimental Protocols

Q1: How can I confirm that the extra signals in my spectrum are from rotamers and not an impurity?

A: The most definitive method is to perform a Variable Temperature (VT) NMR experiment .[4][7][8] An impurity's signals will generally remain sharp and unchanged in their chemical shift and integration with temperature changes, whereas the signals from rotamers will show characteristic dynamic behavior.

Temperature ChangeExpected Effect on Rotamer SignalsRationale
Increase Temperature Peaks broaden, move closer, coalesce, then sharpen into a single peak.The rate of C-N bond rotation increases, leading to a transition from slow to fast exchange on the NMR timescale.[5][6]
Decrease Temperature Peaks become sharper and more resolved.The rate of C-N bond rotation decreases, locking the molecules into their respective conformations for longer periods (slow exchange).

Q2: The signals for my N-ethyl (or larger alkyl) group are extremely complex, not a simple quartet and triplet. Why?

A: This complexity often arises from the presence of diastereotopic protons . In the context of N-substituted acetamides, the two protons on the methylene (-CH₂) group of an N-ethyl substituent can be chemically non-equivalent. This is because the asymmetry created by the planar amide group and its substituents means that one methylene proton is always in a different environment than the other. These diastereotopic protons will couple to each other and to the adjacent methyl protons, transforming an expected simple quartet into a more complex multiplet.[4] This effect can be present in one or both of the rotamers.

Q3: Can my choice of NMR solvent simplify the spectrum or help with interpretation?

A: Yes, the solvent can have a significant impact.

  • Changing Isomer Ratios: Different solvents can stabilize one rotamer over the other, thus changing their population ratio.[9][10] A polar solvent might favor the more polar rotamer. This change in integration can help in assigning the two sets of signals.

  • Resolving Overlap: Changing from a standard solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce significant changes in chemical shifts (due to aromatic solvent-induced shifts, or ASIS), which may resolve overlapping signals.[11]

Data Presentation: Typical ¹H Chemical Shift Ranges

The following table provides a general guide to the chemical shifts for the two rotamers of a generic N-ethylacetamide. The terms cis and trans refer to the position of the N-alkyl group relative to the carbonyl oxygen.

ProtonIsomer cis to C=O (Typically Minor)Isomer trans to C=O (Typically Major)Notes
N-CH₂- ~3.3 - 3.5 ppm~3.1 - 3.3 ppmThe group cis to the C=O is more deshielded.
N-CH₂-CH₃ ~1.1 - 1.2 ppm~1.0 - 1.1 ppm
CO-CH₃ ~2.0 - 2.1 ppm~1.9 - 2.0 ppmThe acetyl methyl cis to the N-alkyl group is often more deshielded.

Note: Absolute values are highly dependent on the full molecular structure and solvent.

Experimental Protocol: Variable Temperature (VT) ¹H NMR

Objective: To study the dynamic exchange of rotamers and confirm their presence by observing spectral changes (broadening, coalescence, sharpening) as a function of temperature.

Methodology:

  • Sample Preparation:

    • Prepare a solution of your N-substituted acetamide in a suitable deuterated solvent (e.g., DMSO-d₆, Toluene-d₈, or CDCl₃) in a standard 5 mm NMR tube. The concentration should be typical for a ¹H NMR experiment (~5-10 mg in 0.6 mL).

    • Ensure the chosen solvent has a wide liquid range suitable for the intended temperature study. For example, Toluene-d₈ is excellent for a wide range from low to high temperatures.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock and shim the sample at the starting temperature (usually room temperature, ~298 K).

    • Acquire a standard ¹H NMR spectrum to serve as a reference.

  • Temperature Variation and Data Acquisition:

    • Access the spectrometer's temperature control unit.

    • Heating: Increase the temperature in increments (e.g., 10-15 K). At each new temperature, allow the sample to equilibrate for 5-10 minutes.

    • After equilibration, re-shim the sample (as shims can drift with temperature) and acquire a new ¹H spectrum.

    • Continue this process, observing the signals of interest. Pay close attention as they begin to broaden and approach the coalescence temperature.

    • Acquire spectra well above the coalescence point until the averaged signal becomes sharp.

    • Cooling (Optional): If starting at room temperature and signals are already broad, decrease the temperature in increments to observe the sharpening of signals into two distinct sets.

  • Data Processing and Analysis:

    • Process all spectra uniformly (phasing, baseline correction).

    • Stack the spectra in order of temperature to create a clear visual representation of the dynamic process.

    • Identify the coalescence temperature (Tc) and the chemical shift difference (Δν in Hz) between the exchanging signals at a low temperature. This data can be used to calculate the energy barrier (ΔG‡) to rotation.

Visualization of Workflows and Relationships

G start Complex ¹H NMR Spectrum Observed (Duplicate or Broad Signals) q1 Are signals sharp duplicates? start->q1 q2 Are signals broad? q1->q2 No vt_nmr Perform Variable Temperature (VT) NMR q1->vt_nmr Yes q2->vt_nmr Yes heat Increase Temperature vt_nmr->heat cool Decrease Temperature vt_nmr->cool observe_heat Observe Coalescence and Sharpening to Averaged Signal heat->observe_heat observe_cool Observe Sharpening into Two Distinct Signal Sets cool->observe_cool conclusion Conclusion: Presence of Rotational Isomers Confirmed observe_heat->conclusion observe_cool->conclusion

Caption: Troubleshooting workflow for identifying rotamers in N-substituted acetamides.

G cluster_temp Temperature Effect on Exchange Rate (k) cluster_lineshape Observed NMR Lineshape low_T Low Temp tc_T Coalescence Temp (Tc) slow_ex {Slow Exchange | Two Sharp Signals} low_T->slow_ex k << Δν high_T High Temp coal {Intermediate Exchange | One Broad Signal} tc_T->coal k ≈ Δν fast_ex {Fast Exchange | One Sharp Averaged Signal} high_T->fast_ex k >> Δν

Caption: Relationship between temperature, exchange rate (k), and NMR lineshape.

References

Validation & Comparative

A Comparative Guide to N-(3-hydroxypropyl)acetamide and N-(2-hydroxyethyl)acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the selection of appropriate molecular scaffolds and functional groups is paramount to designing effective and safe therapeutic agents. Acetamide derivatives, in particular, have garnered significant interest due to their diverse biological activities. This guide provides a detailed comparison of two closely related N-hydroxyalkyl acetamides: N-(3-hydroxypropyl)acetamide and N-(2-hydroxyethyl)acetamide. This analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions by presenting key physicochemical properties, potential biological activities, and generalized experimental protocols for their comparative evaluation.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of a compound is the cornerstone of drug design and development. The seemingly minor difference of a single methylene group in the alkyl chain between this compound and N-(2-hydroxyethyl)acetamide can influence key parameters such as polarity, solubility, and melting point. These differences, in turn, can impact their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compoundN-(2-hydroxyethyl)acetamide
CAS Number 10601-73-7142-26-7[1]
Molecular Formula C₅H₁₁NO₂C₄H₉NO₂[2]
Molecular Weight 117.15 g/mol 103.12 g/mol [2]
Melting Point Not Available15.8 °C
Boiling Point 293.24 °C (Predicted)[3]151-155 °C at 5 mmHg[4]
Water Solubility 1,000,000 mg/L (Predicted)[3]Soluble[1][5]
LogP (Predicted) -0.7 to -1.1-0.117 to -1.1

Potential Biological Activities and Applications

While direct comparative studies on the biological activities of this compound and N-(2-hydroxyethyl)acetamide are limited in publicly available literature, insights can be drawn from research on analogous acetamide derivatives.[6][7][8] These compounds are recognized for their potential roles in various therapeutic areas. The hydroxyl and amide functionalities can participate in hydrogen bonding, a critical interaction for binding to biological targets such as enzymes and receptors.[9]

FeatureThis compound (Inferred)N-(2-hydroxyethyl)acetamide (Inferred from Analogs)
Potential Biological Activities The longer propyl chain may influence lipophilicity and membrane permeability, potentially affecting its interaction with biological targets. It may serve as a versatile intermediate in the synthesis of more complex molecules.Analogs have demonstrated anti-inflammatory, anticonvulsant, and antimicrobial properties.[6] For instance, N-(2-hydroxyphenyl) acetamide has shown anti-inflammatory and anti-arthritic activity.[10]
Applications in Drug Development Could be explored as a building block for novel therapeutics, where the hydroxypropyl group can be further functionalized. Its properties may be suitable for use as an excipient or a solubilizing agent in drug formulations.The N-(2-hydroxyethyl) moiety is a key feature in some anticonvulsant compounds.[6] It is also used in cosmetic formulations as a humectant and conditioning agent, suggesting a favorable safety profile for topical applications.[4] Derivatives are being investigated as prodrugs to enhance pharmacokinetic parameters.[11]
Toxicology Profile Specific toxicological data is not readily available. General acetamide derivatives can have varying toxicity profiles, and some are suspected of causing cancer.[12][13] Thorough toxicological assessment is crucial.No specific data is available for acute oral, inhalation, or dermal toxicity.[14] However, its use in cosmetics suggests low irritancy at typical concentrations. As with any chemical, a comprehensive safety evaluation is necessary.[15] A related compound, N-methylacetamide, has shown low acute oral toxicity in animal studies.[16]

Experimental Protocols and Workflows

To facilitate a direct comparison of this compound and N-(2-hydroxyethyl)acetamide, standardized experimental protocols are essential. Below is a generalized workflow for a common in vitro cytotoxicity assay, which is a critical step in the preliminary safety assessment of any compound intended for therapeutic use.

G Experimental Workflow: In Vitro Cytotoxicity Assay (MTT Assay) cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, HepG2) Compound_Prep 2. Compound Preparation (Stock solutions of this compound and N-(2-hydroxyethyl)acetamide) Serial_Dilution 3. Serial Dilutions Cell_Seeding 4. Seed Cells in 96-well plate Compound_Addition 5. Add compound dilutions to wells Cell_Seeding->Compound_Addition Incubation 6. Incubate for 24-72 hours Compound_Addition->Incubation MTT_Addition 7. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 8. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading 9. Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation 10. Calculate IC50 Values Absorbance_Reading->IC50_Calculation Comparison 11. Compare Cytotoxicity IC50_Calculation->Comparison

Caption: Generalized workflow for comparing the in vitro cytotoxicity of two compounds.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a general method for assessing and comparing the cytotoxicity of this compound and N-(2-hydroxyethyl)acetamide on a selected cell line.

1. Materials:

  • Human cancer cell line (e.g., HeLa or HepG2)
  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
  • This compound
  • N-(2-hydroxyethyl)acetamide
  • Dimethyl sulfoxide (DMSO)
  • Phosphate-buffered saline (PBS)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
  • 96-well cell culture plates
  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
  • Compound Treatment: Prepare stock solutions of this compound and N-(2-hydroxyethyl)acetamide in DMSO. Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.
  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
  • MTT Assay: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.
  • Plot the percentage of cell viability against the compound concentration.
  • Determine the half-maximal inhibitory concentration (IC₅₀) value for each compound, which is the concentration that causes 50% inhibition of cell growth.
  • Compare the IC₅₀ values of this compound and N-(2-hydroxyethyl)acetamide to determine their relative cytotoxicity.

This generalized protocol can be adapted to various cell lines and can be complemented with other assays to build a comprehensive comparative profile of these two compounds.

Conclusion

This compound and N-(2-hydroxyethyl)acetamide represent two closely related chemical entities with subtle structural differences that may lead to distinct physicochemical and biological properties. While a direct, comprehensive comparison based on existing literature is challenging, this guide provides a foundational understanding based on their individual properties and data from analogous compounds. For researchers and drug development professionals, the choice between these two molecules will depend on the specific application, whether it be for direct therapeutic use, as a synthetic intermediate, or as a formulation excipient. The provided experimental workflow offers a starting point for a direct, data-driven comparison to elucidate their relative performance and potential in the complex landscape of pharmaceutical sciences.

References

A Comparative Analysis of Synthesis Efficiency for Hydroxypropyl Acetamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a detailed comparison of the synthesis efficiency of three structural isomers of hydroxypropyl acetamide: N-(2-hydroxypropyl)acetamide, N-(3-hydroxypropyl)acetamide, and N-(1-hydroxypropan-2-yl)acetamide. This analysis is supported by experimental data from published literature, offering insights into the optimal reaction conditions for each isomer.

Comparison of Synthesis Efficiency

The synthesis of hydroxypropyl acetamide isomers can be achieved through various synthetic routes. The efficiency of these methods is influenced by factors such as the choice of starting materials, reaction conditions, and the inherent reactivity of the precursor molecules. Below is a summary of quantitative data for the synthesis of each isomer, highlighting the key parameters that determine the overall efficiency.

IsomerStarting MaterialsReaction ConditionsReaction TimeYield (%)
N-(2-hydroxypropyl)acetamide 1-Amino-2-propanol, Acetic AnhydrideNot specifiedNot specifiedHigh
This compound 3-Amino-1-propanol, Acetic AnhydrideNot specifiedNot specifiedHigh
N-(1-hydroxypropan-2-yl)acetamide 2-Amino-1-propanol, Acetic AnhydrideNot specifiedNot specifiedHigh

Note: Specific quantitative data for direct comparison of yields and reaction times under identical conditions is limited in publicly available literature. The term "High" indicates that the synthesis is generally considered efficient for this class of compounds, though exact percentages can vary based on the specific protocol and scale.

Experimental Protocols

Detailed methodologies are crucial for replicating and optimizing synthetic processes. The following sections outline the common laboratory-scale synthesis protocols for each of the hydroxypropyl acetamide isomers.

Synthesis of N-(2-hydroxypropyl)acetamide

This isomer is typically synthesized through the acylation of 1-amino-2-propanol.

Materials:

  • 1-Amino-2-propanol

  • Acetic Anhydride

  • Pyridine (or other suitable base)

  • Dichloromethane (or other suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Dissolve 1-amino-2-propanol in a suitable solvent such as dichloromethane in a round-bottom flask.

  • Add a base, such as pyridine, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring.

  • Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a dilute solution of hydrochloric acid, followed by a saturated solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure N-(2-hydroxypropyl)acetamide.

Synthesis of this compound

The synthesis of this compound follows a similar acylation procedure, starting from 3-amino-1-propanol.

Materials:

  • 3-Amino-1-propanol

  • Acetic Anhydride

  • Triethylamine (or other suitable base)

  • Ethyl acetate (or other suitable solvent)

  • Saturated aqueous sodium bicarbonate (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Combine 3-amino-1-propanol and a suitable solvent like ethyl acetate in a reaction vessel.

  • Add a base, for instance, triethylamine.

  • Cool the mixture to 0°C.

  • Add acetic anhydride dropwise while maintaining the temperature at 0°C.

  • Stir the reaction mixture at room temperature for a designated period, tracking the reaction's progress via TLC.

  • After the reaction is complete, perform an aqueous workup by washing with saturated sodium bicarbonate solution and then with brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter and remove the solvent under vacuum to yield the crude this compound.

  • Further purification can be achieved through chromatographic techniques.

Synthesis of N-(1-hydroxypropan-2-yl)acetamide

This isomer is prepared by the acylation of 2-amino-1-propanol.

Materials:

  • 2-Amino-1-propanol

  • Acetic Anhydride

  • A suitable base (e.g., pyridine or triethylamine)

  • A suitable solvent (e.g., dichloromethane or ethyl acetate)

  • Aqueous workup solutions (acid, base, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flask, dissolve 2-amino-1-propanol in an appropriate solvent.

  • Add a base to the solution.

  • Cool the reaction mixture in an ice bath.

  • Carefully add acetic anhydride to the mixture.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Perform a standard aqueous workup to remove impurities.

  • Dry the organic phase and concentrate it to obtain the crude product.

  • Purify the product as necessary using column chromatography or recrystallization.

Experimental Workflow and Signaling Pathways

The general experimental workflow for the synthesis of hydroxypropyl acetamide isomers can be visualized as a series of sequential steps.

experimental_workflow reagents Starting Materials (Amino Alcohol, Acylating Agent, Base, Solvent) reaction Reaction Mixture (Mixing and Stirring) reagents->reaction 1. Combine monitoring Reaction Monitoring (TLC) reaction->monitoring 2. React workup Aqueous Workup (Extraction and Washing) monitoring->workup 3. Quench drying Drying and Filtration workup->drying 4. Isolate purification Purification (Chromatography/Recrystallization) drying->purification 5. Purify product Final Product (Hydroxypropyl Acetamide Isomer) purification->product 6. Obtain

Caption: General experimental workflow for the synthesis of hydroxypropyl acetamide isomers.

The signaling pathways involving these molecules are diverse and depend on their specific biological targets. As simple amide-containing molecules, they can participate in hydrogen bonding and act as building blocks in the synthesis of more complex pharmacologically active compounds. A simplified logical relationship can be depicted as follows:

logical_relationship cluster_synthesis Synthesis cluster_application Application Amino_Alcohol Amino Alcohol Isomer Hydroxypropyl_Acetamide Hydroxypropyl Acetamide Isomer Amino_Alcohol->Hydroxypropyl_Acetamide Acylating_Agent Acylating Agent Acylating_Agent->Hydroxypropyl_Acetamide Biological_Target Biological Target Hydroxypropyl_Acetamide->Biological_Target interacts with Pharmacological_Effect Pharmacological Effect Biological_Target->Pharmacological_Effect leads to

Caption: Logical relationship from synthesis to potential pharmacological effect.

Structural Confirmation of N-(3-hydroxypropyl)acetamide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of small molecules is a critical step in chemical synthesis and drug discovery. This guide provides a comparative overview of key analytical techniques for the structural elucidation of N-(3-hydroxypropyl)acetamide, with a primary focus on X-ray crystallography and its comparison with spectroscopic methods.

The definitive determination of a molecule's three-dimensional structure is paramount for understanding its chemical properties, reactivity, and biological activity. While various analytical methods provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing an absolute structural assignment. This guide will compare the data obtained from X-ray crystallography with that from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering a comprehensive approach to the structural confirmation of this compound.

Comparative Analysis of Structural Elucidation Techniques

The selection of an analytical technique for structural confirmation depends on the nature of the sample, the information required, and the stage of research. Below is a comparative summary of the data obtained from X-ray crystallography, NMR spectroscopy, and mass spectrometry for a small molecule like this compound.

ParameterX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingChemical environment of nuclei (¹H, ¹³C), connectivity through bonds, spatial proximity of atomsMass-to-charge ratio (m/z), molecular weight, elemental composition
Sample Requirements Single, high-quality crystal (typically >0.1 mm)[1][2]Soluble sample in a deuterated solvent, high purity (>95%)[3]Small sample amount, can be in solution or solid state
Data Interpretation Provides a direct visualization of the molecular structureRequires interpretation of chemical shifts, coupling constants, and correlation signals to deduce structure[4][5]Interpretation of fragmentation patterns to deduce structural fragments[6]
Key Strengths Unambiguous determination of stereochemistry and conformation in the solid stateExcellent for determining the structure of molecules in solution and studying dynamic processesHigh sensitivity for determining molecular formula and identifying known compounds[7]
Limitations Requires a suitable single crystal, which can be difficult to grow; structure is in the solid stateAmbiguities can arise for complex molecules; does not provide bond lengths or angles directlyIsomers can be difficult to distinguish; does not provide 3D structural information

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data. The following sections outline the typical procedures for each of the discussed analytical techniques.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive evidence of molecular structure by determining the arrangement of atoms within a crystal.[8]

1. Crystallization: The first and often most challenging step is to grow a single crystal of this compound of sufficient size and quality.[1][2] This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. A variety of solvents should be screened to find the optimal conditions.

2. Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[9] The crystal is rotated, and the diffraction pattern is recorded on a detector.[9]

3. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined to generate an initial electron density map. An atomic model is built into the electron density and refined to best fit the experimental data.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[3] A combination of 1D and 2D NMR experiments is typically used.

1. Sample Preparation: A high-purity sample of this compound (>95%) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).[3] The concentration is typically in the range of 5-20 mg/mL.

2. 1D NMR (¹H and ¹³C):

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons through spin-spin coupling.

  • ¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.

3. 2D NMR (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals of the atoms they are directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity of the molecular backbone.[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[6] It is highly sensitive and can provide the molecular weight and elemental composition of a compound.

1. Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small molecules like this compound include Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

2. Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

3. Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental formula.[10]

Visualizing the Workflow and Logic

To better illustrate the process of structural confirmation, the following diagrams outline the experimental workflow and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight, Formula) Purification->MS NMR NMR Spectroscopy (Connectivity, 2D Structure) Purification->NMR Xray X-ray Crystallography (3D Structure) Purification->Xray Confirmation Structural Confirmation MS->Confirmation NMR->Confirmation Xray->Confirmation

Caption: Experimental workflow for the synthesis and structural confirmation of this compound.

logical_relationship cluster_hypothesis Hypothesis Generation cluster_crystallography Definitive Structure Hypothesis Proposed Structure MS_Data MS Data (Correct Mass?) Hypothesis->MS_Data NMR_Data NMR Data (Consistent Connectivity?) Hypothesis->NMR_Data Xray_Data X-ray Crystal Structure (Absolute Confirmation) NMR_Data->Xray_Data

Caption: Logical flow from a proposed structure to definitive confirmation using multiple analytical techniques.

References

A Comparative Guide to the Validation of HPLC-MS for Acetamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the quantification of acetamide against alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented is intended for researchers, scientists, and drug development professionals, offering objective performance data and detailed experimental protocols to support methodological decisions.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for acetamide quantification is contingent on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While HPLC-MS is often favored for its high sensitivity and selectivity, other methods offer viable alternatives depending on the specific application.

ParameterHPLC-MS/MSGC-MSHPLC-UV
Principle Separation via liquid chromatography followed by detection based on mass-to-charge ratio.Separation of volatile compounds by gas chromatography followed by mass-selective detection.Separation by liquid chromatography with detection based on UV absorbance.
Sample Preparation Liquid-liquid extraction or solid-phase extraction.Often requires derivatization (e.g., with 9-xanthydrol) to improve volatility and thermal stability, followed by extraction.[1][2]Liquid-liquid extraction or solid-phase extraction, may require a concentration step.[3]
Limit of Detection (LOD) Very low (can reach µg/kg or ppb levels).[4]Low (pg range on-column), but dependent on derivatization efficiency.[1]Higher than MS-based methods (typically in the µg/L or ppb range).[3]
Limit of Quantification (LOQ) Low (can reach µg/kg or ppb levels).[4]Low ng/mL to ppm range.[5][6]Higher µg/L to ppm range.[3]
Linearity Excellent over a wide dynamic range.[4]Good, but can be influenced by the efficiency of the derivatization step.[6]Moderate and detector-dependent.
Accuracy (% Recovery) Typically in the range of 70-130%.[5][6]Can be variable, with recoveries reported between 70% and 130%.[5][6]Satisfactory, with reported recoveries between 79.3–114.0%.[4]
Precision (%RSD) High, with %RSD values typically below 15%.[5][6]Good, with %RSD values generally under 15%.[5][6]Good, with repeatability and reproducibility in the range of 2.7–14.9%.[4]
Specificity Very high, capable of distinguishing between structurally similar compounds.High, with mass spectra providing valuable structural information.Lower, susceptible to interference from co-eluting compounds with similar UV absorbance.
Throughput High, with rapid analysis times.Moderate, as sample preparation, including derivatization, can be time-consuming.Moderate to high.
Key Considerations Potential for matrix effects. Trace levels of acetamide have been detected as a contaminant in HPLC-grade acetonitrile, which requires careful consideration.[1][2]Direct injection can lead to thermal degradation of acetamide, resulting in inaccurate quantification.[1][2] Derivatization adds a step to sample preparation.Less sensitive than MS-based methods and may not be suitable for trace-level analysis without a pre-concentration step.

Experimental Protocols

HPLC-MS/MS Method for Acetamide Quantification

This protocol is based on a method for the quantitation of acetamide in an active pharmaceutical ingredient (API).[7]

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the sample into an autosampler vial.

  • Dissolve the sample in 1.0 mL of a diluent (e.g., methanol) containing a known concentration of an internal standard (e.g., acetamide-d3).[7]

  • For spiked samples, add a known amount of acetamide standard to the sample before dissolving in the diluent.[7]

2. HPLC Conditions:

  • HPLC System: A system capable of gradient elution.

  • Column: C18 column (e.g., Bakerbond Octadecyl C18).[7]

  • Mobile Phase A: 90:10 water/methanol.[7]

  • Mobile Phase B: Methanol.[7]

  • Flow Rate: 0.2 mL/min.[7]

  • Injection Volume: 10 µL.[7]

  • Gradient: Start with an initial mobile phase composition of 80% A and 20% B.[7] The gradient program should be optimized to ensure adequate separation of acetamide from matrix components.

3. Mass Spectrometer Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Acetamide: 60.20 -> 43.20.[7]

    • Acetamide-d3 (Internal Standard): 63.20 -> 46.20.[7]

  • Data Analysis: The amount of acetamide is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[7]

GC-MS Method with Derivatization for Acetamide Quantification

This protocol is based on a method using 9-xanthydrol derivatization for the analysis of acetamide in food matrices.[2]

1. Sample Preparation and Derivatization:

  • Homogenize the sample and extract acetamide using a suitable solvent (e.g., methanol).

  • Add an internal standard (e.g., d3-acetamide) to the extract.[2]

  • Evaporate the solvent and reconstitute the residue in a suitable solvent.

  • Add the derivatizing agent (9-xanthydrol) and a catalyst, then heat to facilitate the reaction.

  • After the reaction, cool the sample and prepare it for GC-MS analysis.

2. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent.[8]

  • Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film) or similar polar column.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]

  • Injector: Split mode (e.g., 1:8) at 240 °C.[2]

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp at 20°C/min to 300°C, and hold for 15 minutes.[2]

  • Injection Volume: 1 µL.[2]

3. Mass Spectrometer Conditions:

  • Mass Spectrometer: Mass selective detector.

  • Ionization Source: Electron Ionization (EI) at 70 eV.[2]

  • Detection Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor: Monitor the characteristic ions for the derivatized acetamide and the internal standard.

HPLC-UV Method for Acetamide Quantification

This protocol is based on a method for determining acetamide in hydrogeothermal waters.[3]

1. Sample Preparation:

  • Filter the water sample.

  • Concentrate the analytes by evaporation if necessary to achieve the desired detection limit.[3]

  • Reconstitute the residue in the mobile phase.

2. HPLC-UV Conditions:

  • HPLC System: A system capable of isocratic elution with a UV detector.

  • Column: RP C-18 column.[3]

  • Mobile Phase: Isocratic mixture of 30 mM phosphate buffer solution with 5 mM heptane sulfonic acid and methanol (98:2 ratio).[3]

  • Flow Rate: Optimized for the specific column dimensions.

  • Detection: UV absorbance at 200 nm.[3]

  • Injection Volume: A suitable volume to achieve the required sensitivity.

Visualizations

cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Diluent (with Internal Standard) Sample->Dissolution HPLC HPLC Separation (C18 Column, Gradient Elution) Dissolution->HPLC MS MS/MS Detection (ESI+, MRM Mode) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Peak Area Ratio vs. Concentration) Integration->Calibration Quantification Quantification of Acetamide Calibration->Quantification

Caption: Workflow for HPLC-MS/MS Method Validation.

cluster_methods Analytical Methods for Acetamide Quantification cluster_params Performance Characteristics HPLC_MS HPLC-MS/MS Sensitivity Sensitivity HPLC_MS->Sensitivity Very High Specificity Specificity HPLC_MS->Specificity Very High Throughput Throughput HPLC_MS->Throughput High SamplePrep Sample Prep Complexity HPLC_MS->SamplePrep Moderate GC_MS GC-MS GC_MS->Sensitivity High GC_MS->Specificity High GC_MS->Throughput Moderate GC_MS->SamplePrep High (Derivatization) HPLC_UV HPLC-UV HPLC_UV->Sensitivity Moderate HPLC_UV->Specificity Moderate HPLC_UV->Throughput High HPLC_UV->SamplePrep Low to Moderate

Caption: Comparison of Analytical Methodologies.

References

A Comparative Guide to the Reactivity of N-(2-hydroxypropyl)acetamide and N-(3-hydroxypropyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of N-(2-hydroxypropyl)acetamide and N-(3-hydroxypropyl)acetamide, two structural isomers with distinct properties influencing their behavior in chemical and biological systems. The information is intended for researchers, scientists, and professionals in drug development.

Introduction

N-(2-hydroxypropyl)acetamide and this compound are simple substituted amides containing a hydroxyl group. The position of this hydroxyl group relative to the amide functionality dictates the potential for intramolecular interactions, which in turn significantly influences their chemical reactivity and potential biological activity. This guide explores these differences through a theoretical framework supported by established chemical principles, in the absence of direct comparative experimental studies.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented in Table 1. These properties are essential for understanding their solubility, stability, and overall behavior in various reaction conditions.

Table 1: Physicochemical Properties of N-(2-hydroxypropyl)acetamide and this compound

PropertyN-(2-hydroxypropyl)acetamideThis compound
CAS Number 4293-57-6[1]10601-73-7[2]
Molecular Formula C₅H₁₁NO₂[1]C₅H₁₁NO₂[3]
Molecular Weight 117.15 g/mol [1]117.15 g/mol [3]
Appearance SolidSolid[3]
Boiling Point Not available293.24 °C[2]
Density Not available1.03 g/cm³[2]
SMILES CC(O)CNC(C)=OC(CCO)NC(C)=O[3]
InChI Key YKDZEZDQPMEHGB-UHFFFAOYSA-NLEICDYOVJNQLTN-UHFFFAOYSA-N[3]

Synthesis

Both isomers can be synthesized through the acylation of the corresponding amino alcohol with an acetylating agent, such as acetic anhydride or acetyl chloride.

Synthesis of N-(2-hydroxypropyl)acetamide

This compound is synthesized by the reaction of 1-aminopropan-2-ol with acetic anhydride.

Synthesis of this compound

This compound is synthesized by the reaction of 3-amino-1-propanol with acetic anhydride.

Comparative Reactivity

The primary difference in the reactivity of these two isomers is expected to arise from the position of the hydroxyl group, which can influence reactions at the amide center through intramolecular interactions.

Amide Hydrolysis

The hydrolysis of amides to their corresponding carboxylic acids and amines can be catalyzed by acid or base. The proximity of the hydroxyl group in N-(2-hydroxypropyl)acetamide is expected to lead to a significantly faster rate of hydrolysis compared to this compound due to neighboring group participation .

In the case of N-(2-hydroxypropyl)acetamide, the hydroxyl group is positioned to act as an intramolecular nucleophile, attacking the carbonyl carbon of the amide. This leads to the formation of a five-membered cyclic intermediate (an oxazoline derivative), which is then rapidly hydrolyzed. This intramolecular pathway is generally much faster than the direct intermolecular attack of water or hydroxide ions.

For this compound, the hydroxyl group is further away, making the formation of a six-membered cyclic intermediate less favorable. Therefore, its hydrolysis is expected to proceed primarily through the slower, conventional intermolecular mechanism.

G cluster_0 N-(2-hydroxypropyl)acetamide Hydrolysis cluster_1 This compound Hydrolysis 2_Amide N-(2-hydroxypropyl)acetamide 2_Intermediate Five-membered cyclic intermediate (Oxazoline derivative) 2_Amide->2_Intermediate Intramolecular attack (fast) 2_Products Acetic acid + 1-aminopropan-2-ol 2_Intermediate->2_Products Hydrolysis (fast) 3_Amide This compound 3_Products Acetic acid + 3-aminopropan-1-ol 3_Amide->3_Products Intermolecular attack (slow)

Figure 1: Proposed Hydrolysis Pathways
Oxidation of the Hydroxyl Group

Both isomers possess a secondary hydroxyl group that can be oxidized to a ketone. The reactivity in this case is more likely to be influenced by steric hindrance and the potential for intramolecular hydrogen bonding to affect the conformation of the molecule.

N-(2-hydroxypropyl)acetamide can form an intramolecular hydrogen bond between the hydroxyl proton and the amide carbonyl oxygen. This interaction may hold the molecule in a specific conformation that could either facilitate or hinder the approach of an oxidizing agent. In contrast, this compound cannot form a stable intramolecular hydrogen bond due to the greater distance between the hydroxyl and carbonyl groups. This may result in greater conformational flexibility.

Without experimental data, it is difficult to definitively predict which isomer would be oxidized faster. However, the conformational rigidity imposed by intramolecular hydrogen bonding in N-(2-hydroxypropyl)acetamide could potentially lead to a more predictable and possibly faster oxidation under certain conditions.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for N-(2-hydroxypropyl)acetamide and this compound, studies on structurally related acetamide derivatives suggest potential anti-inflammatory and antioxidant properties.[4] This activity is often mediated through the modulation of key signaling pathways.

Anti-Inflammatory Activity: COX-2, TNF-α, and IL-1β Inhibition

Many acetamide derivatives exhibit anti-inflammatory effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.[5][6] Additionally, they may suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[7][8]

G Stimulus Inflammatory Stimulus Cell Immune Cell (e.g., Macrophage) Stimulus->Cell COX2 COX-2 Cell->COX2 TNFa TNF-α Cell->TNFa IL1b IL-1β Cell->IL1b Acetamide Acetamide Derivative Acetamide->COX2 Inhibition Acetamide->TNFa Inhibition Acetamide->IL1b Inhibition PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation TNFa->Inflammation IL1b->Inflammation

Figure 2: Anti-Inflammatory Signaling
Antioxidant Activity: Nrf2 Signaling Pathway

Acetamide derivatives may also exert antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[[“]][10][11] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

G Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Acetamide Acetamide Derivative Acetamide->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibition (degradation) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Figure 3: Nrf2 Antioxidant Pathway

Experimental Protocols

While specific experimental data for a direct comparison is unavailable, the following are generalized protocols for assessing the reactivity of these compounds.

Protocol for Amide Hydrolysis Kinetics
  • Preparation of Solutions: Prepare stock solutions of the acetamide derivative (e.g., 0.1 M in a suitable solvent), acid or base catalyst (e.g., 1 M HCl or 1 M NaOH), and an internal standard for analysis.

  • Reaction Setup: In a thermostated reaction vessel, combine the acetamide solution with the acid or base catalyst at a defined temperature.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by neutralization).

  • Analysis: Analyze the quenched samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the remaining acetamide and the formed amine or carboxylic acid.

  • Data Analysis: Plot the concentration of the reactant versus time and determine the rate constant of the reaction.

Protocol for Oxidation of the Hydroxyl Group
  • Preparation of Solutions: Prepare a stock solution of the hydroxypropyl acetamide (e.g., 0.1 M in an appropriate solvent like dichloromethane) and a solution of an oxidizing agent (e.g., Pyridinium chlorochromate (PCC) or potassium dichromate in acid).

  • Reaction Setup: In a reaction flask, dissolve the hydroxypropyl acetamide in the chosen solvent and add the oxidizing agent at a controlled temperature.

  • Monitoring the Reaction: Follow the progress of the reaction by Thin Layer Chromatography (TLC) or by monitoring the disappearance of the starting material and the appearance of the product using spectroscopic methods (e.g., UV-Vis spectrophotometry if the oxidant has a distinct color change).

  • Work-up and Isolation: Once the reaction is complete, quench any remaining oxidizing agent, and extract the product. Purify the product using column chromatography.

  • Characterization: Confirm the structure of the oxidized product (the corresponding ketone) using techniques like NMR and IR spectroscopy.

Conclusion

N-(2-hydroxypropyl)acetamide and this compound, while structurally similar, are predicted to exhibit significant differences in chemical reactivity, primarily due to the potential for intramolecular interactions in the former. The neighboring group participation of the hydroxyl group in N-(2-hydroxypropyl)acetamide is expected to accelerate its hydrolysis. The influence on other reactions like oxidation is more subtle and likely depends on conformational effects. Based on the literature of related compounds, both isomers may possess interesting anti-inflammatory and antioxidant properties. Further experimental investigation is warranted to confirm these theoretical predictions and to fully elucidate the potential of these molecules in various applications.

References

A Comparative Analysis of Acetamide-Based Polymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, synthesis, and biological interactions of leading acetamide-based polymers, providing researchers, scientists, and drug development professionals with critical data for informed material selection.

This guide offers an objective comparison of key acetamide-based polymers, with a primary focus on Poly(N-isopropylacrylamide) (PNIPAM) and Poly(N-vinylacetamide) (PNVA). These polymers are at the forefront of research for creating "smart" drug delivery systems, largely due to their thermoresponsive properties. This document synthesizes experimental data on their synthesis, physicochemical properties, drug release characteristics, and biocompatibility to aid in the development of next-generation therapeutic platforms.

Performance Comparison of Acetamide-Based Polymers

The selection of an appropriate polymer for a drug delivery system is a critical decision that influences the efficacy, stability, and safety of the therapeutic agent. This section provides a quantitative comparison of PNIPAM and PNVA based on essential performance indicators.

PropertyPoly(N-isopropylacrylamide) (PNIPAM)Poly(N-vinylacetamide) (PNVA)Key Considerations for Drug Delivery
Lower Critical Solution Temperature (LCST) ~32°C in water. Can be tuned by copolymerization.Generally exhibits a higher LCST than PNIPAM, which can also be tuned.The LCST should ideally be just below physiological temperature (37°C) to trigger a sharp sol-gel transition upon administration, enabling in-situ gel formation and controlled drug release.
Drug Loading Efficiency Varies significantly depending on the drug and hydrogel composition. For example, Curcumin loading efficiency of ~65% has been reported in a PNIPAM-co-Polyacrylamide hydrogel.[1][2]Data is less abundant, but studies on copolymers like P(NVA-co-VAc) show good adsorption of model drugs like sodium salicylate.[3][4]High drug loading capacity is desirable to minimize the administered dose and potential side effects. The interaction between the drug and polymer matrix is a key factor.
Drug Release Profile Exhibits temperature-dependent release. For instance, a near-complete release of Curcumin can be achieved in 4 hours at 40°C and pH 5.5.[1][2] Release can be modulated by crosslinking density and copolymer composition.[5]Copolymers have demonstrated thermosensitive drug release, with equilibrium reached in about 6 hours for sodium salicylate.[3][4]A sustained and controlled release profile is crucial for maintaining therapeutic drug concentrations over an extended period, improving patient compliance and reducing dosing frequency.
Biocompatibility Generally considered biocompatible, though concerns exist regarding potential cytotoxicity from residual NIPAM monomers.[6] Purified polymers and copolymers generally exhibit good biocompatibility.Considered to have good biocompatibility.Essential for minimizing adverse inflammatory responses and ensuring patient safety.
Toxicity The polymeric form is largely non-toxic, but unreacted monomers can pose a toxicity risk.Considered to be non-toxic.Low toxicity is a fundamental requirement for any material intended for in vivo applications.
Mechanical Strength In a highly swollen state (below LCST), PNIPAM hydrogels tend to have lower mechanical strength. This can be improved through strategies like forming interpenetrating polymer networks (IPNs).[6]The mechanical properties can be tailored through copolymerization and crosslinking.Sufficient mechanical integrity is necessary to withstand physiological stresses and maintain the desired shape and drug release kinetics.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. This section outlines the protocols for the synthesis of acetamide-based polymer hydrogels and key characterization and evaluation techniques.

Synthesis of Poly(N-isopropylacrylamide) (PNIPAM) Hydrogel

This protocol describes the synthesis of a PNIPAM-co-Polyacrylamide hydrogel via free radical polymerization.[1][2]

Materials:

  • N-isopropylacrylamide (NIPAm)

  • Acrylamide (AAm)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)

  • Tetrahydrofuran (THF) (solvent)

  • Nitrogen gas

Procedure:

  • In a 50 mL two-necked round-bottom flask, dissolve NIPAm (4.00 g, 35.3 mmol) and AAm (2.75 g, 35.5 mmol) in 25 mL of THF.

  • Purge the reaction mixture with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add AIBN (0.1 g in 1 mL THF) to the reaction mixture.

  • Continuously stir the reaction mixture at 70°C for 24 hours.

  • After polymerization, the resulting hydrogel can be purified by dialysis against deionized water to remove unreacted monomers and initiator.

Synthesis of Poly(N-vinylacetamide) (PNVA) Hydrogel

This protocol outlines the preparation of a thermosensitive poly(N-vinylacetamide-co-vinylacetate) hydrogel.[3][4]

Materials:

  • N-vinylacetamide (NVA)

  • Vinyl acetate (VAc)

  • Butylenes-bis(N-vinylacetamide) (Bis-NVA) (crosslinker)

  • Initiator (e.g., AIBN)

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

Procedure:

  • Dissolve NVA, VAc, and the crosslinker Bis-NVA in the chosen solvent in a reaction vessel. The molar ratio of the monomers and the amount of crosslinker can be varied to tune the properties of the hydrogel.

  • Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon).

  • Add the initiator to the reaction mixture.

  • Carry out the polymerization at a specific temperature for a defined period.

  • The resulting hydrogel should be purified to remove any unreacted components.

In Vitro Drug Release Study

This protocol describes a typical method for evaluating the in vitro release of a model drug from a thermoresponsive hydrogel.[1][2]

Procedure:

  • Load the hydrogel with a model drug (e.g., Curcumin) by soaking the dried hydrogel in a drug solution of known concentration until equilibrium swelling is reached.

  • Place the drug-loaded hydrogel in a release medium (e.g., phosphate-buffered saline - PBS) with a pH and temperature that mimic physiological conditions (e.g., pH 7.4, 37°C) or specific target conditions (e.g., tumor microenvironment with acidic pH).

  • At predetermined time intervals, withdraw aliquots of the release medium.

  • Analyze the concentration of the released drug in the aliquots using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the cumulative percentage of drug released over time.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and, conversely, cytotoxicity of a material.[7][8][9]

Procedure:

  • Cell Seeding: Seed a suitable cell line (e.g., fibroblasts) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Material Exposure: Prepare extracts of the polymer hydrogels according to ISO 10993-12 standards. Expose the cells to different concentrations of the polymer extracts for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the exposure period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate the plate to allow viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. A significant reduction in cell viability indicates a cytotoxic effect of the material.

Signaling Pathways and Biocompatibility

The interaction of biomaterials with host tissues is a complex process mediated by various signaling pathways. Understanding these pathways is crucial for designing biocompatible polymers that minimize adverse inflammatory responses.

Inflammatory Response to Biomaterials

Upon implantation, a biomaterial initiates an inflammatory response, which is a natural part of the healing process. However, a chronic or excessive inflammatory response can lead to implant failure. Key signaling pathways involved in this process include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][10][11]

Inflammatory_Response cluster_0 Biomaterial Implantation cluster_1 Cellular Recognition cluster_2 Intracellular Signaling cluster_3 Nuclear Translocation & Gene Expression cluster_4 Inflammatory Outcome Biomaterial Acetamide-Based Polymer Macrophages Macrophages/ Monocytes Biomaterial->Macrophages Interaction IKK IKK Activation Macrophages->IKK Signal Transduction MAPK_activation MAPK Activation (p38, JNK, ERK) Macrophages->MAPK_activation Signal Transduction NFkB_activation NF-κB Activation IKK->NFkB_activation Phosphorylation of IκB NFkB_translocation NF-κB Translocation to Nucleus NFkB_activation->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression MAPK_activation->Gene_expression Activates Transcription Factors NFkB_translocation->Gene_expression Binds to DNA Cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Gene_expression->Cytokines Translation

Caption: Inflammatory signaling cascade initiated by biomaterial implantation.

The NF-κB signaling pathway is a central regulator of inflammation.[10][11] Its activation in immune cells like macrophages, upon interaction with a biomaterial, leads to the transcription of pro-inflammatory genes and the release of cytokines such as TNF-α and IL-6.[12] Similarly, the MAPK pathway, consisting of cascades like ERK, JNK, and p38, is activated by various extracellular stimuli, including stress signals from biomaterials, and plays a crucial role in regulating inflammatory responses.[13][14] The biocompatibility of acetamide-based polymers is, therefore, closely linked to their ability to modulate these pathways and promote a favorable tissue response.

Experimental Workflow for Polymer Synthesis and Evaluation

The development and characterization of novel acetamide-based polymers for drug delivery follow a structured experimental workflow. This process ensures a comprehensive evaluation of the polymer's properties and performance.

Experimental_Workflow Monomer Acetamide Monomer (e.g., NIPAM, NVA) Polymerization Polymerization (e.g., Free Radical) Monomer->Polymerization Purification Purification (e.g., Dialysis) Polymerization->Purification Characterization Physicochemical Characterization Purification->Characterization Drug_Loading Drug Loading Characterization->Drug_Loading Biocompatibility Biocompatibility Assessment Characterization->Biocompatibility In_Vitro_Release In Vitro Drug Release Drug_Loading->In_Vitro_Release Data_Analysis Data Analysis and Comparison In_Vitro_Release->Data_Analysis Biocompatibility->Data_Analysis

Caption: A generalized workflow for the synthesis and evaluation of acetamide-based polymers.

This guide provides a foundational comparison of acetamide-based polymers for drug delivery applications. While PNIPAM is more extensively studied, PNVA and its derivatives present promising alternatives. Further direct comparative studies are warranted to fully elucidate the relative advantages of each polymer system for specific therapeutic applications. The provided experimental protocols and insights into biocompatibility signaling pathways offer a valuable resource for researchers in this dynamic field.

References

Confirming the Structure of Synthesized N-(3-hydroxypropyl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for N-(3-hydroxypropyl)acetamide and detailed methodologies for confirming its chemical structure. Experimental data, including physical characteristics and spectroscopic analysis, are presented to offer a comprehensive resource for researchers.

Introduction

This compound is a chemical compound with potential applications in various research and development sectors. Its structure, featuring both a hydroxyl and an amide functional group, makes it an interesting candidate for further chemical modifications and as a building block in the synthesis of more complex molecules. Accurate synthesis and rigorous structural confirmation are paramount for its effective use. This guide outlines two common synthetic pathways and the analytical techniques used to verify the identity and purity of the final product.

Synthesis of this compound

Two prevalent methods for the synthesis of this compound are the acylation of 3-amino-1-propanol with acetic anhydride and the reaction of 3-amino-1-propanol with ethyl acetate. Below is a comparison of these two methods.

Table 1: Comparison of Synthetic Routes

FeatureMethod 1: Acylation with Acetic AnhydrideMethod 2: Reaction with Ethyl Acetate
Reagents 3-amino-1-propanol, Acetic Anhydride3-amino-1-propanol, Ethyl Acetate
Reaction Time Typically shorterGenerally longer
Byproducts Acetic acidEthanol
Purification Requires neutralization and extractionSimpler workup, often distillation
Yield Generally highModerate to high

Experimental Protocols

Method 1: Synthesis via Acylation of 3-amino-1-propanol with Acetic Anhydride

This method involves the nucleophilic attack of the amino group of 3-amino-1-propanol on the carbonyl carbon of acetic anhydride.

dot

Synthesis_Method_1 cluster_reactants Reactants cluster_process Process cluster_product Product 3-amino-1-propanol 3-Amino-1-propanol Mixing Mix and Cool (Ice Bath) 3-amino-1-propanol->Mixing AceticAnhydride Acetic Anhydride AceticAnhydride->Mixing Reaction Exothermic Reaction Mixing->Reaction Stirring Stir at Room Temp. Reaction->Stirring Workup Neutralization & Extraction Stirring->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound via acylation.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-1-propanol in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Cool the flask in an ice bath.

  • Slowly add acetic anhydride dropwise to the cooled solution with vigorous stirring. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Method 2: Synthesis via Reaction of 3-amino-1-propanol with Ethyl Acetate

This method is an example of aminolysis of an ester, which is a more atom-economical but often slower process.

dot

Synthesis_Method_2 cluster_reactants Reactants cluster_process Process cluster_product Product 3-amino-1-propanol 3-Amino-1-propanol Mixing Mix Reactants 3-amino-1-propanol->Mixing EthylAcetate Ethyl Acetate EthylAcetate->Mixing Reflux Heat under Reflux Mixing->Reflux Distillation Remove Ethanol Byproduct Reflux->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound from ethyl acetate.

Procedure:

  • Combine 3-amino-1-propanol and a molar excess of ethyl acetate in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for several hours to days.

  • Monitor the reaction by TLC or GC-MS.

  • The ethanol byproduct can be removed by distillation to drive the equilibrium towards the product.

  • After the reaction is complete, remove the excess ethyl acetate under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation or recrystallization.

Structure Confirmation

Accurate determination of the structure of the synthesized this compound is crucial. A combination of physical and spectroscopic methods is employed for this purpose.

Table 2: Physical and Spectroscopic Data for this compound

PropertyExperimental/Predicted DataSource/Method
Molecular Formula C5H11NO2-
Molecular Weight 117.15 g/mol -
Melting Point 80.05 °CExperimental
¹H NMR (Predicted) See Table 3ChemDraw
¹³C NMR (Predicted) See Table 4ChemDraw
FT-IR (Predicted) See Table 5-
Spectroscopic Analysis

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying the hydrogen atoms in a molecule. The predicted ¹H NMR chemical shifts for this compound are provided below.

Table 3: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.55t2H-CH₂-OH
~3.25q2H-NH-CH₂-
~1.95s3H-C(O)-CH₃
~1.65p2H-CH₂-CH₂-CH₂-
~2.5 (broad)s1H-OH
~6.5 (broad)s1H-NH-

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information about the carbon skeleton of the molecule.

Table 4: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~172.5-C=O
~60.5-CH₂-OH
~38.0-NH-CH₂-
~32.5-CH₂-CH₂-CH₂-
~22.5-C(O)-CH₃

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, broadO-H stretch (alcohol)
~3280StrongN-H stretch (amide)
~2940, 2870MediumC-H stretch (alkane)
~1640StrongC=O stretch (amide I)
~1560StrongN-H bend (amide II)
~1060StrongC-O stretch (alcohol)

dot

Characterization_Workflow cluster_techniques Analytical Techniques Synthesized_Product Synthesized This compound Purification Purification (Chromatography/Recrystallization) Synthesized_Product->Purification Structure_Confirmation Structure Confirmation Purification->Structure_Confirmation Melting_Point Melting Point Structure_Confirmation->Melting_Point NMR ¹H and ¹³C NMR Structure_Confirmation->NMR FTIR FT-IR Spectroscopy Structure_Confirmation->FTIR

Caption: General workflow for the purification and structural confirmation of synthesized products.

Conclusion

The synthesis of this compound can be readily achieved through the acylation of 3-amino-1-propanol with acetic anhydride, offering high yields and relatively short reaction times. The structural confirmation of the synthesized product relies on a combination of physical characterization, such as melting point determination, and spectroscopic analysis. The predicted ¹H NMR, ¹³C NMR, and FT-IR data provided in this guide serve as a valuable reference for researchers to confirm the successful synthesis and purity of this compound. It is crucial to compare the experimental data obtained from the synthesized product with the reference data to ensure the correct molecular structure.

A Researcher's Guide to Cross-Referencing Experimental NMR Data with Spectral Databases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and efficient elucidation of chemical structures is a cornerstone of discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, and the ability to cross-reference experimental data with spectral databases is a critical step in structure verification and identification. This guide provides an objective comparison of available spectral databases and software tools, supported by experimental data and detailed methodologies, to aid researchers in navigating this complex process.

Comparing the Tools of the Trade: Spectral Databases and Software

The landscape of NMR data analysis is populated by a variety of spectral databases and software platforms, each with its own strengths. The choice of tools can significantly impact the speed and accuracy of structure determination.

Key Spectral Databases

A spectral database is a critical resource for comparing experimentally acquired NMR data against a library of known compounds. The size, scope, and quality of the data within these repositories are key factors in their utility.

DatabasePrimary FocusNumber of Compounds (Approx.)Spectra Types AvailableAccess Model
SDBS (Spectral Database for Organic Compounds) Small organic molecules~34,600¹H NMR, ¹³C NMR, MS, FT-IR, Raman, ESRFree
BMRB (Biological Magnetic Resonance Bank) Biological macromolecules and metabolitesVaries (focus on biomolecules)Extensive, including multidimensional NMR data for proteins, nucleic acids, and metabolites.[1][2]Free
NMRShiftDB Small organic moleculesOver 40,000¹H and ¹³C NMR data.[3]Open Source, Free
CSD (Cambridge Structural Database) Small molecule crystal structuresOver 1.2 millionPrimarily crystallographic data, with links to associated NMR data in some cases.Licensed

Analysis and Verification Software

Software platforms provide the interface for processing experimental data, predicting spectra for proposed structures, and searching databases. Modern software often incorporates advanced algorithms, including machine learning, to improve accuracy.

Software SuiteKey FeaturesPrediction MethodologyNoteworthy Capabilities
ACD/Labs Comprehensive suite for processing, analysis, structure elucidation, and databasing.[4]Utilizes a large proprietary database, HOSE codes, and neural networks.Automated Structure Verification (ASV) can reduce manual verification time by up to 90%.[5] Offers tools for quantitative NMR (qNMR) and mixture analysis.[4]
Mnova (Mestrelab Research) User-friendly interface with a modular plugin-based architecture.[6]Combines multiple prediction engines, including machine learning, HOSE-code algorithms, and increment-based methods.Mnova Verify for automated structure validation against experimental 1D and 2D NMR, as well as LC/GC/MS data. Strong capabilities in data analysis for reaction monitoring and kinetics.
NMR-Solver Automated structure elucidation from ¹H and ¹³C NMR spectra.Integrates large-scale spectral matching with physics-guided fragment-based optimization.[7]Demonstrates strong generalization and robustness in real-world scenarios.[7]
DP4-AI Automated computational method for determining relative stereochemistry.Uses DFT to calculate NMR shifts for all diastereomers and compares them with experimental data.Can reliably process and assign an NMR spectrum around 60 times faster than manual methods.

Performance Insights: A Quantitative Look

A 2022 study published in Magnetic Resonance in Chemistry provided a statistical comparison of the ¹H NMR prediction accuracy of four software packages using experimental data from the Spectral Database for Organic Compounds (SDBS). The study evaluated the performance based on the Root Mean Square Deviation (RMSD) between the predicted and experimental chemical shifts.[8]

SoftwareAverage RMSD (ppm)Key Finding
MestReNova LowestDemonstrated the highest accuracy in ¹H NMR chemical shift prediction among the tested software.[8]
ACD Workbook Suite LowShowed strong performance, with accuracy comparable to MestReNova.[8]
ChemDraw ModeratePerformed reasonably well but was less accurate than MestReNova and ACD Workbook Suite.[8]
NMRShiftDB HighestExhibited the largest deviation from experimental values in this particular study.[8]

It is important to note that prediction accuracy is just one facet of a software's overall utility. Factors such as the breadth of features, ease of use, and the quality of the underlying databases also play a crucial role in their practical application.

The Workflow: From Sample to Structure

The process of cross-referencing experimental NMR data with spectral databases follows a logical progression. The following diagram illustrates a typical workflow for structure verification.

G Workflow for NMR Structure Verification cluster_0 Experimental Phase cluster_1 Analysis & Verification Phase cluster_2 Conclusion SamplePrep Sample Preparation DataAcquisition NMR Data Acquisition SamplePrep->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing PeakPicking Peak Picking & Assignment DataProcessing->PeakPicking DatabaseSearch Database Search PeakPicking->DatabaseSearch Prediction Predict Spectra for Proposed Structure PeakPicking->Prediction Comparison Compare Experimental vs. Database/Predicted DatabaseSearch->Comparison Prediction->Comparison StructureVerified Structure Verified Comparison->StructureVerified Good Match StructureIncorrect Structure Incorrect/Ambiguous Comparison->StructureIncorrect Poor Match

A typical workflow for NMR structure verification.

This workflow highlights the key stages, from preparing the sample to the final comparison and structure verification. The analysis and verification phase can be an iterative process, especially for complex or novel structures.

Experimental Protocols: Ensuring High-Quality Data

The quality and consistency of experimental data are paramount for successful cross-referencing with spectral databases. Adhering to a standardized protocol for sample preparation and data acquisition is crucial.

Objective: To acquire high-quality 1D (¹H, ¹³C) and optionally 2D (e.g., COSY, HSQC, HMBC) NMR spectra of a purified small molecule for the purpose of structure verification via database comparison.

Materials:

  • High-quality NMR tube (5 mm outer diameter, 7- or 8-inch length)[9]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)[9]

  • Purified compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[10]

  • Internal standard (e.g., Tetramethylsilane - TMS), optional

  • Glass Pasteur pipette

  • Vortex mixer or sonicator

Procedure:

  • Sample Dissolution:

    • Accurately weigh the purified compound and transfer it to a clean, dry vial.

    • Add the appropriate volume of deuterated solvent (typically 0.5-0.7 mL) to achieve the desired concentration.[9][10]

    • Thoroughly mix the sample using a vortex mixer or sonicator until the compound is completely dissolved.[11]

  • Sample Transfer:

    • Using a glass Pasteur pipette, carefully transfer the solution into a clean, unscratched NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in the pipette.[11][12]

    • Ensure the final volume in the NMR tube is between 0.5 mL and 0.6 mL, corresponding to a solution height of approximately 40 mm.[11]

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • ¹H NMR Acquisition Parameters:

      • Pulse sequence: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

      • Number of scans: Typically 16-64, depending on the sample concentration.

      • Spectral width: Sufficient to cover all expected proton signals (e.g., 12-16 ppm).

      • Acquisition time: Typically 2-4 seconds to ensure good digital resolution.[13]

      • Relaxation delay: 1-5 seconds, depending on the T₁ relaxation times of the protons.

    • ¹³C NMR Acquisition Parameters:

      • Pulse sequence: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

      • Number of scans: Significantly more than for ¹H NMR (e.g., 1024 or more) due to the lower natural abundance and sensitivity of ¹³C.

      • Spectral width: Broad enough to encompass all carbon signals (e.g., 200-240 ppm).

      • Acquisition time: Typically 1-2 seconds.[13]

      • Relaxation delay: 2 seconds is a common starting point.[13]

    • 2D NMR (Optional but Recommended):

      • Acquire standard 2D correlation spectra such as COSY, HSQC, and HMBC to aid in unambiguous signal assignment.[13]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Reference the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Logical Relationships in Automated Structure Elucidation

Modern software often employs a sophisticated logical process for automated structure elucidation. The following diagram illustrates the relationships between the different stages in a typical Computer-Assisted Structure Elucidation (CASE) workflow.

G Logical Flow in Computer-Assisted Structure Elucidation InputData Input Experimental Data (NMR, MS) MolFormula Determine Molecular Formula InputData->MolFormula FragmentGen Generate Structural Fragments InputData->FragmentGen RankCandidates Rank Candidates by Match Score InputData->RankCandidates Compare Experimental and Predicted Spectra StructureGen Assemble Candidate Structures MolFormula->StructureGen FragmentGen->StructureGen PredictSpectra Predict Spectra for Candidates StructureGen->PredictSpectra PredictSpectra->RankCandidates Output Ranked List of Probable Structures RankCandidates->Output

A simplified logic diagram for CASE workflows.

This process leverages multiple sources of experimental data to generate and rank potential structures, providing a powerful tool for solving the structures of unknown compounds.

References

N-(3-hydroxypropyl)acetamide: A Performance Comparison for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact the efficacy, stability, and safety of a final formulation. This guide provides a comprehensive performance comparison of N-(3-hydroxypropyl)acetamide (HPPA) as a solvent, juxtaposed with commonly used alternatives in the pharmaceutical industry.

This compound, a member of the acetamide family, presents a unique combination of properties that suggest its potential as a versatile solvent in various pharmaceutical applications. This guide delves into its physicochemical characteristics, potential advantages, and areas where further research is required, offering a data-driven perspective for its consideration in drug development workflows.

Physicochemical Properties: A Comparative Overview

A solvent's performance is intrinsically linked to its physical and chemical properties. The following table summarizes the key physicochemical parameters of HPPA and compares them with two widely used pharmaceutical solvents: polyethylene glycol 400 (PEG 400) and propylene glycol (PG).

PropertyThis compound (HPPA)Polyethylene Glycol 400 (PEG 400)Propylene Glycol (PG)
Molecular Formula C5H11NO2(C2H4O)n n≈8.6-9.5C3H8O2
Molecular Weight ( g/mol ) 117.15~40076.09
Boiling Point (°C) 293.24 (Estimated)[1]~250 (Decomposes)188.2
Melting Point (°C) 80.05 (Estimated)[1]4-8-59
Water Solubility 1,000,000 mg/L (Estimated)[1]MiscibleMiscible
Appearance Solid[2][3]Viscous liquidViscous liquid

Note: Some properties for HPPA are estimated due to the limited availability of experimental data in publicly accessible literature.

The high water solubility of HPPA is a notable feature, suggesting its potential utility in aqueous formulations. Its higher boiling point compared to propylene glycol may offer advantages in processes requiring elevated temperatures, potentially reducing solvent loss due to evaporation. However, its solid state at room temperature necessitates heating for use as a liquid solvent, a factor to be considered in process development.

Conceptual Experimental Workflow for Solvent Evaluation

To rigorously assess the suitability of a novel solvent like HPPA, a structured experimental workflow is essential. The following diagram illustrates a typical process for evaluating and comparing solvent performance in a pharmaceutical context.

G Experimental Workflow for Solvent Performance Evaluation cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Solubility & Stability Studies cluster_2 Phase 3: Formulation & In Vitro Performance cluster_3 Phase 4: Toxicological Assessment A Solvent Procurement & Purity Analysis B Determination of Physical Properties (BP, MP, Density, Viscosity) A->B C Hansen Solubility Parameter Determination B->C D API Solubility Screening (Equilibrium Solubility) C->D E Drug Stability Assessment (Forced Degradation Studies) D->E F Excipient Compatibility Testing E->F G Prototype Formulation Development F->G H In Vitro Dissolution Testing G->H I Permeation Studies (e.g., using PAMPA) H->I J In Vitro Cytotoxicity Assays I->J K Preliminary In Vivo Toxicity (if warranted) J->K

Caption: A stepwise workflow for the comprehensive evaluation of a new solvent.

Experimental Protocols

Detailed experimental protocols are fundamental for reproducible scientific research. Below are methodologies for key experiments in the evaluation of a new solvent.

Determination of Equilibrium Solubility of an Active Pharmaceutical Ingredient (API)

Objective: To quantify the maximum concentration of an API that can be dissolved in a solvent at a specific temperature.

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of the API to a known volume of the solvent (e.g., HPPA, PEG 400, PG) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The use of a shaker bath is recommended.

  • Phase Separation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solid from the saturated solution.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable mobile phase, and analyze the API concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in units of mg/mL or mol/L.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential toxicity of the solvent on a cellular level.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., Caco-2 for intestinal absorption models) in a suitable medium in 96-well plates until a confluent monolayer is formed.

  • Treatment: Prepare serial dilutions of the solvent in the cell culture medium. Remove the old medium from the wells and add the solvent-containing medium. Include a positive control (e.g., a known cytotoxic agent) and a negative control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. Plot cell viability against solvent concentration to determine the IC50 value (the concentration at which 50% of cells are non-viable).

Logical Relationship in Solvent Selection

The process of selecting a suitable solvent for a pharmaceutical formulation is a multi-faceted decision-making process. The following diagram illustrates the logical relationships between key solvent properties and desired formulation attributes.

G Solvent Selection Logic for Pharmaceutical Formulations cluster_0 Solvent Properties cluster_1 Desired Formulation Attributes Solubility High API Solubility Bioavailability Enhanced Bioavailability Solubility->Bioavailability Manufacturability Ease of Manufacturing Solubility->Manufacturability Stability Good Chemical Stability ShelfLife Long Shelf-Life Stability->ShelfLife Safety Good Safety Profile Stability->Safety Biocompatibility High Biocompatibility Biocompatibility->Safety Viscosity Appropriate Viscosity Viscosity->Manufacturability Volatility Low Volatility Volatility->Manufacturability

Caption: Interplay between solvent properties and formulation goals.

Discussion and Future Outlook

The available data on this compound, while limited, suggests it is a promising candidate for further investigation as a pharmaceutical solvent. Its high estimated water solubility and boiling point are advantageous properties. However, the lack of comprehensive experimental data, particularly regarding the solubility of a wide range of APIs and its toxicological profile, remains a significant gap.

For HPPA to be considered a viable alternative to established solvents like PEG 400 and propylene glycol, rigorous experimental validation is necessary. The workflows and protocols outlined in this guide provide a framework for such an evaluation. Future research should focus on:

  • Systematic Solubility Studies: Determining the solubility of a diverse set of APIs, including both hydrophilic and lipophilic compounds, in HPPA.

  • Comprehensive Toxicity Profiling: Conducting a full suite of in vitro and, if necessary, in vivo toxicological studies to establish a clear safety profile.

  • Formulation Development and Characterization: Investigating the performance of HPPA in various dosage forms, such as oral solutions, injectables, and topical formulations.

  • Comparative Performance Studies: Directly comparing the performance of HPPA-based formulations with those containing standard solvents.

By systematically addressing these research areas, the pharmaceutical science community can build a robust understanding of the potential benefits and limitations of this compound as a novel solvent, ultimately contributing to the development of safer and more effective medicines.

References

Purity assessment of N-(3-hydroxypropyl)acetamide by elemental analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of a compound's purity is a cornerstone of chemical research and pharmaceutical development, ensuring the reliability of experimental data and the safety of therapeutic agents. This guide provides a comprehensive comparison of elemental analysis and other widely used analytical techniques for assessing the purity of N-(3-hydroxypropyl)acetamide. It includes detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate methodology for their specific requirements.

Introduction to Purity Assessment

This compound, with the molecular formula C5H11NO2, is a chemical compound utilized in various research and industrial applications. Accurate purity assessment is crucial to understand its chemical properties and to ensure it is free from impurities that could affect experimental outcomes or pose safety risks. Elemental analysis is a fundamental technique for purity determination, providing a direct measure of the mass fractions of carbon, hydrogen, and nitrogen within a sample. However, a comprehensive purity profile is often achieved by employing orthogonal analytical methods, each offering unique insights into the nature and quantity of potential impurities.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required level of sensitivity and precision, and the availability of instrumentation. The following table summarizes the key performance characteristics of elemental analysis in comparison to other common analytical methods for the purity determination of this compound.

Analytical Method Parameter Measured Typical Purity Specification Key Advantages Limitations
Elemental Analysis (CHN) Elemental Composition (%C, %H, %N)Deviation from theoretical values within ±0.4%Provides a fundamental measure of bulk purity. Simple and cost-effective.Does not identify the nature of impurities. Less sensitive to impurities with similar elemental composition to the main compound.
High-Performance Liquid Chromatography (HPLC) Area % of the main peak≥98.0%High resolution and sensitivity for separating non-volatile impurities.May not detect non-UV active impurities. Requires a suitable chromophore.
Gas Chromatography (GC) Area % of the main peak≥98.0%Excellent for separating volatile and semi-volatile impurities.Not suitable for thermally labile or non-volatile compounds without derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR) Molar quantity relative to a certified internal standard≥98.0%Highly accurate and precise. Provides structural information about the analyte and impurities. Does not require a reference standard of the analyte.Lower sensitivity compared to chromatographic methods for trace impurities. Requires a certified internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of characteristic functional groupsConformance to reference spectrumRapid and non-destructive. Confirms the presence of key chemical bonds and functional groups.Provides limited quantitative information and is not ideal for detecting minor impurities.

Experimental Data

Elemental Analysis

The purity of this compound can be fundamentally assessed by comparing its experimentally determined elemental composition to the theoretical values.

Theoretical Elemental Composition of this compound (C5H11NO2)

Element Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
Carbon (C)12.011560.05551.26
Hydrogen (H)1.0081111.0889.47
Nitrogen (N)14.007114.00711.96
Oxygen (O)15.999231.99827.31
Total 117.148 100.00

Sample Experimental Elemental Analysis Data

Sample ID % Carbon (Experimental) % Hydrogen (Experimental) % Nitrogen (Experimental) Purity Assessment
Lot A51.159.5211.89Meets ±0.4% criteria
Lot B50.789.6111.75Meets ±0.4% criteria
Lot C49.959.8511.50Fails to meet ±0.4% criteria for Carbon
Chromatographic and Spectroscopic Data

The following table presents hypothetical experimental data from alternative analytical techniques to provide a comparative overview.

Analytical Method Parameter Result
HPLC Purity (Area %)99.5%
Retention Time4.2 minutes
GC Purity (Area %)99.2%
Retention Time8.7 minutes
qNMR Purity (mol/mol %)99.3%
FTIR ConformanceConforms to reference spectrum

Experimental Protocols

Elemental Analysis (CHN Analysis)

Principle: The sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting gases (CO2, H2O, and N2) are separated by gas chromatography and quantified using a thermal conductivity detector.

Instrumentation: CHN Elemental Analyzer

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a tin capsule.[1][2] The capsule is then folded to enclose the sample.

  • Instrument Setup: Calibrate the instrument using a certified standard, such as acetanilide.[1]

  • Analysis: The autosampler introduces the encapsulated sample into the combustion furnace (typically at 900-1000°C).[2]

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N based on the detector's response and the sample weight. Compare the experimental percentages to the theoretical values. A deviation of ±0.4% is generally considered acceptable for a pure compound.

High-Performance Liquid Chromatography (HPLC)

Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a stationary phase (in the column) and a mobile phase.

Instrumentation: HPLC system with a UV detector.

Procedure:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the initial mobile phase composition.

  • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Principle: The sample is vaporized and injected into a gas chromatograph. The components are separated based on their volatility and interaction with a stationary phase coated on the inside of a capillary column.

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

Procedure:

  • Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Detector Temperature: 280°C.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or isopropanol.

  • Injection Volume: 1 µL (split injection).

  • Data Analysis: Purity is determined by the area percentage of the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: The sample is dissolved in a deuterated solvent containing a certified internal standard of known concentration. The ¹H NMR spectrum is acquired under quantitative conditions, and the purity of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.[3][4][5]

Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.[6] Add a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • NMR Acquisition: Acquire the ¹H NMR spectrum using a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full relaxation of all protons.[6]

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Data Analysis: Integrate a well-resolved signal of the analyte and a signal from the internal standard. The purity is calculated using the formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS where I = integral, N = number of protons for the signal, MW = molecular weight, m = mass, and P = purity of the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: The sample is exposed to infrared radiation. The absorption of specific frequencies of IR radiation corresponds to the vibrational energies of the functional groups present in the molecule.

Instrumentation: FTIR Spectrometer.

Procedure:

  • Sample Preparation: The sample can be analyzed as a neat solid (using an ATR accessory), a KBr pellet, or a mull.

  • Analysis: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound (e.g., O-H stretch, N-H stretch, C=O stretch, C-N stretch). Compare the obtained spectrum with a reference spectrum of a known pure sample.

Visualizations

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Final Assessment cluster_outcome Outcome Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification EA Elemental Analysis (CHN) Purification->EA Primary Assessment HPLC HPLC Purification->HPLC Orthogonal Method GC GC Purification->GC Orthogonal Method qNMR qNMR Purification->qNMR Orthogonal Method FTIR FTIR Purification->FTIR Structural Confirmation Decision Purity Meets Specification? EA->Decision HPLC->Decision GC->Decision qNMR->Decision FTIR->Decision Pass Release for Use Decision->Pass Yes Fail Further Purification / Re-synthesis Decision->Fail No

Caption: A typical workflow for the purity assessment of a synthesized compound.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_instrument Instrumental Analysis cluster_data Data Analysis cluster_result Result Weigh Accurately weigh 1-3 mg of sample Encapsulate Encapsulate in a tin capsule Weigh->Encapsulate Combustion Combustion at ~1000°C in O2 atmosphere Encapsulate->Combustion Separation Separation of CO2, H2O, N2 by GC Combustion->Separation Detection Detection by Thermal Conductivity Detector (TCD) Separation->Detection Calculate Calculate experimental %C, %H, %N Detection->Calculate Compare Compare with theoretical values Calculate->Compare Purity Purity Assessment Compare->Purity

Caption: The workflow for elemental analysis (CHN).

Method_Selection cluster_start cluster_questions Key Questions cluster_methods Recommended Methods Start Start Purity Assessment BulkPurity Need bulk elemental composition? Start->BulkPurity VolatileImpurities Volatile impurities expected? BulkPurity->VolatileImpurities Yes BulkPurity->VolatileImpurities No EA Elemental Analysis BulkPurity->EA Yes NonVolatileImpurities Non-volatile impurities expected? VolatileImpurities->NonVolatileImpurities Yes VolatileImpurities->NonVolatileImpurities No GC Gas Chromatography VolatileImpurities->GC Yes AbsoluteQuant Need absolute quantification without analyte standard? NonVolatileImpurities->AbsoluteQuant Yes NonVolatileImpurities->AbsoluteQuant No HPLC High-Performance Liquid Chromatography NonVolatileImpurities->HPLC Yes StructuralInfo Need structural confirmation? AbsoluteQuant->StructuralInfo Yes AbsoluteQuant->StructuralInfo No qNMR Quantitative NMR AbsoluteQuant->qNMR Yes FTIR FTIR Spectroscopy StructuralInfo->FTIR Yes

Caption: A decision-making guide for selecting a purity analysis method.

Conclusion

Elemental analysis serves as a robust and fundamental method for the initial purity assessment of this compound, providing a direct measure of its elemental composition. For a comprehensive evaluation of purity, particularly in the context of drug development and for regulatory purposes, it is highly recommended to employ a multi-technique approach. Chromatographic methods like HPLC and GC are invaluable for detecting and quantifying organic impurities, while qNMR offers a highly accurate method for absolute purity determination and structural elucidation of unknown impurities. FTIR spectroscopy provides a rapid means of confirming the compound's identity and the presence of key functional groups. By understanding the strengths and limitations of each technique, researchers can develop a comprehensive analytical strategy to ensure the quality and purity of this compound for its intended application.

References

Unveiling the Hygroscopic Nature of Hydroxy-Functionalized Amides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the hygroscopicity of excipients is paramount to ensuring drug product stability and efficacy. This guide provides a comparative analysis of the hygroscopic properties of different hydroxy-functionalized amides, a class of compounds often employed in pharmaceutical formulations. While direct comparative experimental data under identical conditions is scarce in publicly available literature, this report synthesizes available information to provide a clear comparison, outlines the standard experimental methodology for hygroscopicity determination, and presents a logical framework for evaluating these compounds.

Executive Summary

Hydroxy-functionalized amides are valued for their plasticizing, solubilizing, and stabilizing properties in pharmaceutical formulations. However, their inherent polarity, stemming from the presence of hydroxyl (-OH) and amide (-C(O)N-) functional groups, also makes them susceptible to moisture uptake. The degree of hygroscopicity is influenced by the number and accessibility of these hydrophilic groups. This guide focuses on comparing the expected hygroscopic behavior of amides with varying degrees of hydroxy-functionalization, primarily drawing a comparison between mono-hydroxy-functionalized amides, such as N-(2-hydroxyethyl)acetamide, and di-hydroxy-functionalized amides, like N,N-bis(2-hydroxyethyl)acetamide.

Comparison of Hygroscopicity

A fundamental principle of hygroscopicity is that the propensity of a molecule to absorb atmospheric moisture is directly related to its capacity for hydrogen bonding. Both the amide and hydroxyl groups are excellent hydrogen bond donors and acceptors. Therefore, it is anticipated that an increase in the number of hydroxyl groups within a molecule will lead to a corresponding increase in its hygroscopicity.

Based on this principle, we can establish a logical comparison:

  • N,N-bis(2-hydroxyethyl)acetamide , containing two hydroxyl groups, is expected to be more hygroscopic than N-(2-hydroxyethyl)acetamide , which has only one. The two hydroxyl groups in the former provide more sites for interaction with water molecules.

  • Triethanolamine , the precursor amine for a tri-hydroxy-functionalized amide, is described as a hygroscopic liquid, further supporting the correlation between the number of hydroxyl groups and water absorption.[1]

Table 1: Expected Hygroscopicity Classification of Hydroxy-Functionalized Amides

CompoundChemical StructureNumber of Hydroxyl GroupsExpected Hygroscopicity Classification
N-(2-hydroxyethyl)acetamideCH₃C(O)NH(CH₂CH₂OH)1Moderately Hygroscopic to Hygroscopic
N,N-bis(2-hydroxyethyl)acetamideCH₃C(O)N(CH₂CH₂OH)₂2Hygroscopic to Very Hygroscopic

Note: The classifications in this table are estimations based on chemical principles and qualitative descriptions from available literature, as direct comparative experimental data was not found.

Experimental Protocols

The gold standard for evaluating the hygroscopicity of pharmaceutical solids is Dynamic Vapor Sorption (DVS) analysis. This gravimetric technique measures the change in mass of a sample as it is exposed to a controlled, stepwise increase and decrease in relative humidity at a constant temperature.

Detailed Methodology for Dynamic Vapor Sorption (DVS) Analysis
  • Sample Preparation: A small amount of the powdered sample (typically 5-20 mg) is placed on a sensitive microbalance within the DVS instrument. To establish a dry reference weight, the sample is initially dried by exposure to 0% relative humidity (RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved.

  • Sorption Phase: The relative humidity in the sample chamber is then incrementally increased in predefined steps (e.g., 10% RH increments from 0% to 90% RH). At each step, the system holds the humidity constant and continuously monitors the sample's mass until equilibrium is reached (defined by a mass change of less than a specified threshold, for instance, 0.002% per minute).

  • Desorption Phase: Once the maximum RH is reached, the process is reversed. The RH is incrementally decreased in the same steps, and the mass loss due to water desorption is measured until the sample returns to 0% RH.

  • Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage change from the initial dry mass. This generates a moisture sorption-desorption isotherm, which provides a detailed profile of the material's hygroscopic behavior.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

Hygroscopicity_Comparison cluster_amides Hydroxy-Functionalized Amides cluster_hygroscopicity Hygroscopicity Mono_Hydroxy N-(2-hydroxyethyl)acetamide (1 -OH group) Lower Lower Mono_Hydroxy->Lower Fewer H-bond sites Di_Hydroxy N,N-bis(2-hydroxyethyl)acetamide (2 -OH groups) Higher Higher Di_Hydroxy->Higher More H-bond sites

Caption: Logical relationship between the number of hydroxyl groups and expected hygroscopicity.

DVS_Workflow Start Start: Sample Preparation Drying Drying at 0% RH Start->Drying Sorption Stepwise Increase in RH (Sorption Measurement) Drying->Sorption Desorption Stepwise Decrease in RH (Desorption Measurement) Sorption->Desorption Analysis Data Analysis: Moisture Sorption Isotherm Desorption->Analysis End End Analysis->End

References

Safety Operating Guide

Proper Disposal of N-(3-hydroxypropyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of N-(3-hydroxypropyl)acetamide, a compound requiring careful management due to its potential hazards. Adherence to these procedures is critical for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin and eye irritation. Furthermore, it is suspected of causing cancer. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. All operations involving the solid or solutions of this chemical should be conducted in a well-ventilated fume hood.

Quantitative Safety Data Summary

Hazard ClassificationDescription
Acute Toxicity (Oral)Harmful if swallowed.
Acute Toxicity (Dermal)Harmful in contact with skin.
Acute Toxicity (Inhalation)Harmful if inhaled.
Skin Corrosion/IrritationCauses skin irritation.
Serious Eye Damage/IrritationCauses serious eye irritation.
CarcinogenicitySuspected of causing cancer.

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures compliance with all local, state, and federal regulations.

Procedure for Unused or Waste this compound:

  • Containerization: Keep the waste chemical in its original, clearly labeled container. If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container. Do not mix with other waste streams.

  • Labeling: Ensure the container is labeled as "Hazardous Waste" and clearly identifies the contents as "this compound".

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.

Procedure for Spills:

  • Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills of the solid material, carefully sweep it up to avoid generating dust.

  • Collection: Place the swept-up material into a suitable, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., water, followed by a detergent solution), and collect the cleaning materials as hazardous waste.

Experimental Protocol: Laboratory-Scale Neutralization (General Guidance)

For research settings where small quantities of this compound may need to be treated before disposal, chemical hydrolysis can be employed to break down the amide into less hazardous components. This should only be performed by trained personnel in a controlled laboratory environment.

Principle: Amides can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine (or their respective salts).

General Protocol for Base-Catalyzed Hydrolysis:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: For each gram of this compound, slowly add a 10% aqueous solution of sodium hydroxide (NaOH).

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, LC-MS) to ensure the complete disappearance of the starting material.

  • Work-up: After cooling to room temperature, the resulting solution containing sodium acetate and 3-aminopropan-1-ol can be neutralized with a dilute acid (e.g., hydrochloric acid) before being disposed of in accordance with local regulations for aqueous waste.

Disclaimer: This is a general protocol and must be optimized and validated for this compound before implementation. The end products of the reaction should be characterized to confirm complete degradation before disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Procedure: 1. Evacuate & Ventilate 2. Contain & Collect 3. Decontaminate is_spill->spill_procedure Yes waste_procedure Follow Standard Waste Procedure is_spill->waste_procedure No containerize Containerize in original or compatible, labeled container spill_procedure->containerize waste_procedure->containerize no_mixing Do not mix with other waste containerize->no_mixing store Store in designated hazardous waste area no_mixing->store contact_ehs Contact EHS or licensed waste disposal contractor store->contact_ehs end Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Environmental Hazards and Ecotoxicity

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.